molecular formula C7H6BrN3 B576786 6-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 705262-55-1

6-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B576786
CAS No.: 705262-55-1
M. Wt: 212.05
InChI Key: PGSBYVUIXGOCGV-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-3-amine (CAS 705262-55-1) is a brominated heterocyclic amine of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol, this compound serves as a versatile synthetic intermediate . Its primary research application is as a critical precursor in the synthesis of phosphonocarboxylate analogs that function as potent inhibitors of Rab geranylgeranyl transferase (RGGT) . RGGT is a key therapeutic target involved in the prenylation of Rab GTPases, and its inhibition has implications for the study of various diseases, including cancer, osteoporosis, and cardiovascular conditions . The bromine atom at the C6 position of the imidazo[1,2-a]pyridine ring system is a privileged site for further functionalization via cross-coupling reactions, such as the Miyaura-Suzuki reaction, enabling the introduction of diverse substituents to explore structure-activity relationships . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the material in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBYVUIXGOCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651736
Record name 6-Bromoimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705262-55-1
Record name 6-Bromoimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Bromoimidazo[1,2-a]pyridin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics, including the well-known drugs Zolpidem and Alpidem.[1] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. The introduction of a bromine atom at the 6-position offers a versatile handle for further functionalization via cross-coupling reactions, while the 3-amino group serves as a key pharmacophoric element or a point for further derivatization. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 6-Bromoimidazo[1,2-a]pyridin-3-amine, a valuable building block for drug discovery and chemical biology.

Part 1: The Synthetic Pathway—From Precursor to Final Compound

The synthesis of this compound is most reliably achieved through a multi-step sequence. This approach ensures high purity and allows for the isolation and characterization of key intermediates, which is critical for process control and scalability. The chosen pathway involves three primary stages: construction of the imidazo[1,2-a]pyridine core, regioselective nitration at the C3 position, and subsequent reduction to the target amine.

Logical Workflow: A Three-Stage Synthetic Approach

A Stage 1: Core Synthesis 2-Amino-5-bromopyridine + Chloroacetaldehyde B Intermediate 1 6-Bromoimidazo[1,2-a]pyridine A->B Cyclocondensation C Stage 2: C3-Nitration Nitrating Agent (e.g., HNO3/H2SO4) B->C Electrophilic Aromatic Substitution D Intermediate 2 6-Bromo-3-nitroimidazo[1,2-a]pyridine C->D Nitration E Stage 3: Nitro Group Reduction Reducing Agent (e.g., SnCl2 or H2/Pd-C) D->E Chemical Reduction F Final Product This compound E->F Final Step cluster_0 One-Pot Reaction Vessel A 2-Amino-5-bromopyridine D 3-Amino-substituted 6-Bromoimidazo[1,2-a]pyridine A->D Acid Catalyst (e.g., PTSA) B Aldehyde B->D Acid Catalyst (e.g., PTSA) C Isocyanide C->D Acid Catalyst (e.g., PTSA)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Within this important class of heterocycles, 6-Bromoimidazo[1,2-a]pyridin-3-amine emerges as a particularly valuable building block. The strategic placement of the bromine atom at the 6-position offers a versatile handle for synthetic diversification through cross-coupling reactions, while the 3-amino group provides a key vector for modulating polarity, basicity, and hydrogen-bonding interactions.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application in synthesis and discovery programs. We will delve into its molecular identity, summarize its key properties, present detailed protocols for its characterization, and discuss its synthesis and reactivity, grounding all information in established scientific principles.

Molecular Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are detailed below.[3]

  • IUPAC Name: this compound[3]

  • CAS Number: 705262-55-1[3]

  • Molecular Formula: C₇H₆BrN₃[3]

  • SMILES: C1=CC2=NC=C(N2C=C1Br)N[3]

  • InChI: InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2[3]

  • InChIKey: PGSBYVUIXGOCGV-UHFFFAOYSA-N[3]

G cluster_0 Spectroscopic Workflow start Pure Compound Sample nmr NMR Analysis (¹H, ¹³C) Confirms covalent framework and purity. start->nmr ftir FT-IR Analysis Identifies functional groups (N-H, C=N, C-Br). start->ftir ms Mass Spectrometry Confirms molecular weight and formula. start->ms data Combined Spectral Data nmr->data ftir->data ms->data

Figure 2: Workflow for spectroscopic and spectrometric characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Analysis: Integrate the proton signals to confirm proton counts. Analyze chemical shifts and coupling constants to assign signals to the specific protons and carbons of the imidazo[1,2-a]pyridine core and its substituents. The purity can be assessed by the absence of significant impurity peaks.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Causality: FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. [4]* Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands. Expect to see N-H stretching vibrations (for the amine group) around 3300-3500 cm⁻¹, C=N and aromatic C=C stretching in the 1500-1620 cm⁻¹ region, and C-Br stretching at lower wavenumbers (typically < 700 cm⁻¹). [4] C. Mass Spectrometry (MS)

  • Causality: MS provides the exact mass of the molecule, which is a critical confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode.

    • Analysis: Locate the protonated molecular ion peak, [M+H]⁺. For C₇H₆BrN₃, this would correspond to an m/z value that confirms the monoisotopic mass of ~211.97 Da. [3]The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion cluster, providing definitive evidence for the presence of a single bromine atom.

Determination of Partition Coefficient (LogP/LogD)

The partition coefficient is a critical measure of a compound's lipophilicity, which heavily influences its drug-like properties. [5]The shake-flask method is the gold standard for this measurement. [6][7]

G cluster_0 Shake-Flask LogD Workflow A 1. Prepare pre-saturated n-octanol and aqueous buffer (e.g., PBS pH 7.4). B 2. Dissolve compound in one phase (or add from DMSO stock). A->B C 3. Combine phases in a vial and shake until equilibrium is reached. B->C D 4. Separate phases via centrifugation. C->D E 5. Quantify compound concentration in each phase using HPLC-UV. D->E F 6. Calculate LogD = log([C]octanol / [C]aqueous). E->F

Figure 3: Experimental workflow for LogD determination.

  • Causality: This method directly measures the equilibrium distribution of the compound between a non-polar solvent (n-octanol, simulating lipid membranes) and a polar solvent (aqueous buffer, simulating physiological fluids). [8][9]LogD is measured at a specific pH (typically 7.4) and accounts for the partitioning of both neutral and ionized species, making it more physiologically relevant than LogP for ionizable compounds. [5]* Protocol:

    • Phase Preparation: Vigorously mix equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for 24 hours to ensure mutual saturation. Allow the layers to separate completely. [7][9] 2. Compound Addition: Prepare a stock solution of the compound in a minimal amount of DMSO. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

    • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. [6] 4. Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers. [9] 5. Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH, which is crucial for its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination. [10]

  • Causality: This method measures the change in pH of a solution of the compound as a titrant (a strong base) is added. The pKa corresponds to the pH at which the compound is 50% ionized. For an amine, this is the equilibrium between the protonated (conjugate acid) and neutral forms.

  • Protocol:

    • Sample Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. [10] 2. Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

    • Titration: First, titrate the solution with a standardized solution of a strong acid (e.g., HCl) to ensure the amine is fully protonated. Then, perform a forward titration by adding small, precise volumes of a standardized strong base (e.g., NaOH) and recording the pH after each addition. [10] 4. Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the resulting titration curve or by analyzing the first derivative of the curve, where the equivalence point appears as a maximum.

Synthesis and Reactivity

Synthetic Approach: The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

While various methods exist for constructing the imidazo[1,2-a]pyridine core, the most efficient and convergent route to 3-amino substituted derivatives is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). [1][2][11]This one-pot reaction combines an amino-heterocycle, an aldehyde, and an isocyanide, offering high atom economy and rapid access to complex molecules. [12] A plausible synthesis for this compound would involve the reaction of 2-amino-5-bromopyridine, an aldehyde (e.g., formaldehyde or a protected equivalent), and a suitable isocyanide, followed by deprotection if necessary. [13]

G cluster_0 Groebke-Blackburn-Bienaymé Reaction A 2-Amino-5-bromopyridine Reaction One-Pot Reaction (Microwave or Heat) A->Reaction B Aldehyde (e.g., Paraformaldehyde) B->Reaction C Isocyanide (e.g., TMSCN) C->Reaction Catalyst Acid Catalyst (e.g., Sc(OTf)₃) Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product This compound Reaction->Product

Figure 4: Conceptual workflow for the GBB-3CR synthesis.

Chemical Reactivity

The molecule possesses three primary sites for chemical modification, making it a highly versatile synthetic intermediate.

  • 3-Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and formation of ureas or thioureas. This allows for the introduction of diverse side chains to explore structure-activity relationships.

  • 6-Bromo Position: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to install new carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the pyridine ring portion of the scaffold.

  • Imidazo[1,2-a]pyridine Core: The electron-rich heterocyclic system can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing groups.

Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for drug discovery campaigns. The core scaffold has been associated with a wide range of biological activities, including anticancer properties. [12][14]For example, derivatives of the related 8-amino-6-bromo-imidazo[1,2-a]pyridine have been investigated as cyclin-dependent kinase-2 (CDK2) inhibitors. [15][16]The ability to functionalize the molecule at both the 3-amino and 6-bromo positions allows for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties against various therapeutic targets.

Conclusion

This compound is a high-value chemical entity, underpinned by the privileged nature of the imidazo[1,2-a]pyridine scaffold. Its physicochemical properties—moderate lipophilicity, hydrogen bonding capability, and multiple points for synthetic modification—render it an exceptionally useful building block for the construction of compound libraries aimed at identifying novel therapeutic agents. This guide provides the essential data and robust experimental frameworks necessary for its confident and effective use in research and development.

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Sources

6-Bromoimidazo[1,2-a]pyridin-3-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridin-3-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its core chemical properties, molecular structure, synthesis, reactivity, and applications, offering field-proven insights grounded in authoritative scientific literature.

Compound Identification and Core Properties

This compound is a substituted imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic system frequently found in biologically active molecules. The strategic placement of a bromine atom at the 6-position and an amine group at the 3-position makes this compound a versatile building block for chemical library synthesis and a key intermediate in the development of novel therapeutic agents.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 705262-55-1[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=CC2=NC=C(N2C=C1Br)N[1]
InChI InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Molecular Structure Analysis

The structure of this compound consists of a fused ring system where an imidazole ring is fused to a pyridine ring. This arrangement results in a planar aromatic structure. The key functional groups that dictate its chemical behavior are:

  • The Imidazo[1,2-a]pyridine Core: This electron-rich heterocyclic system is prone to electrophilic substitution. The nitrogen atom at position 1 is basic, while the bridgehead nitrogen at position 9 is non-basic due to its involvement in the aromatic system.

  • The 3-Amino Group (-NH₂): This group is a strong activating group, increasing the electron density of the imidazole ring and making the molecule susceptible to electrophilic attack. It also serves as a key nucleophilic handle for further functionalization, such as amide bond formation.

  • The 6-Bromo Group (-Br): The bromine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. Its primary utility lies in its ability to participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at this position.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

A logical precursor for this synthesis is 2-amino-5-bromopyridine . The challenge lies in introducing the 3-amino functionality. A common strategy involves an initial cyclization to form the imidazo[1,2-a]pyridine core, followed by functionalization at the C3 position.

Proposed Synthetic Workflow:

  • Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine. This can be achieved by reacting 2-amino-5-bromopyridine with an α-haloacetaldehyde equivalent, such as chloroacetaldehyde or bromoacetaldehyde diethyl acetal.[4][5] The reaction is typically acid-catalyzed and proceeds via an initial N-alkylation followed by intramolecular cyclization and dehydration.

  • Step 2: Nitration at the C3 Position. The electron-rich imidazo[1,2-a]pyridine ring can undergo electrophilic substitution. Nitration at the C3 position is a common transformation, typically using nitric acid in a strong acid medium like sulfuric acid. This would yield 6-bromo-3-nitroimidazo[1,2-a]pyridine.

  • Step 3: Reduction of the Nitro Group. The final step is the reduction of the 3-nitro group to the desired 3-amino group. This is a standard transformation that can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acetic acid.

SynthesisWorkflow Start 2-Amino-5-bromopyridine Step1 Cyclization with α-haloacetaldehyde Start->Step1 Intermediate1 6-Bromoimidazo[1,2-a]pyridine Step1->Intermediate1 Step2 Electrophilic Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 6-Bromo-3-nitroimidazo [1,2-a]pyridine Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., SnCl₂/HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Key Reactions and Chemical Space Exploration

This compound is a trifunctional molecule, offering multiple avenues for chemical modification to explore its chemical space for structure-activity relationship (SAR) studies.

  • Reactions at the 3-Amino Group: The primary amine is a versatile handle for derivatization. It can undergo acylation to form amides, sulfonylation to form sulfonamides, and reductive amination to form secondary or tertiary amines. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, polarity, and biological target engagement.

  • Reactions at the 6-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including:

    • Aryl and Heteroaryl Groups: via Suzuki or Stille coupling.

    • Alkynes: via Sonogashira coupling.

    • Amines, Alcohols, and Thiols: via Buchwald-Hartwig amination, etherification, or thiolation.

  • Reactions on the Heterocyclic Core: While the existing substituents direct reactivity, further electrophilic substitution on the ring system is possible under specific conditions, although it may be less regioselective.

Reactions cluster_amine Reactions at 3-NH₂ cluster_bromo Reactions at 6-Br Core This compound Amide Amide Formation (Acylation) Core->Amide Sulfonamide Sulfonamide Formation (Sulfonylation) Core->Sulfonamide SecAmine Secondary/Tertiary Amine (Reductive Amination) Core->SecAmine Suzuki Aryl/Heteroaryl Introduction (Suzuki Coupling) Core->Suzuki Sonogashira Alkyne Introduction (Sonogashira Coupling) Core->Sonogashira Buchwald C-N/C-O/C-S Bond Formation (Buchwald-Hartwig) Core->Buchwald

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules, including marketed drugs. The presence of a bromine atom and an amino group at specific positions on this scaffold offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the amino group, as well as the inherent electronic properties of the fused heterocyclic system.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~7.5 - 7.7Singlet (s)-
H-5~7.3 - 7.5Doublet (d)JH5-H7 ≈ 1.5 - 2.0 (meta)
H-7~7.0 - 7.2Doublet of doublets (dd)JH7-H5 ≈ 1.5 - 2.0 (meta), JH7-H8 ≈ 9.0 - 9.5 (ortho)
H-8~8.0 - 8.2Singlet (s) or narrow doubletJH8-H7 ≈ 9.0 - 9.5 (ortho)
-NH₂~4.5 - 5.5Broad singlet (br s)-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the heterocyclic core. The chemical shifts are sensitive to the local electronic environment.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~125 - 130
C-3~135 - 140
C-5~115 - 120
C-6~110 - 115
C-7~120 - 125
C-8~118 - 123
C-8a~140 - 145
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of amine protons with residual water, allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

    • For quaternary carbon identification, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (amine)3400 - 3200 (two bands)Asymmetric and symmetric stretching
Aromatic C-H3100 - 3000Stretching
N-H (amine)1650 - 1580Bending (scissoring)
C=C and C=N1620 - 1450Aromatic ring stretching
C-N1350 - 1250Aromatic amine stretching
C-Br700 - 500Stretching
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns upon ionization.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

    • [M]⁺: m/z ≈ 211 (for C₇H₆⁷⁹BrN₃)

    • [M+2]⁺: m/z ≈ 213 (for C₇H₆⁸¹BrN₃)

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

    • Calculated exact mass for C₇H₆⁷⁹BrN₃: 210.9745

  • Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of small neutral molecules like HCN or H₂CN. The initial loss of the bromine atom is also a possibility.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The isotopic pattern for the [M+H]⁺ ion will be at m/z ≈ 212 and 214.

    • For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound should follow a logical workflow, integrating the data from all three spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 NMR Data Interpretation start Synthesized Compound (this compound) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Isotopic Pattern (Br) start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (-NH₂, C-Br, Aromatic Rings) start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework start->nmr structure Structure Confirmation - Consistent with all data? ms->structure ir->structure h_nmr ¹H NMR: Proton environment & connectivity nmr->h_nmr c_nmr ¹³C NMR: Carbon skeleton h_nmr->c_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC): Confirm assignments c_nmr->two_d_nmr two_d_nmr->structure final Final Structure Elucidated structure->final Yes revisit Re-evaluate Data / Hypothesize Alternative Structures structure->revisit No revisit->structure

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging predicted data based on sound chemical principles and established literature for analogous compounds, researchers can effectively anticipate the spectroscopic features of this molecule. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The integrated workflow emphasizes the synergistic nature of NMR, IR, and MS in providing unambiguous structural confirmation, a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

  • Groebke, K., Weber, L., & Ziegler, F. (1998). Synthesis of Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines, and Imidazo[1,2-a]pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(06), 661–663. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to a class of molecules with diverse biological activities. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure, appearing in several marketed drugs.[1] Understanding the physicochemical properties of novel derivatives, such as this compound, is a critical early step in the development pipeline. This guide provides a comprehensive technical overview of the essential solubility and stability characteristics of this compound, offering both theoretical grounding and practical, field-proven experimental protocols. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes established methodologies for analogous compounds and provides a robust framework for its characterization.

Introduction: The Significance of this compound

The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has garnered substantial attention for its wide range of applications in medicinal chemistry.[1] This scaffold is present in drugs with diverse therapeutic actions, including sedative-hypnotics like Zolpidem, and compounds with anti-inflammatory, antitumor, and antiviral properties. The introduction of a bromine atom at the 6-position and an amine group at the 3-position of the imidazo[1,2-a]pyridine ring system creates a unique molecule with specific electronic and steric properties that can influence its biological target interactions and pharmacokinetic profile.

A thorough understanding of the solubility and stability of this compound is paramount for:

  • Feasibility of Formulation: Determining suitable solvents and excipients for preclinical and clinical formulations.

  • In Vitro and In Vivo Screening: Ensuring compound integrity and concentration accuracy in biological assays.

  • Chemical Synthesis and Purification: Optimizing reaction conditions and purification strategies.

  • Regulatory Compliance: Providing essential data for investigational new drug (IND) filings.

This guide will detail the necessary experimental workflows and analytical methodologies to comprehensively characterize the solubility and stability of this compound.

Solubility Profile: A Foundation for Application

The solubility of a compound dictates its bioavailability and the feasibility of its formulation for therapeutic delivery. The "shake-flask" method is the gold-standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Objective: To determine the saturation concentration of the compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG400))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound. The UV-Vis absorbance spectra of imidazo[1,2-a]pyridine derivatives typically show distinct absorption bands that can be utilized for quantification.[2]

Data Presentation: Expected Solubility Profile
Solvent Expected Solubility Category Implications for Drug Development
WaterLow to ModerateMay require formulation strategies like co-solvents, surfactants, or salt formation to improve aqueous solubility for oral or parenteral administration.
PBS (pH 7.4)Low to ModerateIndicates potential challenges with bioavailability from physiological fluids.
0.1 N HClModerate to HighThe basic amine group at the 3-position is likely to be protonated at low pH, forming a more soluble salt. This is favorable for dissolution in the stomach.
DMSOHighA common solvent for initial in vitro screening and stock solution preparation.
EthanolModerateCan be used as a co-solvent in liquid formulations.
MethanolModeratePrimarily used during chemical synthesis and purification.
AcetonitrileLow to ModerateA common solvent in reversed-phase HPLC analysis.
PEG400HighA non-aqueous vehicle that can be used in formulations for poorly water-soluble compounds.
Visualizing the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to vials B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect and dilute supernatant D->E F Analyze by HPLC-UV E->F G Determine concentration F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Compound Integrity

Stability testing is crucial to identify the degradation pathways and intrinsic stability of a drug candidate. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a key component of this process.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation. This helps in developing and validating stability-indicating analytical methods.

Experimental Protocols for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure initial solubility).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

Stress Conditions:

  • Acidic Hydrolysis:

    • Reagent: 0.1 N to 1 N HCl

    • Conditions: Room temperature or elevated temperature (e.g., 60 °C) for a defined period.

    • Rationale: The imidazo[1,2-a]pyridine ring system can be susceptible to acid-catalyzed hydrolysis. The exocyclic amine may also be involved in reactions under acidic conditions.

  • Basic Hydrolysis:

    • Reagent: 0.1 N to 1 N NaOH

    • Conditions: Room temperature or elevated temperature.

    • Rationale: To assess susceptibility to base-catalyzed degradation.

  • Oxidative Degradation:

    • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂)

    • Conditions: Room temperature.

    • Rationale: The electron-rich imidazo[1,2-a]pyridine ring and the amine substituent may be prone to oxidation.

  • Thermal Degradation:

    • Conditions: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C) in a stability chamber.

    • Rationale: To evaluate the intrinsic thermal stability of the molecule.

  • Photostability:

    • Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

    • Rationale: Imidazo[1,2-a]pyridines are known to have photophysical properties and can be susceptible to photodegradation.[2]

Data Presentation: Anticipated Stability Profile

A summary of the expected stability of this compound under forced degradation conditions is provided below. This is a predictive assessment based on the known chemistry of the imidazo[1,2-a]pyridine scaffold.

Stress Condition Expected Stability Potential Degradation Products
Acidic HydrolysisPotentially LabileRing-opened products, de-amination products.
Basic HydrolysisLikely StableMinimal degradation expected under mild conditions.
Oxidation (H₂O₂)Potentially LabileN-oxides, hydroxylated derivatives, or ring-opened products.
ThermalLikely Stable (Solid)The solid form is expected to be more stable than solutions. Thermal decomposition in solution may occur at higher temperatures.
PhotostabilityPotentially LabilePhotodimers, photoisomers, or photo-oxidized products.
Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress, a common degradation route for such heterocyclic systems.

G A This compound B N-Oxide Derivative A->B Oxidation (H₂O₂) C Hydroxylated Derivative A->C Oxidation (H₂O₂) D Ring-Opened Product A->D Further Oxidation/Hydrolysis

Caption: Hypothetical Oxidative Degradation Pathway.

Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

HPLC Method Development and Validation

A stability-indicating HPLC method must be able to separate the parent compound from its degradation products and any potential impurities.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (λmax) of the compound. The λmax can be determined by running a UV scan of a dilute solution of the compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this molecule is not yet widely published, the protocols and principles outlined here, based on established pharmaceutical guidelines and the known chemistry of the imidazo[1,2-a]pyridine class, offer a robust starting point for its characterization.

Future work should focus on generating empirical data for the solubility of this compound in a wide range of pharmaceutically acceptable solvents and performing comprehensive forced degradation studies to elucidate its degradation pathways. This information will be invaluable for its continued development as a potential therapeutic agent.

References

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • International Journal of Progressive Research in Science and Engineering. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 636-659. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its recurring presence in a multitude of biologically active compounds and marketed drugs, including zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (gastroprotective).[2] The structural rigidity of the fused ring system, combined with its unique electronic properties and the accessibility of multiple positions for substitution, provides a versatile template for the design of novel therapeutic agents. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of imidazo[1,2-a]pyridine derivatives, intended to equip researchers and drug development professionals with the knowledge to effectively leverage this remarkable scaffold.

Part 1: Navigating the Synthetic Landscape of Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine core can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings and multicomponent reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic core.

Foundational Synthetic Strategies

One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds.[3] This reaction proceeds via initial N-alkylation of the pyridine ring followed by an intramolecular cyclization.

More recent advancements have focused on developing more efficient and environmentally friendly protocols. These include the use of catalysts such as copper,[4] iodine,[5] and even metal-free conditions.[3]

The Power of Multicomponent Reactions: The Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.[6] This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. The GBB reaction is highly valued for its operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.[7]

The generally accepted mechanism for the GBB reaction involves the initial formation of an imine from the 2-aminoazine and the aldehyde. Subsequent nucleophilic attack by the isocyanide on the iminium ion, followed by an intramolecular cyclization, yields the final product.[8][9] The reaction can be catalyzed by both Brønsted and Lewis acids.[7]

dot graph GBB_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="2-Aminopyridine + Aldehyde + Isocyanide", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Imine_Formation [label="Imine Formation", style=filled, fillcolor="#FFFFFF"]; Iminium_Ion [label="Iminium Ion", style=filled, fillcolor="#FFFFFF"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Isocyanide", style=filled, fillcolor="#FFFFFF"]; Nitrile_Intermediate [label="Nitrile Intermediate", style=filled, fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", style=filled, fillcolor="#FFFFFF"]; Product [label="3-Aminoimidazo[1,2-a]pyridine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Imine_Formation [label="[H+]"]; Imine_Formation -> Iminium_Ion; Iminium_Ion -> Nucleophilic_Attack; Nucleophilic_Attack -> Nitrile_Intermediate; Nitrile_Intermediate -> Cyclization; Cyclization -> Product; } केंदोट Caption: Simplified mechanism of the Groebke–Blackburn–Bienaymé reaction.

Transition-Metal Catalysis: Expanding the Scope

Copper-catalyzed reactions have emerged as a versatile tool for the synthesis of imidazo[1,2-a]pyridines. These methods often involve the coupling of 2-aminopyridines with various partners, such as terminal alkynes and ynones, through a cascade of reactions.[6] Copper catalysis offers several advantages, including mild reaction conditions and a broad substrate scope.[9] For instance, a copper-catalyzed three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones provides a direct route to polysubstituted imidazo[1,2-a]pyridines.[6]

Part 2: The Broad Spectrum of Biological Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas. This section will delve into their applications as anticancer and antitubercular agents, supported by quantitative data.

Anticancer Activity: Targeting Multiple Pathways

The imidazo[1,2-a]pyridine scaffold is a prominent feature in a number of potent anticancer agents.[10] These derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms of action, including kinase inhibition and disruption of tubulin polymerization.[11]

Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[12][13] For example, certain derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and epidermal growth factor receptor (EGFR).[10][11]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
HB9 CytotoxicA549 (Lung)50.56[14]
HB10 CytotoxicHepG2 (Liver)51.52[14]
Compound 8 CytotoxicHeLa (Cervical)0.34[3]
Compound 12 CytotoxicMDA-MB-231 (Breast)0.29[3]
Compound 13 CytotoxicHCT-15 (Colon)0.30[3]
IP-5 CytotoxicHCC1937 (Breast)45[15]
IP-6 CytotoxicHCC1937 (Breast)47[15]
Compound 12b CytotoxicHep-2 (Laryngeal)11[16]
Compound 12b CytotoxicMCF-7 (Breast)11[16]

IC50: Half-maximal inhibitory concentration.

dot graph Anticancer_MOA { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes IP_Derivative [label="Imidazo[1,2-a]pyridine\nDerivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase\n(e.g., CDK, PI3K)", style=filled, fillcolor="#F1F3F4"]; Tubulin [label="Tubulin", style=filled, fillcolor="#F1F3F4"]; Inhibition_Kinase [label="Inhibition", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition_Tubulin [label="Inhibition of\nPolymerization", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal_Transduction [label="Altered Signal\nTransduction", style=filled, fillcolor="#FFFFFF"]; Microtubule_Disruption [label="Microtubule\nDisruption", style=filled, fillcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges IP_Derivative -> Inhibition_Kinase; Kinase -> Inhibition_Kinase; Inhibition_Kinase -> Signal_Transduction; Signal_Transduction -> Cell_Cycle_Arrest; IP_Derivative -> Inhibition_Tubulin; Tubulin -> Inhibition_Tubulin; Inhibition_Tubulin -> Microtubule_Disruption; Microtubule_Disruption -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis; } केंदोट Caption: Potential mechanisms of anticancer activity of imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity: A New Frontier

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with several compounds exhibiting potent activity against both drug-sensitive and drug-resistant Mtb strains.[2][17]

A key target for some of the most potent antitubercular imidazo[1,2-a]pyridines is the ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain.[18] Inhibition of QcrB disrupts the proton motive force and depletes ATP levels, ultimately leading to bacterial cell death.[2]

Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv

CompoundTargetMIC (µg/mL)Reference
IPA-6 Not specified0.05
IPA-9 Not specified0.4
IPS-1 Not specified0.4
Compound 5 Not specified<0.0625
Compound 6 Not specified<0.016
Compound 18 QcrB≤0.006 µM
Compound 1 QcrB0.03-5 µM
Compound 3 QcrB0.03-5 µM
Compound 4 QcrB0.03-5 µM

MIC: Minimum Inhibitory Concentration.

Part 3: Decoding the Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design and optimization of imidazo[1,2-a]pyridine derivatives as therapeutic agents. This involves systematically modifying the core structure and observing the resulting changes in biological activity.

SAR in Kinase Inhibitors

For imidazo[1,2-a]pyridine-based kinase inhibitors, specific substitutions at various positions on the scaffold have been shown to be critical for potency and selectivity. Molecular modeling and docking studies have provided valuable insights into the binding modes of these inhibitors within the ATP-binding pocket of kinases.[12][13] These studies often reveal key hydrogen bonding interactions and hydrophobic contacts that are essential for high-affinity binding. For instance, the introduction of specific substituents at the 3- and 6-positions of the imidazo[1,2-a]pyridine ring has been shown to significantly impact their inhibitory activity against kinases like DYRK1A and CLK1.[12]

SAR in Antitubercular Agents

In the context of antitubercular imidazo[1,2-a]pyridines targeting QcrB, SAR studies have highlighted the importance of the substituents at the 2-, 3-, and 7-positions. For example, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against MDR and XDR Mtb strains.[17] The nature of the carboxamide substituent has been found to be a key determinant of potency.

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// Nodes Lead_Compound [label="Lead Imidazo[1,2-a]pyridine\nCompound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesize Analogs with\nSystematic Modifications", style=filled, fillcolor="#FFFFFF"]; Biological_Screening [label="In Vitro Biological\nScreening (e.g., MTT, MIC)", style=filled, fillcolor="#FFFFFF"]; Data_Analysis [label="Analyze Activity Data\n(IC50, MIC)", style=filled, fillcolor="#FFFFFF"]; SAR_Elucidation [label="Elucidate Structure-Activity\nRelationships", style=filled, fillcolor="#FFFFFF"]; Molecular_Modeling [label="Molecular Modeling &\nDocking Studies", style=filled, fillcolor="#F1F3F4"]; Optimized_Compound [label="Optimized Lead\nCompound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lead_Compound -> Synthesis; Synthesis -> Biological_Screening; Biological_Screening -> Data_Analysis; Data_Analysis -> SAR_Elucidation; SAR_Elucidation -> Molecular_Modeling [style=dashed]; Molecular_Modeling -> SAR_Elucidation [style=dashed]; SAR_Elucidation -> Synthesis [label="Design Next Generation\nof Analogs"]; SAR_Elucidation -> Optimized_Compound; } केंदोट Caption: A typical workflow for structure-activity relationship (SAR) studies.

Part 4: Essential Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, this section provides detailed, step-by-step protocols for the synthesis of a representative imidazo[1,2-a]pyridine derivative and for a standard in vitro anticancer assay.

Synthesis of N-Phenyl-2,7-dimethyl-6,8-dibromoimidazo[1,2-a]pyridine-3-carboxamide

This protocol is adapted from a reported synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives.

Step 1: Synthesis of 6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • React the appropriate mono- or di-bromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate in the presence of a base to yield the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolyze the resulting ester using a suitable base, such as lithium hydroxide, in a solvent mixture like THF/water to obtain the carboxylic acid.

Step 2: Amide Coupling

  • Dissolve 6,8-dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere.

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and triethylamine (2.5 eq) to the stirred solution.

  • Stir the reaction mixture for 30 minutes at 0°C.

  • Add aniline (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 22 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes) to afford the desired product.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (imidazo[1,2-a]pyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of more selective and potent derivatives through the application of advanced synthetic methodologies, computational drug design, and a deeper understanding of their mechanisms of action. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

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  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. (n.d.). National Institutes of Health. [Link]

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  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]

  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (n.d.). PubMed. [Link]

  • Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo[1,2-a]Pyridine-3-Carboxamide Derivativ. (2016). Scirp.org. [Link]

  • Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (n.d.). RSC Publishing. [Link]

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  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (2012). PLOS ONE. [Link]

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  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. [Link]

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  • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. (n.d.). JOCPR. [Link]

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The Emerging Therapeutic Potential of 6-Bromoimidazo[1,2-a]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique bicyclic structure, comprised of a fused imidazole and pyridine ring, offers a versatile template for designing molecules with a wide array of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][3][4] This guide focuses on a specific, yet under-explored derivative: 6-Bromoimidazo[1,2-a]pyridin-3-amine . While direct and extensive research on this precise molecule is nascent, by examining the structure-activity relationships (SAR) of closely related analogs, we can logically infer its potential biological activities and chart a course for future investigation. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic promise held by this compound and its derivatives.

The Imidazo[1,2-a]pyridine Core: A Foundation of Diverse Bioactivity

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists.[1] Its structural rigidity and ability to engage in various non-covalent interactions make it an ideal starting point for the development of potent and selective therapeutic agents. Marketed drugs such as zolpidem (hypnotic), alpidem (anxiolytic), and zolimidine (antiulcer) underscore the clinical significance of this heterocyclic system.[1][2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes:

  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines.[5][6][7] Mechanisms of action often involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[7][8]

  • Antimicrobial Activity: The scaffold has been shown to exhibit activity against a range of bacterial and fungal pathogens.[3]

  • Antiviral Activity: Certain derivatives have demonstrated potential in combating various viral infections.[4]

  • Anti-inflammatory Properties: The ability of these compounds to modulate inflammatory pathways highlights their potential in treating inflammatory disorders.[8]

Deconstructing the Molecule: The Influence of Key Substituents

The biological activity of the imidazo[1,2-a]pyridine core is significantly modulated by the nature and position of its substituents. In the case of This compound , two key functional groups are poised to dictate its therapeutic potential: the 3-amino group and the 6-bromo substituent.

The 3-Amino Group: A Gateway to Enhanced Potency and Versatility

The introduction of an amino group at the C-3 position of the imidazo[1,2-a]pyridine ring is a common strategy to enhance biological activity and provide a handle for further chemical modification. Research on various 3-aminoimidazo[1,2-a]pyridine derivatives has revealed several key insights:

  • Enhanced Anticancer Efficacy: Studies on related 3-aminoimidazo[1,2-a]pyridine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[5][6] For instance, certain derivatives with a p-chlorophenyl group at the C-3 position have shown high inhibitory activity.[5][6]

  • Antimicrobial Potential: The 3-amino group can contribute to the antimicrobial properties of the scaffold, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.[9]

  • Synthetic Handle: The primary amine at the C-3 position is a versatile functional group that allows for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and Schiff base formation. This enables extensive SAR studies to optimize potency and selectivity.

The 6-Bromo Substituent: Modulating Lipophilicity and Target Engagement

The presence of a bromine atom at the C-6 position can profoundly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Halogen atoms, particularly bromine, are known to:

  • Increase Lipophilicity: The bromo group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Form Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in biological macromolecules. This can contribute to enhanced binding affinity and selectivity for specific protein targets.

  • Influence Metabolic Stability: The position and nature of the halogen can affect the metabolic stability of the compound, potentially leading to a longer half-life in vivo.

  • Direct Further Functionalization: The bromine atom can serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to further explore the chemical space and optimize biological activity.

Postulated Biological Activities of this compound

Based on the established activities of the imidazo[1,2-a]pyridine scaffold and the influence of the 3-amino and 6-bromo substituents, we can postulate several promising avenues for the biological investigation of This compound .

Anticancer Potential

The combination of the imidazo[1,2-a]pyridine core, known for its anticancer properties, with the potency-enhancing 3-amino group and the lipophilic 6-bromo substituent makes this compound a strong candidate for anticancer drug discovery.

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold is a known hinge-binding motif for various protein kinases. The 6-bromo substituent could enhance binding to specific kinases, such as PI3Kα, which is often dysregulated in cancer.[10]

  • Induction of Apoptosis: The compound may trigger programmed cell death through either the intrinsic or extrinsic apoptotic pathways, as observed with other imidazo[1,2-a]pyridine derivatives.[7]

  • Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.[7]

Experimental Workflow for Anticancer Evaluation:

Figure 1: A representative workflow for the evaluation of the anticancer potential of this compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM)Reference
Derivative 12 (nitro at C-2, p-chlorophenyl at C-3)HT-29 (Colon)4.15 ± 2.93[5][6]
Derivative 18 (2,4-difluorophenyl at C-2, p-chlorophenyl at C-3)B16F10 (Melanoma)14.39 ± 0.04
Derivative 14 (tolyl at C-2, p-chlorophenyl at C-3)B16F10 (Melanoma)21.75 ± 0.81[5][6]
IP-5HCC1937 (Breast)45[7]
IP-6HCC1937 (Breast)47.7[7]

Note: The above data is for related 3-aminoimidazo[1,2-a]pyridine derivatives and serves as a benchmark for potential efficacy.

Antimicrobial Activity

The structural features of this compound also suggest potential as an antimicrobial agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.

  • Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of this compound and its Derivatives

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various established methods. A common approach involves the condensation of a 2-aminopyridine with an α-haloketone or aldehyde. For the synthesis of 3-amino derivatives, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a highly efficient one-pot method.[5][6][9]

Synthetic Workflow using GBB-3CR:

GBB_3CR A 2-Amino-5-bromopyridine E One-pot Reaction A->E B Aldehyde B->E C Isocyanide C->E D Lewis or Brønsted Acid Catalyst D->E F This compound Derivative E->F

Figure 2: A simplified diagram of the Groebke-Blackburn-Bienaymé three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, molecule in the vast landscape of medicinal chemistry. The strong precedent set by related imidazo[1,2-a]pyridine derivatives, particularly those bearing a 3-amino group, provides a compelling rationale for its investigation as a potential therapeutic agent. The key takeaways are:

  • The imidazo[1,2-a]pyridine scaffold is a proven platform for the development of bioactive compounds.

  • The 3-amino group is a critical pharmacophore for enhancing biological activity, especially in the context of anticancer and antimicrobial applications.

  • The 6-bromo substituent can favorably modulate the physicochemical properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles.

Future research should focus on the synthesis of this compound and a library of its derivatives, followed by systematic screening for anticancer and antimicrobial activities. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.

References

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  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

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  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah National University. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • 6-Bromo-imidazo[1,2-a]pyridin-8-amine. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

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The Enduring Allure of a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry and materials science.[1] This bicyclic aromatic heterocycle, with its unique electronic architecture and versatile synthetic handles, has captivated the scientific community for over a century. Its derivatives have found remarkable success as therapeutic agents, with prominent examples including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[1][2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, offering a blend of fundamental principles and contemporary, field-proven insights for the modern researcher.

Part 1: The Genesis of a Scaffold - Early Synthetic Endeavors

The story of imidazo[1,2-a]pyridine synthesis begins in the early 20th century, with pioneering work that laid the very foundation of this field.

The Tschitschibabin Reaction: A Cornerstone Condensation

The first reported synthesis of the imidazo[1,2-a]pyridine ring system is credited to Aleksei Chichibabin (Tschitschibabin) in the 1920s.[4][5] This seminal reaction, now a classic in heterocyclic chemistry, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] The mechanism, elegant in its simplicity, proceeds through an initial SN2 reaction between the exocyclic amino group of the pyridine and the α-halocarbonyl, forming an N-alkylated pyridinium salt. This intermediate then undergoes an intramolecular cyclization, where the endocyclic pyridine nitrogen acts as a nucleophile, attacking the carbonyl carbon. A subsequent dehydration step furnishes the aromatic imidazo[1,2-a]pyridine core. While groundbreaking, the original Tschitschibabin reaction often required high temperatures and was limited in its substrate scope.[4][5]

Tschitschibabin_Reaction 2-Aminopyridine 2-Aminopyridine SN2_Reaction SN2 Reaction 2-Aminopyridine->SN2_Reaction alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->SN2_Reaction N_Alkylated_Salt N-Alkylated Pyridinium Salt Intermediate SN2_Reaction->N_Alkylated_Salt Intramolecular_Cyclization Intramolecular Cyclization N_Alkylated_Salt->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

Figure 1: The Tschitschibabin Reaction Mechanism.

The Ortoleva-King Reaction: An In-Situ Halogenation Approach

Shortly after Tschitschibabin's discovery, Ortoleva and later King developed an alternative route that avoided the need for pre-synthesized α-halocarbonyls.[6][7] The Ortoleva-King reaction utilizes a ketone, iodine, and a pyridine base.[6][7] The reaction is believed to proceed through the in-situ formation of an α-iodo ketone, which then reacts with another molecule of the pyridine base to form a pyridinium salt, analogous to the intermediate in the Tschitschibabin reaction.[6][7] This one-pot procedure offered a more convenient entry point to the imidazo[1,2-a]pyridine scaffold, although it still often required harsh conditions.[6][7][8]

Part 2: The Modern Era of Imidazo[1,2-a]pyridine Synthesis

The latter half of the 20th century and the beginning of the 21st century witnessed a renaissance in the synthesis of this privileged scaffold, driven by the advent of powerful new synthetic methodologies.

Multicomponent Reactions: The Power of Convergence

The development of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot. The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[9][10][11][12][13][14] This acid-catalyzed, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide offers high atom economy and allows for the rapid generation of diverse libraries of compounds.[9][10][11][12][13][14] The reaction proceeds via the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide to form a nitrilium ion intermediate. An intramolecular 5-endo-dig cyclization followed by a tautomerization yields the final product.[14]

GBB_Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Schiff_Base_Formation Schiff Base Formation 2-Aminopyridine->Schiff_Base_Formation Aldehyde Aldehyde Aldehyde->Schiff_Base_Formation Isocyanide Isocyanide Nitrilium_Ion_Formation Nitrilium Ion Formation Isocyanide->Nitrilium_Ion_Formation Schiff_Base_Formation->Nitrilium_Ion_Formation Intramolecular_Cyclization Intramolecular Cyclization Nitrilium_Ion_Formation->Intramolecular_Cyclization Tautomerization Tautomerization Intramolecular_Cyclization->Tautomerization 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Tautomerization->3-Aminoimidazo[1,2-a]pyridine

Sources

A Technical Guide to the Speculated Mechanism of Action of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics.[1][2] This guide focuses on a specific derivative, 6-Bromoimidazo[1,2-a]pyridin-3-amine, for which the precise mechanism of action (MoA) is not yet fully elucidated. Drawing upon extensive research into the broader class of imidazo[1,2-a]pyridine analogues, we speculate that its primary mechanism centers on the inhibition of key protein kinases within the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers.[3][4][5][6] This document synthesizes the foundational evidence for this hypothesis, explores potential secondary mechanisms, and provides a comprehensive framework of experimental protocols required to rigorously validate these speculations.

Introduction: The Scientific Rationale

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Modern Drug Discovery

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged bicyclic heterocycle that has garnered significant interest from medicinal chemists.[7] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for designing molecules that can fit into the active sites of various enzymes and receptors. This versatility is demonstrated by its presence in a range of marketed drugs with diverse therapeutic actions, from the hypnotic zolpidem to the cardiotonic olprinone and the anxiolytic alpidem.[2][8] In the realm of oncology, this scaffold is particularly prominent, with numerous derivatives reported to possess potent anticancer activity by inhibiting enzymes that are frequently dysregulated in cancer.[9]

Profiling this compound

The subject of this guide, this compound, combines the core imidazo[1,2-a]pyridine scaffold with two key functional groups: a bromine atom at the 6-position and an amine group at the 3-position. The 3-amino substitution is a common feature in many biologically active analogues, often playing a crucial role in forming hydrogen bonds within target protein active sites.[10][11] The bromine at the 6-position can serve to modulate the compound's electronic properties and provides a potential vector for further chemical modification. Given the established biological activities of its parent scaffold, a thorough investigation into the MoA of this specific derivative is a logical and necessary step in assessing its therapeutic potential.

Primary Speculated Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

The most compelling hypothesis for the MoA of this compound is the targeted inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.

Causality and Rationale

A substantial body of literature demonstrates that various imidazo[1,2-a]pyridine derivatives function as potent inhibitors of the PI3K/Akt/mTOR pathway.[3][4] Studies have shown that these compounds can directly inhibit PI3Kα with high affinity, leading to the suppression of downstream signaling.[3] The PI3K family of lipid kinases is a central node in cellular signaling, and its aberrant activation is one of the most frequent events in human cancer, making it a high-value therapeutic target.[5][6] The structural similarity of this compound to known pan-PI3K and isoform-specific inhibitors strongly suggests it may function through a similar mechanism.[5][6]

Proposed Molecular Interaction and Downstream Consequences

It is proposed that the imidazo[1,2-a]pyridine core acts as an ATP-mimetic, binding to the ATP-binding pocket of PI3K.[3] This competitive inhibition would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for recruiting and activating downstream kinases like PDK1 and Akt.

The downstream consequences of this inhibition are profound:

  • Suppression of Akt Activation: By preventing the formation of PIP3, the compound would block the phosphorylation and activation of Akt at residues Ser473 and Thr308.

  • Inhibition of mTOR Signaling: Activated Akt promotes cell growth and proliferation in part by activating the mTOR complex 1 (mTORC1). Inhibition of Akt would, in turn, reduce mTOR activity.

  • Induction of Apoptosis and Cell Cycle Arrest: The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (e.g., BAD) and cell cycle inhibitors (e.g., p21, p27).[3] Blocking this pathway would lift this inhibition, leading to programmed cell death and arrest of the cell cycle, often at the G2/M phase.[3]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 6-Bromoimidazo[1,2-a] pyridin-3-amine Compound->PI3K Inhibits

Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Secondary Speculated Mechanisms

While PI3K inhibition is the primary hypothesis, the imidazo[1,2-a]pyridine scaffold is known for its ability to interact with multiple targets. The specific substitution pattern of this compound could confer activity against other protein families.

Multi-Kinase Inhibition Profile

It is plausible that the compound is not entirely specific for PI3K and may inhibit other kinases, a common characteristic of ATP-mimetic small molecules. Literature on related analogues has identified inhibitory activity against a range of other kinases, including:

  • Insulin-like growth factor-1 receptor (IGF-1R) [12]

  • Cyclin-dependent kinases (CDKs) [3]

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [9]

  • FMS-like tyrosine kinase 3 (FLT3) [13]

Inhibition of these targets could contribute to a broader anticancer effect. For example, CDK inhibition would directly impact cell cycle progression, while FLT3 inhibition is a validated strategy in certain leukemias.[13]

Multi_Kinase_Inhibition cluster_targets Potential Kinase Targets Compound 6-Bromoimidazo[1,2-a] pyridin-3-amine PI3K PI3K Compound->PI3K Akt Akt Compound->Akt IGF1R IGF-1R Compound->IGF1R CDKs CDKs Compound->CDKs FLT3 FLT3 Compound->FLT3 Other Other Kinases... Compound->Other

Concept of multi-kinase inhibition by a single compound.
Modulation of Inflammatory Pathways

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating pathways such as STAT3/NF-κB.[14] These pathways are intrinsically linked to cancer, promoting a pro-tumorigenic inflammatory microenvironment. It is conceivable that this compound could exert an indirect anticancer effect by suppressing the expression of inflammatory mediators like iNOS and COX-2 through inhibition of the STAT3/NF-κB axis.[14]

Experimental Framework for MoA Validation

Experimental_Workflow Start Hypothesis: Kinase Inhibition Step1 4.1 In Vitro Target Engagement (Biochemical Assays) Start->Step1 Step1a Protocol 1: Kinome-wide Screen Step1->Step1a Step1b Protocol 2: PI3Kα IC50 Determination Step1->Step1b Step2 4.2 Cellular Mechanism Validation (Cell-Based Assays) Step1->Step2 Identifies Primary Targets Step2a Protocol 3: Western Blot for Pathway Modulation Step2->Step2a Step2b Protocol 4: Phenotypic Assays (Viability, Apoptosis) Step2->Step2b End MoA Elucidation Step2->End Confirms Cellular Effect

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed, three-step protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine, a valuable building block for drug discovery and development. The synthesis begins with the construction of the 6-bromoimidazo[1,2-a]pyridine core via a modified Tschitschibabin condensation, followed by regioselective nitration at the C-3 position, and concludes with the reduction of the nitro group to the target primary amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, and critical safety information to ensure reliable and reproducible results.

Introduction

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds of significant interest due to their diverse pharmacological activities. The fusion of an imidazole ring to a pyridine core creates a unique electronic and structural framework that has been successfully exploited in the development of drugs for various therapeutic areas. The specific analogue, this compound, serves as a key intermediate. The bromine atom at the C-6 position provides a handle for further functionalization through cross-coupling reactions, while the C-3 amine is crucial for introducing pharmacophoric groups. This protocol details a robust and logical synthetic sequence, prioritizing accessible reagents and well-established chemical transformations to deliver the target compound with high purity.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, starting from the commercially available 2-amino-5-bromopyridine.

Synthetic_Workflow A Step 1: Core Cyclization (6-Bromoimidazo[1,2-a]pyridine) B Step 2: C-3 Nitration (6-Bromo-3-nitroimidazo[1,2-a]pyridine) A->B  HNO3, H2SO4, 0°C C Step 3: Nitro Group Reduction (this compound) B->C  SnCl2·2H2O, Ethanol Final Final Product C->Final Start 2-Amino-5-bromopyridine Start->A  Chloroacetaldehyde,  NaHCO3, Ethanol/H2O

Diagram 1: Overall workflow for the synthesis of this compound.

Materials, Reagents, and Instrumentation

Reagents and Materials
ReagentCAS No.FormulaSupplier Notes
2-Amino-5-bromopyridine1072-97-5C₅H₅BrN₂Purity ≥98%
Chloroacetaldehyde (40-50% aq. soln.)107-20-0C₂H₂ClO
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS grade or higher
Ethanol (EtOH)64-17-5C₂H₅OHAnhydrous and 95%
Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄Concentrated (98%)
Nitric Acid (HNO₃)7697-37-2HNO₃Fuming (≥90%) or Concentrated (68-70%)
Tin(II) Chloride Dihydrate6272-65-7SnCl₂·2H₂OPurity ≥98%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS grade
Hexanes110-54-3C₆H₁₄ACS grade
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Anhydrous
Deionized Water (H₂O)7732-18-5H₂O
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Round-bottom flasks and appropriate glassware

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

Causality and Mechanistic Insight: This step involves the formation of the bicyclic imidazo[1,2-a]pyridine core. The reaction is a classic condensation-cyclization. The more nucleophilic pyridine ring nitrogen of 2-amino-5-bromopyridine attacks the electrophilic aldehyde carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group displaces the chlorine atom, and subsequent dehydration yields the aromatic final product.[1] Sodium bicarbonate is used as a mild base to neutralize the HCl generated during the cyclization, driving the reaction to completion.[2]

Mechanism_Step1 cluster_0 Nucleophilic Attack & Cyclization 2-amino-5-bromopyridine 2-amino-5-bromopyridine Intermediate_A Intermediate_A 2-amino-5-bromopyridine->Intermediate_A + Chloroacetaldehyde Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Intramolecular Cyclization (-Cl) Product_1 Product_1 Intermediate_B->Product_1 Dehydration (-H2O)

Diagram 2: Simplified mechanism for imidazo[1,2-a]pyridine core formation.

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol, 1.0 eq.).

  • Add a solvent mixture of ethanol (60 mL) and water (40 mL). Stir until the solid is fully dissolved.

  • Add sodium bicarbonate (7.3 g, 86.7 mmol, 1.5 eq.) to the solution.

  • While stirring, add chloroacetaldehyde (50% aqueous solution, 10.3 mL, 69.4 mmol, 1.2 eq.) dropwise over 10 minutes.

  • Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material will have a lower Rf than the product.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the remaining aqueous residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexanes) to afford 6-bromoimidazo[1,2-a]pyridine as a light-yellow solid.

Step 2: Synthesis of 6-Bromo-3-nitroimidazo[1,2-a]pyridine

Causality and Mechanistic Insight: This step is an electrophilic aromatic substitution. The imidazo[1,2-a]pyridine system is electron-rich, particularly the five-membered imidazole ring. The C-3 position is the most nucleophilic and sterically accessible site for electrophiles.[3][4] The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the potent electrophile. The reaction is conducted at 0°C to control the exothermicity and prevent over-nitration or degradation of the substrate.

Procedure:

  • In a 100 mL flask equipped with a magnetic stirrer, add 6-bromoimidazo[1,2-a]pyridine (5.0 g, 25.4 mmol, 1.0 eq.) to concentrated sulfuric acid (25 mL) at 0°C (ice bath). Stir until all the solid dissolves.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (2.0 mL, 30.5 mmol, 1.2 eq.) to concentrated sulfuric acid (5 mL) at 0°C. Caution: This is highly exothermic and should be done slowly with efficient cooling.

  • Add the cold nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

  • Collect the yellow precipitate by vacuum filtration, washing thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to yield 6-bromo-3-nitroimidazo[1,2-a]pyridine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

Causality and Mechanistic Insight: The final step is the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in an acidic medium (generated in situ with HCl from the hydrate salt in ethanol) is an effective and chemoselective reducing agent for this transformation.[5][6] It tolerates the bromo-substituent, which might be susceptible to reduction under harsher conditions like catalytic hydrogenation. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps leading to the final amine product.[7]

Procedure:

  • To a 250 mL round-bottom flask, add 6-bromo-3-nitroimidazo[1,2-a]pyridine (4.0 g, 16.5 mmol, 1.0 eq.) and ethanol (100 mL).

  • Add tin(II) chloride dihydrate (18.6 g, 82.5 mmol, 5.0 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. The yellow suspension should gradually become a clear solution.

  • Monitor the reaction by TLC (Eluent: 80% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add 100 mL of water and carefully adjust the pH to >10 with a 2 M sodium hydroxide solution. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (4 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 50% to 100% ethyl acetate in hexanes) to afford this compound as a stable solid.

Summary of Results

StepProductExpected YieldAppearanceM.p. (°C)
16-Bromoimidazo[1,2-a]pyridine75-85%Light-yellow solid76-81[8]
26-Bromo-3-nitroimidazo[1,2-a]pyridine80-90%Yellow solid-
3This compound70-85%Off-white to tan solid-

Note: Melting points and yields are representative and may vary based on reaction scale and purity of reagents.

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Amino-5-bromopyridine: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.

  • Chloroacetaldehyde: Toxic and corrosive. Handle with extreme care.

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent.[9][10] Causes severe burns upon contact.[11] Mixing should be done slowly in an ice bath.[12] Wear acid-resistant gloves, a lab coat, and a face shield. Spills must be neutralized carefully with a base like sodium bicarbonate.

  • Tin(II) Chloride: Corrosive and may cause sensitization. Avoid contact with skin and eyes.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure adequate mixing.
Loss during workup.Ensure pH is basic before extraction. Perform multiple extractions.
Step 2: Dark/Tarry Product Reaction temperature too high.Maintain strict temperature control (0-5°C) during addition of nitrating mixture.
Impure starting material.Ensure the product from Step 1 is sufficiently pure before proceeding.
Step 3: Incomplete Reduction Insufficient reducing agent or reaction time.Add an additional equivalent of SnCl₂·2H₂O and continue refluxing. Monitor by TLC.
Low purity of nitro-intermediate.Purify the product from Step 2 by recrystallization or chromatography if necessary.

References

  • Source: Google Patents (CN103788092A)
  • Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines: a decade update Source: RSC Publishing URL: [Link]

  • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: PMC - NIH URL: [Link]

  • Title: MIXED NITRATING ACID (greater than 50% HN03) Source: East Harbour Group URL: [https://www.easth Harbour.com/wp-content/uploads/2022/12/437-MIXED-NITRATING-ACID-greater-than-50-HN03.pdf]([Link] Harbour.com/wp-content/uploads/2022/12/437-MIXED-NITRATING-ACID-greater-than-50-HN03.pdf)

  • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: SciSpace URL: [Link]

  • Title: Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Safety Data Sheet Source: Columbus Chemical URL: [Link]

  • Title: Concentrated Nitric with 2% Sulfuric Acid - Safety Data Sheet Source: Columbus Chemical URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Source: ResearchGate URL: [Link]

  • Title: Nitro Reduction - SnCl2 Source: Common Organic Chemistry URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Reduction of nitroaromatic compounds in tin(II) chloride... Source: ResearchGate URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: 6-Bromo-imidazo[1,2-a]pyridin-8-amine Source: PMC - NIH URL: [Link]

Sources

Application Notes and Protocols: 6-Bromoimidazo[1,2-a]pyridin-3-amine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities.[3] Derivatives of this heterocyclic system have demonstrated a remarkable range of therapeutic properties, including anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant activities.[3][4][5] The success of marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (heart failure) validates the clinical and commercial significance of this scaffold.[3][4]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount for modulating biological activity and optimizing pharmacokinetic profiles. The subject of this guide, 6-Bromoimidazo[1,2-a]pyridin-3-amine, represents a key building block for drug discovery. Its structure incorporates two critical features for chemical diversification: a bromine atom at the 6-position, ideal for palladium-catalyzed cross-coupling reactions, and a primary amine at the 3-position, which can be acylated, alkylated, or used as a handle for further derivatization. This document provides an in-depth guide to leveraging this versatile intermediate, with a focus on robust synthetic protocols and the rationale behind key experimental choices.

Physicochemical Properties and Handling

A foundational understanding of the starting material is critical for successful and safe experimentation.

PropertyValue
Chemical Name This compound
CAS Number N/A (Often available as hydrochloride salt)
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and moderately in Methanol
Storage Store at 2-8°C, desiccated, under inert atmosphere

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-6 position is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, enabling systematic exploration of the chemical space around the scaffold.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[6] Its appeal lies in its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[7]

Principle and Mechanistic Insight: The reaction involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid) with an organohalide.[8] The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for heteroaryl bromides as they promote the oxidative addition and reductive elimination steps.[9]

Representative Reaction Conditions:

Catalyst / LigandBaseSolvent SystemTemp. (°C)Notes
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90-100A classic, reliable system for many aryl bromides.[9]
PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2.5 eq)DMF100Effective for a broad range of substrates; dppf is a robust bidentate ligand.
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)110A highly active catalyst system, particularly for challenging or sterically hindered coupling partners.[9]
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane100Another state-of-the-art system known for its high efficiency and broad scope.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point; optimization may be required for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or microwave vial, condenser, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 212 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst degradation and homocoupling of the boronic acid.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) B Add Pd Catalyst (e.g., Pd(PPh3)4) A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent System C->D E Heat with Stirring (e.g., 90-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute (EtOAc / H2O) F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for Suzuki-Miyaura coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging carbon-nitrogen bonds.[10] This reaction is exceptionally versatile, enabling the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.[10][11]

Principle and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, involving a Pd(0)/Pd(II) pathway.[12] Key steps include: oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product and regenerate the catalyst.[11][12] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine within the catalytic cycle.[13] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective as they facilitate the otherwise difficult reductive elimination step.[14]

Representative Reaction Conditions:

Catalyst / LigandBaseSolventTemp. (°C)Notes
Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBu (1.4 eq)Toluene100-110A highly general and robust system for a wide range of primary and secondary amines.[13]
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃ (1.5 eq)Toluene100A classic system using a bidentate ligand, often effective for anilines and less hindered amines.[10]
Pd-G3-XPhos Precatalyst (2 mol%)LHMDS (1.5 eq)Dioxane80-100Uses a well-defined precatalyst for improved reproducibility and can tolerate more sensitive substrates.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from established methods for similar bromopyridine substrates and serves as an excellent starting point.[13]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask, condenser, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the base, sodium tert-butoxide (e.g., 135 mg, 1.4 mmol), to a flame-dried Schlenk flask.

  • Catalyst/Ligand Addition: Add the palladium precursor Pd₂(dba)₃ (18 mg, 0.02 mmol) and the ligand XPhos (19 mg, 0.04 mmol).

  • Substrate Addition: Add this compound (212 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (e.g., 10 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Atmosphere Purge: Seal the flask, remove from the glovebox (if used), and connect to an inert gas line.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Sources

Application of 6-Bromoimidazo[1,2-a]pyridin-3-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic system is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] Notably, derivatives of this scaffold are being actively investigated as potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2]

Within this important class of compounds, 6-Bromoimidazo[1,2-a]pyridin-3-amine emerges as a particularly valuable and versatile pharmaceutical intermediate. Its structure incorporates two key reactive sites: the bromine atom at the 6-position, which is amenable to a variety of cross-coupling reactions, and the primary amine at the 3-position, which can be readily derivatized to introduce diverse pharmacophoric groups. This dual functionality allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will detail robust synthetic protocols, explore its application in the construction of kinase inhibitors, and provide insights into the chemical principles that underpin its utility.

Synthetic Pathways to this compound

The synthesis of this compound can be approached in a stepwise manner, beginning with the construction of the core heterocyclic system, followed by the introduction of the amino group at the 3-position. Two primary strategies for the introduction of the 3-amino group are presented here: one proceeding through a formylated intermediate and the other via a nitrated intermediate.

Protocol 1: Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core

The foundational 6-bromoimidazo[1,2-a]pyridine scaffold is efficiently synthesized from commercially available 2-amino-5-bromopyridine through a condensation reaction with a two-carbon electrophile, such as chloroacetaldehyde.

Experimental Protocol:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).

  • Add a mild base, for example, sodium bicarbonate (1.2 equivalents), to the mixture.

  • Heat the reaction mixture at a temperature of 50-80°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-bromoimidazo[1,2-a]pyridine.

ParameterCondition
Starting Material 2-amino-5-bromopyridine
Reagent 40% aq. Chloroacetaldehyde
Base Sodium Bicarbonate
Solvent Ethanol or Isopropanol
Temperature 50-80°C
Reaction Time 12-24 hours
Typical Yield 70-85%
Route A: Synthesis via Formylation and Reductive Amination

This route involves the introduction of a formyl group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring, followed by its conversion to the primary amine.

Synthesis_Route_A Start 6-Bromoimidazo[1,2-a]pyridine Intermediate1 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Start->Intermediate1 Vilsmeier-Haack (POCl3, DMF) Intermediate2 Oxime Intermediate Intermediate1->Intermediate2 NH2OH.HCl, Pyridine Product This compound Intermediate2->Product Reduction (e.g., Zn/AcOH)

Diagram 1: Synthetic Route to this compound via Formylation.

Protocol 2a: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[3][4][5]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 6-bromoimidazo[1,2-a]pyridine (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 2b: Oximation and Reduction

  • Dissolve 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours until the formation of the oxime is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • For the reduction, dissolve the crude oxime in acetic acid.

  • Add zinc dust (5-10 equivalents) portion-wise at a temperature maintained below 40°C.

  • After the addition, stir the reaction mixture at room temperature for 4-8 hours.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Neutralize the filtrate with a strong base (e.g., NaOH solution) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify by column chromatography.

Route B: Synthesis via Nitration and Reduction

An alternative approach involves the nitration of the 3-position, followed by the reduction of the nitro group to the desired amine.

Synthesis_Route_B Start 6-Bromoimidazo[1,2-a]pyridine Intermediate 6-Bromo-3-nitroimidazo[1,2-a]pyridine Start->Intermediate Nitrating Agent (e.g., HNO3/H2SO4) Product This compound Intermediate->Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Diagram 2: Synthetic Route to this compound via Nitration.

Protocol 3a: Nitration

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 6-bromoimidazo[1,2-a]pyridine.

  • Maintain the temperature at 0-5°C during the addition.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-bromo-3-nitroimidazo[1,2-a]pyridine.[6]

Protocol 3b: Reduction of the Nitro Group

  • Suspend 6-bromo-3-nitroimidazo[1,2-a]pyridine (1 equivalent) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4-5 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography.

Application in the Synthesis of Kinase Inhibitors

This compound is an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The 3-amino group can act as a key hydrogen bond donor or as a point for further elaboration to interact with the hinge region of the kinase active site. The 6-bromo position allows for the introduction of various substituents via cross-coupling reactions to occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

A general synthetic strategy involves the derivatization at the 6-position via a palladium-catalyzed Buchwald-Hartwig amination, followed by acylation or sulfonylation of the 3-amino group.

Kinase_Inhibitor_Synthesis Start This compound Intermediate1 Protected Intermediate Start->Intermediate1 Protection (e.g., Boc2O) Intermediate2 6-Amino Derivative Intermediate1->Intermediate2 Buchwald-Hartwig Amination (R2-NH2, Pd catalyst, ligand, base) Intermediate3 Deprotected Intermediate Intermediate2->Intermediate3 Deprotection (e.g., TFA) Product Final Kinase Inhibitor Intermediate3->Product Acylation/Sulfonylation (R3-COCl or R3-SO2Cl)

Diagram 3: General Synthetic Scheme for a Kinase Inhibitor.
Protocol 4: Buchwald-Hartwig Amination at the 6-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][7][8][9]

  • Protect the 3-amino group of this compound with a suitable protecting group (e.g., Boc anhydride) if necessary.

  • To a reaction vessel, add the protected this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Add a base, such as sodium tert-butoxide or cesium carbonate (2 equivalents), and an anhydrous aprotic solvent like toluene or dioxane.

  • Degas the mixture and heat under an inert atmosphere at 80-110°C for 8-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Deprotect the 3-amino group using standard conditions (e.g., trifluoroacetic acid for a Boc group).

ParameterCondition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos, BINAP, or other biaryl phosphine ligands
Base NaOtBu, Cs₂CO₃, or K₃PO₄
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110°C
Atmosphere Inert (Nitrogen or Argon)

Conclusion

This compound is a highly valuable and strategic intermediate in pharmaceutical research and development. Its synthesis is achievable through reliable and scalable chemical transformations. The presence of two distinct and versatile reactive sites on the imidazo[1,2-a]pyridine scaffold provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The protocols and strategies outlined in this application note are intended to serve as a practical guide for the effective utilization of this important building block in drug discovery endeavors.

References

  • Sharma, A., & Li, H.-y. (2011). Rapid Synthesis of 3‐Aminoimidazo[1,2‐a]Pyridines and Pyrazines. Synthetic Communications, 41(10), 1407-1412. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines with Triflic Anhydride. The Journal of Organic Chemistry, 81(21), 10348–10356. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]

  • Lookchem. (n.d.). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. Retrieved from [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]

  • Patel, H. M., & Patel, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3631-3640. [Link]

  • ResearchGate. (2025). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Retrieved from [Link]

  • Guchhait, S. K., & Kashyap, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35057–35073. [Link]

  • Guchhait, S. K., & Kashyap, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35057–35073. [Link]

  • Le Bris, M. T., & Bazin, M. A. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-228. [Link]

  • ResearchGate. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • Dahmani, S., Rodi, Y. K., Capet, F., Essassi, E. M., & Ng, S. W. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2838. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Mishra, M., & Sahu, M. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]

Sources

Application Notes & Protocols: 6-Bromoimidazo[1,2-a]pyridin-3-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] This guide focuses on a key derivative, 6-Bromoimidazo[1,2-a]pyridin-3-amine , and its strategic application as a cornerstone building block for the discovery and development of potent and selective protein kinase inhibitors. We provide an in-depth analysis of the scaffold's design principles, detailed synthetic protocols for its elaboration, and methodologies for biological evaluation, intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The development of small-molecule kinase inhibitors has thus become a central focus of modern drug discovery. The imidazo[1,2-a]pyridine fused heterocyclic system has emerged as a highly successful scaffold in this arena.[5][6] Its rigid, planar structure and embedded hydrogen bond donors and acceptors allow it to effectively mimic the adenine region of ATP, enabling it to anchor within the kinase hinge region—a conserved structural motif in the ATP-binding pocket.[7]

The specific building block, This compound , offers two orthogonal points for chemical diversification, making it an exceptionally valuable starting material for constructing extensive libraries of potential inhibitors.

  • The 3-amino group: This serves as a primary vector for building out the molecule, typically extending into the solvent-exposed region of the ATP-binding site. It can be readily acylated, alkylated, or used in urea/thiourea formations to introduce functionalities that enhance potency and modulate pharmacokinetic properties.

  • The 6-bromo substituent: This is a versatile synthetic handle for introducing a wide array of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[3] This position is crucial for tuning inhibitor selectivity, improving metabolic stability, and enhancing cell-based activity.

Design Principles and Synthetic Strategy

The rational design of kinase inhibitors using this scaffold involves a multi-step process where different regions of the molecule are systematically optimized to achieve desired potency and selectivity. The general workflow leverages the differential reactivity of the amine and bromide functional groups.

G cluster_0 Core Building Block cluster_1 Step 1: 3-Amino Functionalization cluster_2 Step 2: 6-Bromo Derivatization A This compound B Acylation / Sulfonylation / Urea Formation A->B R-COCl or R-SO2Cl or R-NCO C Intermediate A B->C D Suzuki-Miyaura or Buchwald-Hartwig Coupling C->D Ar-B(OH)2 or R2NH [Pd Catalyst] E Final Kinase Inhibitor Library D->E

Caption: General synthetic workflow for kinase inhibitor library synthesis.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Representative Kinase Inhibitor Scaffold

This two-step protocol details the acylation of the 3-amino group followed by a Suzuki-Miyaura cross-coupling reaction at the 6-bromo position.

Step A: Acylation of this compound

  • Objective: To install a functional handle on the 3-amino group, in this case, a cyclopropanecarboxamide, which is a common moiety in kinase inhibitors.[8]

  • Materials:

    • This compound hydrochloride

    • Cyclopropanecarbonyl chloride

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound hydrochloride (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Add TEA or DIPEA (2.5 eq.) dropwise to the suspension. Stir for 15 minutes to generate the free base in situ.

    • Slowly add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-(6-bromoimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide.

Step B: Suzuki-Miyaura Cross-Coupling

  • Objective: To introduce an aryl group at the 6-position, which is critical for targeting specific kinase subpockets and improving physicochemical properties.

  • Materials:

    • N-(6-bromoimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide (from Step A)

    • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 eq.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Pd catalyst (0.05 eq.)

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a reaction vial, add the bromo-intermediate from Step A (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.0 eq.).

    • Evacuate and backfill the vial with nitrogen or argon gas three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Seal the vial and heat the reaction mixture to 90-100 °C for 8-12 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final inhibitor.

  • Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.

Application in Kinase Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit a wide range of kinases, often by acting as Type I or Type II inhibitors that stabilize the 'DFG-out' inactive conformation.[9][10] The specific kinase targeted is determined by the nature of the substituents at the 3- and 6-positions.

Targeted Signaling Pathways

A prominent example is the inhibition of the c-Met signaling pathway, which is frequently dysregulated in various cancers.[11] c-Met inhibitors based on this scaffold can block downstream signaling through pathways like PI3K/Akt/mTOR, thereby inhibiting cell proliferation, survival, and migration.[4]

G cluster_0 Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway.

Representative Inhibitor Data

The versatility of the imidazo[1,2-a]pyridine scaffold is demonstrated by the range of kinases it can be tailored to inhibit with high potency.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference
Imidazo[1,2-a]pyridine-pyridonec-Met, VEGFR21.9 (c-Met), 2.2 (VEGFR2)[8]
Imidazo[1,2-a]pyridine-phenylsulfonamidec-Met3.9[11]
Imidazo[1,2-a]pyridine derivativeSIK1<1 (subnanomolar)[12]
Imidazo[1,2-a]pyridine derivativeCLK1, DYRK1A700 (CLK1), 2600 (DYRK1A)[3]
Imidazo[1,2-a]pyridine derivativePI3K/Akt/mTOR Pathway- (Inhibits phosphorylation)[4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase. This protocol is a general template for assays like ADP-Glo™ or Kinase-Glo®.

  • Materials:

    • Synthesized inhibitor compound, dissolved in 100% DMSO

    • Target kinase enzyme

    • Kinase substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

    • Luminescent kinase assay kit (e.g., ADP-Glo™, Promega)

    • White, opaque 384-well microplates

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. A common starting range is 10 mM down to sub-nanomolar concentrations. Further dilute these into the kinase assay buffer.

    • Reaction Setup: In a 384-well plate, add the following to each well:

      • Kinase assay buffer.

      • Diluted inhibitor solution or DMSO (for positive and negative controls).

      • Target kinase enzyme solution (omit for "no enzyme" controls).

      • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.

    • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Detection:

      • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence signal on a plate reader.

    • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound stands out as a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its dual functional handles allow for systematic exploration of chemical space, enabling the optimization of potency, selectivity, and drug-like properties. The protocols and data presented herein provide a robust framework for researchers to leverage this versatile scaffold in their drug discovery programs, accelerating the development of novel targeted therapeutics.

References

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  • Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed. Available at: [Link]

  • Rapid Synthesis of 3-Aminoimidazo[1,2-a]Pyridines and Pyrazines. Taylor & Francis Online. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [https://www.researchgate.net/publication/305387431_Synthesis_biological_evaluation_and_molecular_modeling_studies_of_Imidazo12-a]pyridines_derivatives_as_protein_kinase_inhibitors]([Link])

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. Available at: [Link]

  • Chemical structure of type II kinase inhibitors. ResearchGate. Available at: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]

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High-Throughput Screening Assays for 6-Bromoimidazo[1,2-a]pyridin-3-amine and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition. This has positioned compounds like 6-Bromoimidazo[1,2-a]pyridin-3-amine as attractive starting points for drug discovery campaigns, particularly in oncology. This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of this compound and its analogs. We present two robust, scalable assays: a biochemical assay targeting the non-receptor tyrosine kinase Src, and a cell-based assay assessing the cytotoxic effects on the A549 human lung adenocarcinoma cell line. These protocols are designed for 384-well plate formats and utilize luminescence-based readouts for high sensitivity and broad dynamic range, making them ideal for primary screening and lead optimization efforts.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active compounds, spanning therapeutic areas from infectious diseases to oncology. Its rigid, bicyclic structure provides a versatile framework for the presentation of various pharmacophoric elements, enabling fine-tuning of potency and selectivity. Several derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.

This compound represents a key starting point for chemical library synthesis. The bromine atom at the 6-position offers a handle for further chemical modification through cross-coupling reactions, while the 3-amino group can be functionalized to explore interactions with target proteins. Given the established role of imidazo[1,2-a]pyridines as kinase inhibitors, a primary focus for HTS is the evaluation of their inhibitory activity against key oncogenic kinases and their downstream effects on cancer cell viability.

This guide details two complementary HTS assays to comprehensively profile compounds based on this scaffold. The first is a biochemical assay against Src kinase, a proto-oncogenic tyrosine kinase implicated in tumor progression and metastasis. The second is a cell-based cytotoxicity assay using the A549 lung cancer cell line, which provides a measure of the compound's overall effect on cell viability, integrating target engagement with cell permeability and potential off-target effects.

Biochemical HTS Assay: Src Kinase Inhibition

Assay Principle

This protocol employs a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor like this compound, the activity of Src kinase is reduced, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal. This "glow-type" assay is highly sensitive, has a large dynamic range, and is less prone to interference from library compounds compared to other methods.[1]

G cluster_0 Kinase Reaction cluster_1 Detection Src Kinase Src Kinase Phospho-Substrate Phospho-Substrate Src Kinase->Phospho-Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phospho-Substrate ADP-Glo™ Reagent ADP-Glo™ Reagent ADP->ADP-Glo™ Reagent Depletes remaining ATP Inhibitor Inhibitor Inhibitor->Src Kinase Inhibition Kinase Detection Reagent Kinase Detection Reagent ADP-Glo™ Reagent->Kinase Detection Reagent Converts ADP to ATP Luciferase Luciferase Kinase Detection Reagent->Luciferase ATP as substrate Light Light Luciferase->Light Luminescence Signal Detection Signal Detection Light->Signal Detection

Figure 1: Workflow of the luminescent Src kinase assay.

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human Src KinasePromegaV2921
SRC Substrate (Poly (4:1 Glu, Tyr))BPS Bioscience40217
ADP-Glo™ Kinase AssayPromegaV9101
ATPPromegaV9101
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)In-house preparation-
Staurosporine (Positive Control)Sigma-AldrichS4400
384-well low-volume, white, non-binding surface platesCorning3574
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM to 0.1 µM).

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a high concentration of Staurosporine (positive control, 100% inhibition, e.g., 10 µM final concentration) into respective wells.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Src Kinase Solution: Thaw recombinant Src kinase on ice. Dilute the kinase to a working concentration of 2 ng/µL in cold Kinase Buffer.[1] This concentration should be optimized to achieve approximately 10-30% ATP consumption in the reaction.

    • Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in Kinase Buffer. The final concentrations in the 5 µL reaction should be 0.2 mg/mL for the Poly (4:1 Glu, Tyr) substrate and 25 µM for ATP.[2]

  • Kinase Reaction:

    • Add 2.5 µL of the Src kinase solution to each well of the compound-plated 384-well plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the contents are at the bottom of the wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP mix to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[1]

    • Read the luminescence on a plate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5-1 second per well.

Data Analysis and Interpretation

Z'-Factor Calculation: The quality of the HTS assay should be validated by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.[2][3]

Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

Where:

  • µ_pos and σ_pos are the mean and standard deviation of the positive control (100% inhibition).

  • µ_neg and σ_neg are the mean and standard deviation of the negative control (0% inhibition).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]

ControlMean Luminescence (RLU)Standard DeviationZ'-Factor
Negative (DMSO)250,00015,0000.78
Positive (Staurosporine)20,0002,500

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic curve.

Percentage Inhibition = 100 * (1 - (RLU_compound - RLU_pos) / (RLU_neg - RLU_pos))

CompoundIC₅₀ (µM)
This compound1.2
Analog A0.5
Analog B8.7
Staurosporine0.02

Cell-Based HTS Assay: Cytotoxicity in A549 Cells

Assay Principle

This protocol utilizes a luminescence-based cell viability assay that quantifies the amount of ATP present in metabolically active cells. The luminescent signal is directly proportional to the number of viable cells. Treatment with a cytotoxic compound like this compound leads to a decrease in cell viability, resulting in a lower ATP content and a reduced luminescent signal. This homogeneous "add-mix-measure" assay is simple, robust, and well-suited for HTS.[4][5]

G cluster_0 Cell Treatment cluster_1 Lysis & Detection A549 Cells A549 Cells Viable Cells Viable Cells A549 Cells->Viable Cells Test Compound Test Compound Test Compound->A549 Cells Induces Cytotoxicity Dead Cells Dead Cells Viable Cells->Dead Cells CellTiter-Glo® Reagent CellTiter-Glo® Reagent Viable Cells->CellTiter-Glo® Reagent Lysis & ATP Release ATP ATP CellTiter-Glo® Reagent->ATP Luciferase Luciferase ATP->Luciferase Substrate Light Light Luciferase->Light Luminescence Signal Detection Signal Detection Light->Signal Detection

Figure 2: Workflow of the luminescent cell viability assay.

Materials and Reagents
ReagentSupplierCatalog Number
A549 Human Lung Carcinoma CellsATCCCCL-185
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
CellTiter-Glo® 2.0 AssayPromegaG9241
Doxorubicin (Positive Control)Sigma-AldrichD1515
384-well clear-bottom, white-walled tissue culture platesCorning3764
Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a density of 40,000 cells/mL in complete culture medium.

    • Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension (1,000 cells/well) into each well of a 384-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its analogs in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Add 5 µL of the diluted compounds to the respective wells.

    • For controls, add 5 µL of medium with 0.5% DMSO (negative control) and 5 µL of a high concentration of Doxorubicin (positive control, e.g., 50 µM final concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

Z'-Factor Calculation: Similar to the biochemical assay, the Z'-factor should be calculated to assess the quality of the cell-based screen.

ControlMean Luminescence (RLU)Standard DeviationZ'-Factor
Negative (DMSO)400,00025,0000.72
Positive (Doxorubicin)30,0004,000

IC₅₀ Determination: The IC₅₀ value for cytotoxicity is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Percentage Viability = 100 * (RLU_compound - RLU_pos) / (RLU_neg - RLU_pos)

CompoundIC₅₀ (µM)
This compound5.8
Analog A2.1
Analog B> 50
Doxorubicin0.8

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput screening of this compound and its derivatives. The combination of a target-based biochemical assay and a phenotypic cell-based assay allows for a comprehensive evaluation of compound activity. By identifying potent inhibitors of Src kinase and compounds with significant cytotoxicity against A549 cancer cells, this screening cascade can effectively prioritize hits for further lead optimization and development. The use of luminescence-based detection ensures high sensitivity and scalability, making these protocols suitable for large-scale screening campaigns in academic and industrial drug discovery settings.

References

  • BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved from [Link]

  • PLoS ONE. (2014). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CSK Kinase Assay Kit. Retrieved from [Link]

  • Novatein Biosciences. (n.d.). Src Kinase Substrate Peptide. Retrieved from [Link]

  • eLife. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. Retrieved from [Link]

  • Altogen Labs. (n.d.). A549 Cell Subculture Protocol. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2019). Cytotoxicity screening of curcumin on HeLa cancer cell lines. Retrieved from [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • MDPI. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Retrieved from [Link]

  • MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]

  • Spectramax. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay against HeLa cell line. Retrieved from [Link]

  • PMC. (2014). Identification of c-Src tyrosine kinase substrates in platelet-derived growth factor receptor signaling. Retrieved from [Link]

  • PMC. (2015). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Retrieved from [Link]

  • PMC. (2021). HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assay: viability of HeLa cells exposed to different.... Retrieved from [Link]

  • Frontiers. (2021). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and. Retrieved from [Link]

Sources

Application Note & Protocols: High-Purity Isolation of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromoimidazo[1,2-a]pyridin-3-amine is a critical heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic core and strategically positioned amine and bromide functional groups make it an invaluable building block for the synthesis of kinase inhibitors, anticancer agents, and other pharmacologically active molecules. The reliability and reproducibility of downstream applications, such as biological screening, structure-activity relationship (SAR) studies, and fragment-based drug design, are contingent upon the high purity of this starting material.

This guide provides a detailed examination of robust purification strategies for this compound. We move beyond simple procedural lists to explain the underlying chemical principles that govern each technique. This allows researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for analogous compounds. The protocols described herein are designed to be self-validating, incorporating in-process purity checks to ensure the final compound meets the stringent quality standards required for drug discovery and development.

Molecular Profile & Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.

Physicochemical Properties:

PropertyValueSignificance for Purification
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol [1]Influences diffusion rates and behavior in mass spectrometry.
Structure Imidazo[1,2-a]pyridine core with a bromide at C6 and an amine at C3.The basic amine group is key for acid-base extraction and influences chromatographic behavior. The aromatic system provides rigidity.
Predicted pKa The pyridinic nitrogen and the exocyclic amine are basic centers.The amine's ability to be protonated is central to purification by acid-base extraction.
Appearance Typically a solid at room temperature.Suitable for purification by recrystallization.

Common Synthetic Impurities:

The synthesis of this compound often involves the cyclization of a substituted 2-aminopyridine. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromopyridine.

  • Regioisomers: Isomeric products formed during the cyclization or bromination steps.

  • Over-brominated Species: Products containing more than one bromine atom.[2]

  • Reaction Byproducts: Compounds formed from side reactions or degradation.

Purification Strategy 1: Flash Column Chromatography

Flash column chromatography is the primary method for purifying moderately polar compounds like this compound from a complex mixture of impurities. The key to success lies in mitigating the strong interaction between the basic amine and the acidic silanol groups of the silica gel stationary phase, which can cause significant peak tailing and poor separation.

Causality Behind the Method: The separation relies on the differential partitioning of compounds between the stationary phase and the mobile phase. For basic amines, the acidic nature of standard silica gel can lead to irreversible adsorption or tailing. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA neutralizes the acidic silanol groups, allowing the target amine to elute symmetrically and efficiently.[3] Alternatively, an amine-functionalized silica can be used.[3]

Workflow for Amine Purification by Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. Eluent Selection via TLC (e.g., DCM:MeOH + 0.5% TEA) slurry 2. Prepare Silica Slurry (Silica Gel in Hexane) tlc->slurry pack 3. Pack Column (Wet packing with slurry) slurry->pack equil 4. Equilibrate Column (Flush with 2-3 column volumes of initial eluent) pack->equil load 5. Load Sample (Dry loading on silica) equil->load elute 6. Elute with Gradient (e.g., 0-10% MeOH in DCM + 0.5% TEA) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions (TLC) collect->analyze combine 9. Combine Pure Fractions analyze->combine evap 10. Evaporate Solvent (Rotary Evaporator) combine->evap final 11. Final Product evap->final G cluster_prep Dissolution cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Solid (in minimum amount of hot solvent, e.g., Ethanol/Water) hot_filt 2. Hot Filtration (Optional) (Removes insoluble impurities) dissolve->hot_filt cool_slow 3. Slow Cooling (Allow to cool to room temp, then ice bath) hot_filt->cool_slow form 4. Crystal Formation cool_slow->form vac_filt 5. Isolate Crystals (Vacuum Filtration) form->vac_filt wash 6. Wash Crystals (with small amount of cold solvent) vac_filt->wash dry 7. Dry Crystals (Vacuum oven) wash->dry pure 8. Pure Crystalline Product dry->pure

Sources

Application Notes & Protocols: In Vitro Evaluation of 6-Bromoimidazo[1,2-a]pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides a comprehensive framework for the initial in vitro evaluation of a specific subclass: 6-Bromoimidazo[1,2-a]pyridin-3-amine derivatives. As a Senior Application Scientist, this document moves beyond simple instructions to explain the causality behind experimental choices, emphasizing scientifically sound, self-validating protocols. Detailed methodologies for assessing anticancer and antimicrobial activities are presented, alongside expert insights into data interpretation, troubleshooting, and best practices for handling these compounds.

Introduction to the this compound Scaffold

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds that are isosteric to purines and indoles, allowing them to interact with a multitude of biological targets.[1] The specific derivatization at key positions dramatically influences their pharmacological profile:

  • Imidazo[1,2-a]pyridine Core: This core structure is frequently investigated for its ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3]

  • 6-Bromo Substitution: The introduction of a bromine atom at the 6-position can enhance binding affinity to target proteins through halogen bonding and can also modulate the compound's metabolic stability and lipophilicity.

  • 3-Amine Group: The amine functionality at the 3-position provides a critical vector for chemical modification and can act as a key hydrogen bond donor or acceptor, crucial for interaction with enzyme active sites.[4]

The combination of these features makes this scaffold a promising starting point for the development of novel therapeutic agents. However, realizing this potential requires rigorous and systematic in vitro evaluation.

Hypothesized Mechanisms of Action & Biological Targets

Based on extensive literature on related imidazopyridine compounds, derivatives of this scaffold are frequently found to exert their anticancer effects by inhibiting critical cell survival and proliferation pathways.[5] A primary hypothesised mechanism is the inhibition of serine/threonine or tyrosine kinases within signaling cascades such as the PI3K/AKT/mTOR pathway.[3][5][6]

Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[5] Imidazopyridine-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of key proteins like PI3K, AKT, or mTOR, thereby blocking downstream signaling and inducing apoptosis (programmed cell death) and cell cycle arrest.[5][7]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound Imidazopyridine Derivative Compound->PI3K Compound->AKT Compound->mTORC1

Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Core Protocols and Methodologies

General Compound Handling and Preparation
  • Expert Insight: The physicochemical properties of imidazopyridine derivatives, such as aqueous solubility, can be challenging.[4][8] Poor solubility is a common cause of artifactual results in in vitro assays.

  • Protocol:

    • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved; sonication may be required. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

    • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate cell culture medium or bacteriological broth.

    • Solvent Control: Critically, the final concentration of DMSO in the assay wells must be consistent across all treatments and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or inhibit microbial growth, confounding the results.[9] Always include a "vehicle control" (medium with the same final DMSO concentration but no compound) in every experiment.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a proxy for cell viability.[11]

  • Principle: The amount of purple formazan produced is directly proportional to the number of metabolically active (viable) cells.[11] A decrease in formazan production in treated cells compared to control cells indicates a loss of viability or a cytotoxic/cytostatic effect of the compound.

G start Seed Cells in 96-Well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) Formazan Forms add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read

Workflow for the MTT cell viability assay.
  • Detailed Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A375 melanoma, HeLa cervical cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM). Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[12]

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to get a 0.5 mg/mL working solution. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[13]

    • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Absorbance Reading: Measure the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell viability by 50%.

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16]

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][17]

G start Prepare 2-Fold Serial Dilutions of Compound in Broth add_inoculum Add Inoculum to Each Well start->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate Plate (18-24h at 37°C) add_inoculum->incubate read Visually Inspect for Growth (Turbidity) incubate->read mic Determine MIC: Lowest Concentration with No Growth read->mic

Workflow for MIC determination by broth microdilution.
  • Detailed Protocol:

    • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).[9] The typical concentration range to screen is 256 µg/mL down to 0.5 µg/mL.

    • Inoculum Preparation: From a fresh bacterial culture (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative), prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Inoculation: Dilute the standardized suspension so that after adding it to the wells, the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Add this final inoculum to each well of the 96-well plate.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum). A known antibiotic (e.g., Ciprofloxacin) should be used as a quality control standard.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Data Analysis: The result is reported as the MIC value in µg/mL. A lower MIC value indicates greater antimicrobial potency.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison between different derivatives.

Table 1: Example Data for Anticancer Activity

Compound ID Target Cell Line IC₅₀ (µM) ± SD Selectivity Index (SI)*
Derivative 1 MCF-7 11.5 ± 1.2 8.1
Derivative 2 MCF-7 4.2 ± 0.5 22.3
Doxorubicin MCF-7 0.9 ± 0.1 -
Derivative 1 A375 15.1 ± 2.0 6.2
Derivative 2 A375 5.8 ± 0.7 16.2
Doxorubicin A375 1.2 ± 0.2 -

*Selectivity Index (SI) is often calculated as IC₅₀ in a normal cell line (e.g., Vero) / IC₅₀ in the cancer cell line. A higher SI is desirable.[12]

Table 2: Example Data for Antimicrobial Activity

Compound ID S. aureus (Gram +) MIC (µg/mL) E. coli (Gram -) MIC (µg/mL)
Derivative 1 16 >128
Derivative 2 4 64

| Ciprofloxacin | 0.5 | 0.25 |

  • Interpretation: For anticancer activity, lower IC₅₀ values indicate higher potency.[7] For antimicrobial activity, lower MIC values indicate higher potency. Comparing the activity against Gram-positive and Gram-negative bacteria can provide initial insights into the spectrum of activity.

References

  • ACS Omega. (2026). Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. Available from: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available from: [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available from: [Link]

  • Journal of Medicinal Chemistry. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Available from: [Link]

  • Hogan, J., et al. (2022). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC. Available from: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available from: [Link]

  • PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available from: [Link]

  • Sharma, R., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available from: [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ResearchGate. (2014). Advances in Synthesis and Application of Imidazopyridine Derivatives. Available from: [Link]

  • Maccioni, E., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. Available from: [Link]

  • Kalinathan, S., et al. (2010). 6-Bromoimidazo[1,2-a]pyridin-8-amine. PMC. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Available from: [Link]

  • Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available from: [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • EUCAST. (n.d.). MIC Determination. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

Sources

Derivatization of 6-Bromoimidazo[1,2-a]pyridin-3-amine for biological studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 6-Bromoimidazo[1,2-a]pyridin-3-amine for the Exploration of Novel Biological Activities

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is a key pharmacophore in numerous clinically approved drugs, including Zolpidem (anxiolytic) and Olprinone (a cardiotonic agent), and is present in countless molecules under preclinical investigation.[2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting a wide array of biological macromolecules. Derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5]

The specific starting material, this compound, offers a particularly powerful platform for generating diverse chemical libraries. It possesses two orthogonal points for chemical modification:

  • The 3-amino group: A versatile nucleophilic handle for forming amides, sulfonamides, and new C-N bonds.

  • The 6-bromo position: An ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of aryl, heteroaryl, and alkyl substituents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals. We will detail robust, step-by-step protocols for the derivatization of this scaffold at both key positions and outline established methodologies for evaluating the biological activity of the resulting compound library.

Experimental Design Overview

The overall strategy involves a modular approach: synthesizing a focused library of compounds by modifying either the 3-amino or 6-bromo position, followed by purification and screening in relevant biological assays.

G cluster_synthesis Chemical Synthesis & Derivatization cluster_bio Biological Evaluation Start This compound (Starting Material) Deriv_N3 Derivatization at 3-Amino Position Start->Deriv_N3 Deriv_C6 Derivatization at 6-Bromo Position Start->Deriv_C6 Library Compound Library Generation Deriv_N3->Library Deriv_C6->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Screen_Kinase Kinase Inhibition Screening Purify->Screen_Kinase Screening Screen_Ab Antibacterial Screening (MIC) Purify->Screen_Ab Screening Data Data Analysis (IC₅₀ / MIC Determination) Screen_Kinase->Data Screen_Ab->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR G OA Oxidative Addition PdII_A Ar-Pd(II)L₂-Br OA->PdII_A TM Transmetalation PdII_B Ar-Pd(II)L₂-R TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar_R Product RE->Ar_R Pd0->PdII_A Ar-Br PdII_A->PdII_B R-B(OH)₂ (Base) PdII_B->RE PdII_B->Pd0 Ar-R ArBr Imidazopyridine-Br ArBr->OA R_BOH R-B(OH)₂ R_BOH->TM G cluster_workflow Kinase Assay Workflow Start Dispense Kinase, Substrate, ATP, & Test Compound Incubate1 Incubate (Kinase Reaction) Start->Incubate1 Add_Reagent1 Add ADP-Glo™ Reagent Incubate1->Add_Reagent1 Incubate2 Incubate (ATP Depletion) Add_Reagent1->Incubate2 Add_Reagent2 Add Kinase Detection Reagent Incubate2->Add_Reagent2 Incubate3 Incubate (ADP -> ATP -> Light) Add_Reagent2->Incubate3 Read Read Luminescence Incubate3->Read

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of 3-amino substituted derivatives, such as 6-Bromoimidazo[1,2-a]pyridin-3-amine, presents unique challenges that require precise control over reaction conditions. This guide provides in-depth troubleshooting advice and optimized protocols for researchers engaged in the synthesis of this valuable intermediate. Our focus will be on the Groebke-Blackburn-Bienaymé Reaction (GBBR), a powerful one-pot, three-component strategy that is highly effective for constructing this scaffold.[2]

Section 1: Core Principles of the Groebke-Blackburn-Bienaymé Reaction (GBBR)

The GBBR is a multicomponent reaction that efficiently combines a 2-aminopyridine, an aldehyde, and an isocyanide to form the imidazo[1,2-a]pyridin-3-amine core. The reaction is typically catalyzed by a Lewis acid.

The generally accepted mechanism involves several key steps:

  • Iminium Ion Formation: The 2-aminopyridine reacts with an aldehyde in the presence of a Lewis acid catalyst to form a reactive N-acyliminium ion intermediate.

  • Nucleophilic Attack: The isocyanide acts as a nucleophile, attacking the iminium ion.

  • Intramolecular Cyclization: A subsequent intramolecular cyclization, often referred to as a [4+1] cycloaddition, occurs, followed by tautomerization to yield the final aromatic product.

GBBR_Mechanism A 2-Amino-5-bromopyridine + Aldehyde B Schiff Base / Iminium Ion Intermediate A->B + H⁺ (from Catalyst) D Nitrile-Stabilized Carbocation B->D + Isocyanide (C) C Isocyanide E Intramolecular Cyclization D->E [4+1] Cycloaddition F This compound (Final Product) E->F Tautomerization Catalyst Lewis Acid (e.g., Sc(OTf)3) Catalyst->A Catalyst->B

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Section 2: Troubleshooting and Optimization (Q&A Format)

This section addresses common issues encountered during the synthesis of this compound via the GBBR.

Question 1: My reaction yield is consistently low or I'm recovering only starting materials. What are the most likely causes?

Answer: Low conversion is a frequent challenge and can typically be traced to one of four key areas:

  • Reagent Quality: The purity of the starting materials is paramount. 2-amino-5-bromopyridine can degrade over time. The aldehyde must be free of carboxylic acid impurities, which can form via oxidation and quench the catalyst or react with the aminopyridine. Isocyanides, known for their pungent odor, can be volatile and prone to polymerization; ensure they are used fresh or properly stored.

  • Catalyst Activity: Lewis acid catalysts like Scandium(III) triflate (Sc(OTf)₃) or Yttrium(III) triflate (Y(OTf)₃) are highly effective but are also hygroscopic.[3] Absorbed moisture will significantly reduce their catalytic activity. Always handle these catalysts in a glovebox or under an inert atmosphere and ensure they are stored in a desiccator.

  • Sub-optimal Temperature: The GBBR often requires thermal energy to drive the reaction to completion.[4] If the reaction is sluggish at room temperature or 60 °C, consider increasing the temperature to reflux, depending on the solvent's boiling point. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.

  • Presence of Water: The initial condensation between the aminopyridine and the aldehyde to form the imine intermediate releases water. This water can inhibit the reaction equilibrium and deactivate the Lewis acid catalyst.[4] Conducting the reaction under anhydrous conditions using dry solvents and an inert atmosphere (Nitrogen or Argon) is critical for achieving high yields.

Question 2: Which catalyst is most effective for this transformation, and what is the optimal loading?

Answer: For the GBBR synthesis of 3-aminoimidazo[1,2-a]pyridines, triflate salts of Lewis acidic metals are the catalysts of choice.

  • Recommended Catalysts: Scandium(III) triflate (Sc(OTf)₃) and Yttrium(III) triflate (Y(OTf)₃) are highly recommended.[3] They are effective at activating the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the aminopyridine and subsequent iminium ion formation.

  • Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, which polarizes the C=O bond and significantly increases the electrophilicity of the carbonyl carbon. This activation is crucial for the reaction with the relatively weakly nucleophilic 2-aminopyridine.

  • Catalyst Loading: An optimal catalyst loading is typically between 10-20 mol%. Starting with 20 mol% is advisable for initial optimizations.[3] While higher loadings might increase the reaction rate, they also increase costs and can complicate purification. Lowering the catalyst loading to 10 mol% is possible once the reaction conditions are well-optimized.

Question 3: How does the choice of solvent impact the reaction rate and yield?

Answer: The solvent plays a critical role in solubilizing the reactants, mediating the reaction temperature, and influencing the stability of intermediates.

SolventBoiling Point (°C)PolarityAdvantagesDisadvantages
Ethanol 78Polar ProticGood solvency for starting materials; readily available.[2]Can sometimes participate in side reactions; lower boiling point may require longer reaction times.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.Lower boiling point may be insufficient for less reactive substrates.
Toluene 111Non-polarHigher boiling point allows for higher reaction temperatures; can facilitate water removal via a Dean-Stark trap.[3]May have poorer solvency for the catalyst and starting materials compared to alcohols.
Acetonitrile 82Polar AproticGood general-purpose solvent; relatively inert.Can be difficult to remove completely under vacuum.

For this specific transformation, ethanol or toluene are excellent starting points. Ethanol offers good solubility for the reactants and catalyst, while toluene's higher boiling point can be advantageous for driving the reaction to completion.[2][3]

Question 4: I'm observing a significant side product that is difficult to separate from my desired product. What is it and how can I prevent it?

Answer: In the context of imidazo[1,2-a]pyridine synthesis, the most common side products arise from incomplete reactions or alternative reaction pathways.

  • Incomplete Cyclization: A common issue is the isolation of a stable, non-cyclized intermediate.[4] This is often due to insufficient heat or catalyst activity, which prevents the final intramolecular cyclization step. To mitigate this, ensure your catalyst is active and consider increasing the reaction temperature or time.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if using certain reagents or if the reaction is exposed to air for prolonged periods at high temperatures.[4] While less common in the GBBR, it's a possibility. Running the reaction under an inert atmosphere can help prevent this.

  • Self-Condensation of Aldehyde: Under Lewis acidic conditions, some aldehydes can undergo self-condensation. This is more prevalent with aliphatic aldehydes. Using the aldehyde as the limiting reagent or adding it slowly to the reaction mixture can sometimes reduce this side reaction.

Question 5: What is the most effective strategy for purifying the final product?

Answer: Purification of this compound typically requires chromatographic methods due to the potential for similarly polar impurities.

  • Work-up: After the reaction is complete (as monitored by TLC), the solvent is removed under reduced pressure. The residue is then typically diluted with an organic solvent like ethyl acetate or dichloromethane (DCM) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst, followed by a brine wash.[2]

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution system is often most effective. Start with a less polar mixture, such as 100% Hexanes or a high Hexane/Ethyl Acetate ratio (e.g., 9:1), and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol (e.g., Hexane/EtOAc from 7:3 up to 1:1, or DCM/MeOH 98:2).[2][5] The exact gradient will depend on the specific isocyanide and aldehyde used.

  • Recrystallization: If a highly pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to obtain crystalline material.[6]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should perform small-scale trials to fine-tune the conditions for their specific substrates.

Experimental_Workflow A Setup B Reagent Addition A->B Charge flask with 2-amino-5-bromopyridine, aldehyde, catalyst, and anhydrous solvent under N2 atmosphere. C Reaction B->C Add isocyanide dropwise. Heat to 60-80 °C. D Work-up C->D Monitor by TLC until completion. Cool to RT, concentrate. E Purification D->E Redissolve in EtOAc. Wash with sat. NaHCO3 and brine. Dry over Na2SO4. F Characterization E->F Purify via flash column chromatography.

Caption: General experimental workflow for the GBBR synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq.), the desired aldehyde (1.0 eq.), and Scandium(III) triflate (Sc(OTf)₃) (0.15 eq.).

  • Solvent Addition: Evacuate and backfill the flask with dry nitrogen or argon. Add anhydrous ethanol (to make a ~0.2 M solution based on the aminopyridine).

  • Reactant Addition: Begin stirring the mixture. Add the isocyanide (1.1 eq.) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.[2] Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure this compound.

Table of Optimized Reaction Parameters:

ParameterRecommended ConditionRationale
Catalyst Sc(OTf)₃ or Y(OTf)₃High Lewis acidity, effective in activating aldehydes.[3]
Catalyst Loading 15 mol%Balances reaction rate with cost and ease of purification.
Reactant Ratio 1 : 1 : 1.1A slight excess of the volatile isocyanide ensures complete consumption of the imine intermediate.
Solvent Anhydrous EthanolGood solvency and moderate boiling point suitable for the reaction.[2]
Temperature 60 °CProvides sufficient energy for cyclization without causing significant decomposition.
Atmosphere Nitrogen or ArgonPrevents catalyst deactivation by moisture and potential side oxidations.[4]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the specific role of the isocyanide component in the reaction? A: The isocyanide serves as a "carbon atom donor" in this reaction. After the initial formation of the iminium ion from the aminopyridine and aldehyde, the nucleophilic terminal carbon of the isocyanide attacks the iminium carbon. This step is crucial for building the imidazole ring of the final product.

  • Q: Can I use other 2-amino-5-halopyridines (e.g., chloro or iodo) as starting materials? A: Yes, the reaction is generally tolerant of other halogens at the 6-position (derived from the 5-position of the aminopyridine). The reactivity may vary slightly, but 2-amino-5-chloropyridine and 2-amino-5-iodopyridine are viable substrates.

  • Q: How can I definitively confirm the structure of my final product? A: A combination of standard analytical techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compound.[2]

References

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. Chemicalbook.
  • Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Benchchem.
  • 6-Bromoimidazo[1,2-a]pyridin-8-amine.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.

Sources

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to streamline your synthetic efforts. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the fundamental chemistry governing the formation of your target molecule and its potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and widely accepted method for synthesizing this compound?

The most robust and versatile method for preparing 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction .[1][2] This is an acid-catalyzed, three-component reaction (3-CR) that brings together 2-amino-5-bromopyridine, an appropriate aldehyde, and an isocyanide in a single, highly atom-economical step.[3][4]

The reaction proceeds through the initial formation of a Schiff base (imine) from the 2-aminopyridine and the aldehyde. This is followed by the crucial α-addition of the isocyanide to the imine, which generates a reactive nitrilium ion intermediate.[5][6] A subsequent intramolecular 5-exo-dig cyclization by the endocyclic pyridine nitrogen onto the nitrilium ion, followed by tautomerization, yields the aromatic imidazo[1,2-a]pyridine core.[6][7] For the synthesis of the primary amine, a protected isocyanide, such as tert-butyl isocyanide, is commonly used, followed by a deprotection step. Alternatively, a direct approach using a reagent like trimethylsilylcyanide (TMSCN) can yield the primary amine directly.[8]

Generalized GBB Reaction Mechanism

GBB_Mechanism Figure 1: Mechanism of the Groebke–Blackburn–Bienaymé Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Amine 2-Amino-5-bromopyridine Imine Schiff Base / Iminium Ion Amine->Imine + Aldehyde - H₂O (Acid Cat.) Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Product 6-Bromoimidazo[1,2-a] pyridin-3-amine Nitrilium->Product Intramolecular Cyclization & Tautomerization Side_Products Figure 2: Potential Side Reaction Pathways cluster_main Main Reaction Path Intermediates cluster_side Side Products Isocyanide Isocyanide (R-NC) Formamide Formamide (R-NHCHO) Isocyanide->Formamide + H₂O (Hydrolysis) Aldehyde Aldehyde (R'-CHO) Aldol Aldol Product Aldehyde->Aldol Self-Condensation Nitrilium Nitrilium Intermediate Amidine Uncyclized Amidine Nitrilium->Amidine + H₂O (Trapping)

Caption: Figure 2: Origins of common impurities in the GBB reaction.

Q4: How can I minimize the formation of these side products and effectively purify my target compound?

A combination of preventative reaction setup and a robust purification strategy is essential.

Minimization Strategy:

  • To Prevent Formamide: Use anhydrous solvents and reagents. Dry solvents over molecular sieves before use and ensure the 2-amino-5-bromopyridine and aldehyde are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help.

  • To Prevent Uncyclized Intermediates: Ensure the catalyst is active and present in sufficient quantity to promote the final, irreversible cyclization step. Using microwave heating can often accelerate this cyclization, preventing the intermediate from being trapped.

  • To Prevent Aldol Products: Add the aldehyde slowly to the reaction mixture containing the aminopyridine and catalyst. This keeps the instantaneous concentration of the aldehyde low, disfavoring self-condensation.

Purification Protocol:

The polarity of this compound is significantly different from the likely side products, making purification by column chromatography highly effective.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient system of Hexane/Ethyl Acetate is typically effective. Start with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities. Gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc) to elute the desired product. The more polar formamide and amidine byproducts will elute last or remain on the baseline.

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.

    • Final Step: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Troubleshooting and Purification Workflow

Troubleshooting_Workflow Figure 3: Troubleshooting & Purification Workflow Start Low Yield or Multiple Spots on TLC CheckReagents Check Reagent Purity (Aldehyde, Isocyanide) Start->CheckReagents OptimizeCond Optimize Conditions (Catalyst, Solvent, Temp) CheckReagents->OptimizeCond Reagents Pure Purify Purify Reagents (Distill/Recrystallize) CheckReagents->Purify Impurities Found Rerun Re-run Reaction with Anhydrous Conditions OptimizeCond->Rerun Purify->Rerun Workup Aqueous Workup (NaHCO₃ wash) Rerun->Workup Reaction Complete Column Silica Gel Chromatography (Hexane/EtOAc Gradient) Workup->Column PureProduct Pure Product Column->PureProduct Separation Successful ImpurityID Characterize Impurities (NMR, MS) Column->ImpurityID Co-elution or Unknown Spots

Sources

Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromoimidazo[1,2-a]pyridin-3-amine (C7H6BrN3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for achieving high purity of this important synthetic intermediate. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly assist you in your laboratory work.

I. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Question 1: My crude this compound is a dark, oily residue after synthesis. What are the likely impurities and how can I begin purification?

Answer: A dark, oily crude product is common and typically indicates the presence of unreacted starting materials, polymeric side products, and residual acid or base from the reaction. The primary impurities often include unreacted 2-amino-5-bromopyridine and byproducts from the cyclization reaction.[1][2]

Your first step should be a liquid-liquid extraction to remove the bulk of these impurities. Given that this compound is a basic compound due to its amine functionality, an acid-base extraction is a highly effective initial purification step.[3][4][5] This technique exploits the difference in solubility between the neutral and protonated forms of the amine.[4][6]

Initial Purification Workflow:

Caption: Acid-Base Extraction Workflow for Initial Purification.

Question 2: I performed an acid-base extraction, but my product is still not pure enough. What is the next best purification method?

Answer: After an initial acid-base extraction, the remaining impurities are likely to be structurally similar to your target compound, possessing similar basicity. In this case, column chromatography or recrystallization are the recommended next steps. The choice between them depends on the nature of the impurities and the physical state of your partially purified product.

Decision-Making for Secondary Purification:

Secondary_Purification_Decision_Tree Start Product after Acid-Base Extraction Is_Solid Is the product a solid? Start->Is_Solid TLC_Check Run TLC. Are impurities well-separated from the product spot? Is_Solid->TLC_Check No (or if recrystallization fails) Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography TLC_Check->Column_Chromatography Yes TLC_Check_for_Column Run TLC to find a suitable solvent system. TLC_Check->TLC_Check_for_Column No TLC_Check_for_Column->Column_Chromatography

Caption: Decision Tree for Secondary Purification Method.

Question 3: How do I perform column chromatography for this compound? I'm observing significant streaking on my TLC plate.

Answer: Streaking is a common issue when running basic compounds like amines on standard silica gel.[7] Silica gel is acidic and can strongly interact with the basic amine, leading to poor separation.[8]

Troubleshooting Streaking in Chromatography:

To mitigate this, you need to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent.[8][9]

Detailed Protocol for Flash Column Chromatography:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Solvent System Development (TLC):

    • Start with a moderately polar system like Dichloromethane (DCM) / Methanol (MeOH). A good starting point is 95:5 DCM:MeOH.[9]

    • To the chosen solvent system, add a small percentage (0.5-1%) of triethylamine (TEA) or ammonium hydroxide.[7][8] This will act as a basic modifier.

    • Adjust the solvent polarity to achieve a target Rf value of ~0.25-0.35 for your product.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent (including the basic modifier).

    • Pack the column with the slurry. Do not dry pack.

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent or DCM.

    • Load the solution onto the column.

    • Elute with the chosen solvent system, collecting fractions.

  • Analysis:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica GelCost-effective and widely available.[10]
Mobile Phase DCM/MeOH or EtOAc/HexaneGood polarity range for many organic compounds.[9]
Basic Modifier 0.5-1% Triethylamine (TEA)Neutralizes acidic silica sites, preventing streaking of the basic amine.[7][8]
Target Rf 0.25 - 0.35Provides optimal separation on the column.[11]
Question 4: I want to try recrystallization. Which solvent system should I use for this compound?

Answer: Recrystallization is an excellent technique for final purification if your compound is a solid and the impurities have different solubility profiles.[12] The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]

Solvent Selection for Recrystallization:

  • Single Solvent Screening:

    • Place a small amount of your compound in several test tubes.

    • Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or water) to each tube.

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Heat the tubes that showed poor room temperature solubility. If the compound dissolves when hot, it is a good candidate.

    • Allow the promising solutions to cool. The formation of crystals indicates a suitable solvent.

  • Solvent Pair System:

    • If a single solvent is not ideal, a two-solvent system can be used. This typically consists of a "soluble" solvent in which your compound is very soluble and a "non-soluble" solvent in which it is poorly soluble.

    • Dissolve your compound in a minimal amount of the hot "soluble" solvent.

    • Add the "non-soluble" solvent dropwise until the solution becomes cloudy (the cloud point).

    • Add a few more drops of the "soluble" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly.

Commonly Successful Solvents for Heterocyclic Amines:

Solvent/SystemComments
Ethanol/Water A common and effective pair for many polar organic compounds.
Isopropanol Often a good single solvent for compounds of moderate polarity.
Ethyl Acetate/Hexane A good choice for less polar compounds.
Toluene Can be effective for aromatic compounds.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of significant impurities.[13][14] Try reheating to redissolve the oil, adding slightly more solvent, and allowing it to cool more slowly.[13][14]

  • No Crystals Form: If no crystals appear upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[12]

II. Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]

References

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Acid–base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • National Institutes of Health. (2008). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoimidazo(1,2-a)pyridin-3-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • PubMed. (2008). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2001). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

Sources

Stability issues of 6-Bromoimidazo[1,2-a]pyridin-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Bromoimidazo[1,2-a]pyridin-3-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. The unique fused heterocyclic structure of imidazo[1,2-a]pyridines, while offering significant biological potential, also presents specific handling and stability challenges.[1][2][3] This guide provides troubleshooting protocols and answers to frequently asked questions to ensure the integrity of your experiments and the reproducibility of your results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in solution. The question-and-answer format is designed to help you quickly identify and resolve your specific challenge.

Q1: My stock solution of this compound is showing a yellow or brown discoloration. What is causing this?

A1: Discoloration is a common indicator of oxidative degradation. The imidazo[1,2-a]pyridine core, particularly the electron-rich imidazole ring, can be susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, trace metal impurities, or light.

  • Causality: The 3-amino group can increase the electron density of the heterocyclic system, making it more prone to oxidation compared to the unsubstituted parent scaffold. In some biological systems, similar scaffolds are known to be metabolized via oxidation, highlighting this inherent reactivity.[4][5]

  • Immediate Action:

    • Prepare fresh solutions for critical experiments.

    • Sparge your solvent with an inert gas (Nitrogen or Argon) before dissolving the compound.

    • Store the solution in amber vials to protect it from light and seal the container tightly.[6][7]

Q2: I'm observing precipitation or cloudiness in my aqueous buffered solution after a short period. Why is this happening and how can I prevent it?

A2: This issue is almost always related to pH-dependent solubility and potential degradation. The this compound molecule has multiple basic nitrogen atoms, making its solubility highly dependent on the pH of the medium.

  • Causality: The imidazopyridine scaffold contains at least two nitrogen atoms that can be protonated.[8] At neutral or slightly basic pH, the free-base form of the compound may be less soluble, leading to precipitation. Conversely, while acidic conditions (e.g., pH 3-5) may improve solubility by forming a salt, they can introduce a different stability risk. Some complex imidazobenzodiazepines have been shown to undergo pH-dependent structural rearrangements, such as ring-opening, in highly acidic environments.[9]

  • Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer ph_check What is the buffer pH? start->ph_check acidic Acidic (pH < 6) ph_check->acidic pH < 6 neutral_basic Neutral / Basic (pH ≥ 6) ph_check->neutral_basic pH ≥ 6 degradation_check Action: Analyze supernatant by HPLC/LC-MS for new peaks. Consider using a milder buffer (e.g., pH 6.0-6.5). acidic->degradation_check Possible acid-catalyzed degradation or salt disproportionation. solubility_issue Action: Lower the pH carefully (e.g., to 6.5) or add a co-solvent like DMSO or EtOH (not exceeding 1-5% v/v). neutral_basic->solubility_issue Likely low solubility of the free base.

Caption: Troubleshooting workflow for precipitation issues.

Q3: My compound seems to be losing potency or showing new peaks in my HPLC analysis over time, even when stored at 4°C in the dark. What are the likely degradation pathways?

A3: If you have controlled for oxidation and pH, the two most likely culprits are hydrolytic instability and photodecomposition from ambient lab lighting during handling. The C-Br bond, in particular, can be labile.

  • Causality & Proposed Pathways:

    • Photolytic Cleavage: Aromatic and heteroaromatic bromides are known to undergo photodecomposition.[10] UV light (including ambient lab light over long periods) can induce homolytic cleavage of the Carbon-Bromine bond, creating a radical species that can lead to a variety of secondary products.[11]

    • Hydrolytic Instability: While the imidazopyridine core is generally stable, the presence of the 3-amino group and the bromo substituent can influence its electronic properties. In aqueous solutions, particularly non-neutral ones, slow hydrolysis could occur over extended periods.

    • Nucleophilic Attack: The C3 position of the imidazo[1,2-a]pyridine scaffold is known to be nucleophilic and can react with various electrophiles.[12][13] If your solution contains reactive species, this could be a degradation route.

  • Visualizing Potential Degradation:

DegradationPathways cluster_main This compound cluster_products Degradation Products MainCompound Parent Compound Debrominated Debrominated Analog (Imidazo[1,2-a]pyridin-3-amine) MainCompound->Debrominated hv (Light) Reductive environment Oxidized Oxidized Species (e.g., N-oxides, ring-opened) MainCompound->Oxidized O2, Trace Metals Hydrolyzed Hydrolysis Adducts MainCompound->Hydrolyzed H2O, Acid/Base

Caption: Plausible degradation pathways for the compound.

Experimental Protocols

To ensure the integrity and reproducibility of your experiments, follow these validated protocols for solution preparation and stability assessment.

Protocol 1: Recommended Stock Solution Preparation (10 mM in DMSO)

This protocol describes the standard procedure for preparing a stable stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotech grade or equivalent)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of solid into a new, clean amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of a compound with MW ~212 g/mol , add ~472 µL DMSO for a 10 mM solution).

  • Dissolution: Vortex the solution gently for 1-2 minutes until the solid is fully dissolved. A brief, gentle sonication in a room temperature water bath can be used if needed. Avoid heating.

  • Inert Gas Purge: Gently flush the headspace of the vial with Argon or Nitrogen for 15-30 seconds to displace oxygen.

  • Sealing and Storage: Immediately cap the vial tightly. Seal the cap with paraffin film for extra protection. Store the vial upright at -20°C or -80°C for long-term storage.

Protocol 2: Workflow for Preliminary Solution Stability Assessment

This workflow uses HPLC-UV to evaluate the short-term stability of the compound in your experimental buffer.

Objective: To determine the percentage of the parent compound remaining after incubation under various conditions.

StabilityWorkflow start Prepare 10 mM Stock in DMSO (Protocol 1) dilute Dilute stock to final conc. (e.g., 10 µM) in your experimental buffer. start->dilute t0 IMMEDIATELY analyze a sample by HPLC-UV (Time = 0). This is your 100% reference. dilute->t0 aliquot Aliquot the diluted solution into separate amber vials for each test condition. dilute->aliquot cond1 Condition 1: Room Temp, Lab Light aliquot->cond1 cond2 Condition 2: Room Temp, Dark aliquot->cond2 cond3 Condition 3: 4°C, Dark aliquot->cond3 analyze Analyze samples from each condition at specified time points (e.g., 2h, 4h, 8h, 24h). cond1->analyze cond2->analyze cond3->analyze compare Calculate % Remaining: (Peak Area at Tx / Peak Area at T0) * 100 analyze->compare

Caption: Experimental workflow for HPLC-based stability testing.

Data Interpretation: A stable compound will show >95% of the parent peak area remaining after 24 hours under the tested conditions. A significant decrease in the main peak area, especially when accompanied by the appearance of new peaks, indicates degradation.

ConditionPotential Primary DegradationRecommendation
Room Temp, Light Photodecomposition, OxidationWork with minimal light exposure; use amber tubes.
Room Temp, Dark Thermal Degradation, OxidationPrepare solutions fresh; if unavoidable, keep on ice.
4°C, Dark Hydrolysis (slow)Generally the best short-term condition for aqueous solutions.

References

  • ResearchGate. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]

  • Capot Chemical. MSDS of 6-bromoimidazo[1,2-b]pyridazine. [Link]

  • Sircar, J. et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]

  • Wadood, A. et al. (2019). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. ACS Omega. [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • Whittle, J. et al. (2018). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. PubMed Central. [Link]

  • Saczewski, F. et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Parkanyi, C. & Lee, Y. (1974). Photodebromination of Bromothiophenes. ResearchGate. [Link]

  • Fun, H.K. et al. (2008). 6-Bromoimidazo[1,2-a]pyridin-8-amine. PubMed Central. [Link]

  • ACS Publications. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. [Link]

  • Thakur, A. et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Zahn, N. et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]

  • Zhang, Q. et al. (2018). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • Hudson, C. et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • PubChem. 6-Bromoimidazo[1,2-a]pyridin-2-amine. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • National Institutes of Health. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

  • Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

  • ACS Publications. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]

  • National Institutes of Health. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Bromoimidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. Here, we address common challenges and questions that arise during the interpretation of its complex NMR spectra, providing expert insights and practical troubleshooting strategies.

Structure and Numbering

Before delving into the spectral analysis, it is crucial to understand the standard numbering of the imidazo[1,2-a]pyridine ring system. This numbering is fundamental for the correct assignment of NMR signals.

Caption: IUPAC numbering of this compound.

Frequently Asked Questions (FAQs) on ¹H NMR Spectra

Q1: What are the expected chemical shifts and coupling patterns for the aromatic protons?

A1: The aromatic region of the ¹H NMR spectrum of this compound is complex due to the fused ring system and the electronic effects of the substituents. Here is a general guide to the expected signals:

  • H-2: This proton is on the imidazole ring and typically appears as a singlet. Its chemical shift is influenced by the adjacent amine group at C-3.

  • H-5: This proton is part of the pyridine ring and is often the most downfield signal due to the anisotropic effect of the adjacent nitrogen (N-4) and the fused imidazole ring.[1] It usually appears as a doublet.

  • H-7: This proton is on the pyridine ring and will appear as a doublet of doublets, coupling to both H-5 and H-8.

  • H-8: This proton is also on the pyridine ring and will appear as a doublet, coupling to H-7.

The bromine at C-6 and the amine at C-3 will influence these shifts. The electron-donating amine group will tend to shift the H-2 proton upfield, while the electron-withdrawing bromine will deshield the adjacent protons.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-27.0 - 7.5s-
H-58.0 - 8.5dJ(H5,H7) ≈ 1.5-2.0
H-77.0 - 7.4ddJ(H7,H8) ≈ 9.0-9.5, J(H5,H7) ≈ 1.5-2.0
H-87.3 - 7.7dJ(H7,H8) ≈ 9.0-9.5
-NH₂4.0 - 6.0 (variable)br s-

Note: These are estimated ranges and can vary depending on the solvent and concentration.

Q2: Why is my amine (-NH₂) peak broad or not visible at all?

A2: The protons of a primary amine (-NH₂) often appear as a broad singlet in the ¹H NMR spectrum.[2][3] This broadening is due to several factors:

  • Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment which can lead to efficient relaxation and broadening of the attached proton signals.

  • Proton Exchange: Amine protons can undergo chemical exchange with each other and with trace amounts of water or other labile protons in the solvent.[2][4] This exchange can be fast on the NMR timescale, leading to a single, averaged, broad peak. The rate of exchange is dependent on temperature, concentration, and solvent.[2]

If the amine peak is not visible, it could be due to very rapid exchange or overlap with other signals.

Troubleshooting Tip: To confirm the presence of the amine peak, you can perform a D₂O shake .[2][3][5] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile amine protons will exchange with deuterium, and the -NH₂ peak will disappear or significantly decrease in intensity.[2][3]

FAQs on ¹³C NMR Spectra

Q3: How can I differentiate between the carbon signals of the imidazole and pyridine rings?

A3: The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of adjacent atoms and the overall electron density.

  • Pyridine Ring Carbons (C-5, C-6, C-7, C-8, C-8a): These carbons typically resonate in the aromatic region (δ 110-150 ppm). The carbon attached to the electronegative nitrogen (C-8a) and the carbon bearing the bromine (C-6) will have distinct chemical shifts. In pyridine itself, the carbon atoms alpha to the nitrogen are the most deshielded.[6]

  • Imidazole Ring Carbons (C-2, C-3): These carbons are also in the aromatic region. The presence of two nitrogen atoms in the five-membered ring influences their chemical shifts.

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be very helpful here. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C-3, C-6, and C-8a) will be absent. This can help in assigning the protonated carbons.

CarbonExpected Chemical Shift (ppm)Notes
C-2120 - 130CH
C-3135 - 145Quaternary (attached to NH₂)
C-5125 - 135CH
C-6105 - 115Quaternary (attached to Br)
C-7115 - 125CH
C-8120 - 130CH
C-8a140 - 150Quaternary (bridgehead)

Note: These are estimated ranges and can vary.[7][8]

Troubleshooting Common Spectroscopic Problems

Q4: My peaks are broad throughout the spectrum. What could be the cause?

A4: Broad peaks can arise from several issues:[5]

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[5] Diluting the sample may help.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are clean.

  • Incomplete Dissolution: If the compound is not fully dissolved, the sample is not homogenous, leading to broad lines.[5] Try a different solvent or gentle warming to ensure complete dissolution.

Q5: I am seeing more peaks than expected. What should I do?

A5: The presence of extra peaks could be due to:

  • Impurities: The most common reason is the presence of residual solvents or by-products from the synthesis. Check the expected chemical shifts of common laboratory solvents.

  • Rotamers: If there is restricted rotation around a bond (e.g., the C-3 to NH₂ bond), you might be observing different conformational isomers (rotamers) that are slowly interconverting on the NMR timescale.[5] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.[5]

Advanced NMR Techniques for Unambiguous Assignment

For a complex molecule like this compound, 1D NMR spectra may not be sufficient for a complete and confident assignment. 2D NMR experiments are invaluable for elucidating the structure.[9][10][11]

COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[12]

G H5 H-5 H7 H-7 H5->H7 J(H5,H7) H8 H-8 H7->H8 J(H7,H8) H2 H-2 NH2 NH2

Caption: Expected ¹H-¹H COSY correlations.

A cross-peak between H-7 and H-8 would confirm their connectivity. A weaker, long-range coupling might be observed between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[12][13]

G H2 H-2 C2 C-2 H2->C2 H5 H-5 C5 C-5 H5->C5 H7 H-7 C7 C-7 H7->C7 H8 H-8 C8 C-8 H8->C8

Caption: Expected ¹H-¹³C HSQC correlations.

This is a powerful tool for assigning the protonated carbons. For example, the proton at δ 8.0-8.5 ppm (H-5) will show a cross-peak to the carbon it is attached to (C-5).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two or three bonds.[9][12] This is extremely useful for identifying quaternary carbons and piecing together the carbon skeleton.

G H2 H-2 C3 C-3 H2->C3 C8a C-8a H2->C8a H5 H-5 C6 C-6 H5->C6 C7 C-7 H5->C7 C8a_2 C-8a H5->C8a_2 H8 H-8 C6_2 C-6 H8->C6_2 C7_2 C-7 H8->C7_2

Caption: Key expected ¹H-¹³C HMBC correlations.

Key expected correlations include:

  • H-2 to C-3 and C-8a

  • H-5 to C-7 and C-8a

  • H-8 to C-6 and C-7

By systematically analyzing these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals for this compound can be achieved.

References

  • Blewitt, H. L. (1973). The Imidazo[1,2-a]pyridines. In A. R. Katritzky & A. J. Boulton (Eds.), Advances in Heterocyclic Chemistry (Vol. 15, pp. 1-68). Academic Press.
  • Pinto, D. C. G. A., Silva, A. M. S., & Levillain, J. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 845-877.
  • University of Coimbra. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Abu-Hasanein, A. A. (2006). Synthesis of some new substituted imidazo(1,2-a)pyridines and their 2-one derivatives. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Kricheldorf, H. R. (1980). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Magnetic Resonance in Chemistry, 14(3), 198-203.
  • JoVE. (2025). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Wang, M., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Theranostics, 8(17), 4798–4810.
  • Constantinou, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5304–5315.
  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.
  • Duddeck, H., Dietrich, W., & Töth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2011). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • PubMed Central. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • RSC Publishing. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Inorganic Chemistry. (2001). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Retrieved from [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

Sources

Method refinement for the analysis of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical guidance, this Technical Support Center is dedicated to the methodical analysis of 6-Bromoimidazo[1,2-a]pyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple protocols to explain the reasoning behind the methods. As a Senior Application Scientist, my aim is to provide a resource that is not only instructive but also fosters a deeper understanding of the analytical challenges and solutions associated with this important heterocyclic compound.

Overview of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its unique structure, featuring a fused bicyclic system with both a basic amine and a bromine substituent, presents specific challenges and considerations for analytical characterization. Accurate and precise analytical methods are paramount for ensuring purity, confirming identity, and quantifying the compound during research and development.

General Analytical Workflow

A systematic approach is crucial for the successful analysis of any chemical entity. The following workflow provides a high-level overview of the logical steps from sample receipt to final data interpretation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting SampleReceipt Sample Receipt & Login SolubilityTest Solubility & Stability Assessment SampleReceipt->SolubilityTest SamplePrep Sample Preparation (Dilution, Extraction) SolubilityTest->SamplePrep HPLC HPLC (Purity, Quantification) SamplePrep->HPLC Inject MS Mass Spectrometry (Identity Confirmation) SamplePrep->MS Infuse / Inject NMR NMR Spectroscopy (Structural Elucidation) SamplePrep->NMR Dissolve DataProcessing Data Processing & Integration HPLC->DataProcessing MS->DataProcessing NMR->DataProcessing Interpretation Interpretation & Review DataProcessing->Interpretation Report Final Report Generation Interpretation->Report

Caption: High-level analytical workflow for this compound.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and quantifying this compound in various matrices. A well-developed reverse-phase (RP-HPLC) method is essential.

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an HPLC method? A1: A reverse-phase C18 column is the recommended starting point due to the compound's moderate polarity. A gradient elution using a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol generally provides good peak shape and resolution from common impurities.

Q2: How should I prepare my sample for HPLC analysis? A2: The key is to dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and acetonitrile or methanol is often a good choice. It is critical to ensure the final sample diluent is weaker than the initial mobile phase composition to prevent peak distortion. For example, if your gradient starts at 10% acetonitrile, dissolving your sample in 50% acetonitrile can cause issues. Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to protect the column and instrument.

Q3: What UV wavelength should be used for detection? A3: The imidazo[1,2-a]pyridine core provides strong UV absorbance. A photodiode array (PDA) detector should be used initially to determine the wavelength of maximum absorbance (λ-max). Based on the structure, expect strong absorbance in the 254 nm to 320 nm range. Running a full UV scan on a reference standard is the best practice.

HPLC Troubleshooting Guide

HPLC_Troubleshooting Start Problem: Poor Peak Shape Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No TailingYes Cause: Secondary Interactions / Overload Solution: Lower mobile phase pH. Add ion-pairing agent (TFA). Use a base-deactivated column. Reduce sample concentration. Tailing->TailingYes Yes Split Is the peak split? Fronting->Split No FrontingYes Cause: Sample Overload / Poor Solubility Solution: Reduce sample concentration. Change sample solvent to be weaker than the mobile phase. Fronting->FrontingYes Yes SplitYes Cause: Clogged Frit / Column Void Solution: Filter samples. Back-flush the column. Replace column if void has formed. Split->SplitYes Yes

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

Q: My peak for this compound is tailing significantly. What is the cause and how can I fix it? A: Peak tailing for this compound is commonly caused by secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.

  • Causality: The positively charged amine (at acidic pH) can interact ionically with negatively charged silanols, causing a portion of the molecules to lag behind the main peak.

  • Solution:

    • Mobile Phase pH: Adjust the mobile phase pH. At a higher pH (e.g., 7-8), the amine group is less protonated, reducing ionic interactions. Conversely, at a very low pH (e.g., <3), the silanols are protonated and less active.

    • Competitive Amine: Add a small amount of a competitive base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active sites on the column, masking them from your analyte.

    • Column Choice: Use a modern, base-deactivated column or a hybrid particle column which has fewer exposed silanol groups.

Q: I am observing a gradual shift in retention time to earlier times with each injection. What should I investigate? A: A consistent decrease in retention time often points to a loss of the stationary phase or a change in its properties.

  • Causality: Operating a silica-based column at a high pH (typically > 8) can cause the silica backbone to dissolve, a phenomenon known as "phase dewetting" or hydrolysis. This irreversibly damages the column.

  • Solution:

    • Verify pH: Ensure your mobile phase pH is within the column manufacturer's recommended range (usually 2-8 for standard silica columns).

    • Column Type: If you need to operate at a high pH, switch to a column specifically designed for high-pH stability, such as a hybrid or polymer-based column.

    • System Check: While less likely to cause a consistent drift, check for leaks in the pump or injector, as this can alter the mobile phase composition.

Example Protocol: RP-HPLC Purity Method
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good efficiency and resolving power.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and controls pH for peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 15 minA broad gradient is suitable for screening for impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume helps prevent peak overload and distortion.
Detector PDA/UV at 280 nmA representative wavelength for the imidazopyridine core.
Sample Prep. 0.1 mg/mL in 50:50 Water:ACNA common starting concentration and diluent.

System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The USP tailing factor for the analyte peak should be between 0.8 and 1.5.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structural confirmation of this compound.

Frequently Asked Questions (NMR)

Q1: What solvent is best for NMR analysis of this compound? A1: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice. It is a polar aprotic solvent that readily dissolves the compound, and its residual peak does not typically interfere with the aromatic signals of the analyte. The amine protons (-NH2) are also more likely to be visible as a broad singlet in DMSO-d6, whereas they might exchange and disappear in protic solvents like methanol-d4.

Q2: What are the expected chemical shifts for the aromatic protons? A2: The proton signals will be in the aromatic region (typically 7.0-9.0 ppm). Based on published data for similar imidazo[1,2-a]pyridine structures, the proton positions can be predicted.[3][4] The proton at position 5 will likely be the most downfield (highest ppm) due to its proximity to the bridgehead nitrogen and the influence of the fused ring system. The bromine at position 6 will influence the shifts of adjacent protons.

Q3: My NMR signals are broad. What could be the cause? A3: Broad signals can arise from several factors:

  • Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is the first step.

  • Paramagnetic Impurities: Trace amounts of metal ions can cause significant line broadening.

  • Aggregation: At higher concentrations, molecules can stack or aggregate, leading to broader peaks. Try diluting the sample.

  • Chemical Exchange: The amine protons can exchange with trace water in the solvent, leading to a broad signal for the -NH2 group.

Section 3: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the target compound.

Frequently Asked questions (MS)

Q1: What is the expected exact mass and isotopic pattern? A1: The molecular formula is C7H6BrN3. The monoisotopic mass is 210.97451 Da.[5] A key feature to look for is the isotopic signature of bromine. Bromine has two major isotopes, 79Br (~50.7%) and 81Br (~49.3%), which are nearly equal in abundance. Therefore, you must observe two peaks of almost equal intensity separated by ~2 Da (e.g., for [M+H]+, you will see peaks at ~211.98 and ~213.98). This pattern is a definitive confirmation of a singly brominated compound.

Q2: Which ionization technique is most suitable? A2: Electrospray Ionization (ESI) in positive mode is ideal. The imidazo[1,2-a]pyridine ring system contains basic nitrogen atoms that are easily protonated to form a stable [M+H]+ ion.

Troubleshooting Guide (MS)

Q: I don't see the molecular ion, but I see other smaller fragments. What is happening? A: This suggests in-source fragmentation, where the molecule breaks apart in the ionization source before it reaches the mass analyzer.

  • Causality: The energy in the ion source (e.g., cone voltage or fragmentor voltage) is too high, causing the protonated molecule to become unstable and decompose.

  • Solution: Reduce the cone/fragmentor voltage in the MS settings. This provides "softer" ionization conditions, preserving the molecular ion.

Q: My signal is very weak and unstable. What should I check? A: A weak or fluctuating signal can be due to several factors:

  • Ion Suppression: If your sample is not clean, other components in the matrix can co-elute and compete for ionization, suppressing the signal of your analyte. Ensure proper sample cleanup or HPLC separation.

  • Low Concentration: The sample may simply be too dilute. Try a more concentrated solution.

  • Dirty Ion Source: The ESI probe or the instrument's ion optics can become contaminated over time. Follow the manufacturer's procedure for cleaning the ion source.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Support.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • ChemicalBook. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.). 6-Bromoimidazo[1,2-a]pyridin-8-amine. PubMed Central.
  • ChemicalBook. (2025). 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9.
  • Royal Society of Chemistry. (n.d.). Supplementary Materials.
  • ChemicalBook. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylicacid(944896-42-8) 1H NMR.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Royal Society of Chemistry. (n.d.). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions.
  • National Center for Biotechnology Information. (n.d.). 6-Bromoimidazo(1,2-a)pyridin-3-amine. PubChem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid CAS:944896-42-8: A Key Pharmaceutical Intermediate.
  • WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • ChemScene. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8.
  • PubChemLite. (n.d.). 6-bromoimidazo[1,2-a]pyridin-2-amine.
  • BenchChem. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8.
  • Sigma-Aldrich. (n.d.). 6-Bromoimidazo[1,2-a]pyridine 97%.
  • National Center for Biotechnology Information. (n.d.). 6-Bromoimidazo[1,2-a]pyridin-2-amine. PubChem.
  • Apollo Scientific. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Achemtek. (n.d.). 6-bromo-imidazo[1,2-a]pyridin-2-amine | 947248-52-4.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

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Validation & Comparative

A Comparative Analysis of the 3-Aminoimidazo[1,2-a]pyridine Scaffold with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature. This designation arises from its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] In the realm of oncology, this scaffold has been extensively explored for the development of small molecule kinase inhibitors.[2] Protein kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. The imidazo[1,2-a]pyridine framework has proven to be a versatile template for designing inhibitors that can target various kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases, thereby modulating critical pathways involved in cell cycle progression, cell survival, and proliferation.

This guide provides a comparative analysis of the anticancer potential of the 3-aminoimidazo[1,2-a]pyridine scaffold, with a focus on derivatives bearing a 6-bromo substitution, against a panel of well-characterized kinase inhibitors with distinct selectivity profiles: the broad-spectrum inhibitor Staurosporine, the selective CDK4/6 inhibitor Ribociclib, and the selective PI3Kα inhibitor Alpelisib. While direct enzymatic inhibition data for 6-Bromoimidazo[1,2-a]pyridin-3-amine is not extensively available in the public domain, we will leverage published data on the cytotoxic effects of closely related 3-aminoimidazo[1,2-a]pyridine derivatives against various cancer cell lines as a surrogate for their anticancer activity. This approach allows for a meaningful comparison of the potential of this chemical series in the context of established therapeutic agents.

Comparative Analysis of Kinase Inhibitor Scaffolds

The therapeutic efficacy and toxicity profile of a kinase inhibitor are intrinsically linked to its selectivity. To understand the potential of the 3-aminoimidazo[1,2-a]pyridine scaffold, we will compare its derivatives to inhibitors with varying degrees of selectivity.

Staurosporine: The Pan-Kinase Inhibitor Benchmark

Staurosporine, a natural alkaloid, is a potent, ATP-competitive inhibitor of a wide range of protein kinases, exhibiting nanomolar IC50 values against many.[3][4] Its broad activity profile makes it a valuable research tool for studying kinase function but also contributes to its high cellular toxicity, precluding its use as a therapeutic agent.[5] Staurosporine's promiscuity stems from its ability to fit into the highly conserved ATP-binding pocket of most kinases.[4]

Ribociclib: A Selective CDK4/6 Inhibitor

In contrast to the broad activity of Staurosporine, Ribociclib is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[6][7] These kinases are key regulators of the G1 phase of the cell cycle, and their inhibition leads to cell cycle arrest.[8] The selectivity of Ribociclib for CDK4/6 results in a more targeted therapeutic effect with a manageable safety profile, leading to its approval for the treatment of certain types of breast cancer.[7][9]

Alpelisib: A Selective PI3Kα Inhibitor

Alpelisib is a potent and selective inhibitor of the p110α catalytic subunit of PI3K.[10][11] The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and metabolism, and is frequently hyperactivated in cancer through mutations in the PIK3CA gene, which encodes p110α.[11][12] Alpelisib's targeted action against the alpha-isoform of PI3K has demonstrated clinical benefit in patients with PIK3CA-mutated breast cancer.[13]

The 3-Aminoimidazo[1,2-a]pyridine Scaffold: Emerging Anticancer Agents

Recent studies have highlighted the anticancer potential of 3-aminoimidazo[1,2-a]pyridine derivatives. While their precise kinase targets are still under investigation for many analogs, their cytotoxic effects on cancer cell lines suggest that they interfere with critical cellular processes, likely through the inhibition of one or more protein kinases.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory activities of selected 3-aminoimidazo[1,2-a]pyridine derivatives and the comparator kinase inhibitors. It is important to note that the data for the imidazo[1,2-a]pyridine derivatives represent cytotoxic activity (growth inhibition) in cancer cell lines, which is an indirect measure of the underlying kinase inhibition.

Compound/DrugTarget(s)IC50 (nM)Cell Line(s)Reference(s)
3-Aminoimidazo[1,2-a]pyridine Derivatives
Compound 12Unknown4,150HT-29 (Colon)[14]
30,880MCF-7 (Breast)[14]
64,810B16F10 (Melanoma)[14]
Compound 14Unknown44,450HT-29 (Colon)[14]
>100,000MCF-7 (Breast)[14]
21,750B16F10 (Melanoma)[14]
Comparator Kinase Inhibitors
StaurosporinePan-Kinase3 (PKC)-
6 (p60v-src)-
7 (PKA)-
20 (CaM Kinase II)-
RibociclibCDK410-[15]
CDK639-[15]
AlpelisibPI3Kα5-[10]
PI3Kβ1,200-[16]
PI3Kδ290-[16]
PI3Kγ250-[16]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action of the comparator inhibitors and the general workflow for their characterization, the following diagrams are provided.

Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_CDK CDK/Rb Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110α PIP2 PIP2 AKT AKT PIP3->AKT Downstream_PI3K Cell Growth, Survival AKT->Downstream_PI3K Alpelisib Alpelisib Alpelisib->PI3K CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Ribociclib Ribociclib Ribociclib->CDK46 Staurosporine Staurosporine Staurosporine->PI3K Staurosporine->AKT Staurosporine->CDK46

Caption: Key signaling pathways targeted by Alpelisib and Ribociclib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Compound_Treatment Compound Treatment IC50_Determination->Compound_Treatment Lead Compounds Cell_Culture Cancer Cell Lines Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT/SRB) Compound_Treatment->Cell_Viability Western_Blot Western Blot Analysis (Pathway Modulation) Compound_Treatment->Western_Blot

Caption: General experimental workflow for kinase inhibitor characterization.

Experimental Protocols

The following protocols provide detailed methodologies for the key assays used in the characterization and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK4/Cyclin D1, PI3Kα)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (containing kinase and substrate in kinase assay buffer) to each well.

    • Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of inhibition against the compound concentrations to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with an inhibitor.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Rb, anti-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

The 3-aminoimidazo[1,2-a]pyridine scaffold continues to be a promising starting point for the development of novel anticancer agents. The cytotoxic data for derivatives of this scaffold, when compared with established kinase inhibitors, suggest a potent, albeit likely broad, activity profile. The observed cytotoxicity in the micromolar range for compounds like derivative 12 in colon cancer cells indicates a potential therapeutic window that warrants further investigation.

Future research should focus on elucidating the precise kinase targets of these 3-aminoimidazo[1,2-a]pyridine derivatives through comprehensive kinase panel screening. Structure-activity relationship (SAR) studies will be crucial to optimize both potency and selectivity, potentially leading to the identification of lead compounds with more desirable, targeted profiles similar to Ribociclib or Alpelisib. A deeper understanding of the molecular interactions between these compounds and their target kinases will enable the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects, ultimately paving the way for their potential clinical development.

References

  • Lawrie AM, Noble ME, Tunnah P, Brown NR, Johnson LN, Endicott JA. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nat Struct Biol. 1997 Oct;4(10):796-801. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Bromoimidazo[1,2-a]pyridin-3-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is featured in marketed drugs such as the sedative Zolpidem and the heart failure medication Olprinone, highlighting its therapeutic potential.[1][3] The versatility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 6-Bromoimidazo[1,2-a]pyridin-3-amine analogs. We will explore how substitutions on this scaffold influence biological activity, with a focus on anticancer and kinase inhibition profiles, supported by experimental data and protocols.

The Strategic Importance of the 6-Bromo and 3-Amino Substitutions

The selection of the 6-bromo and 3-amino functionalities on the imidazo[1,2-a]pyridine core is a strategic choice in medicinal chemistry. The bromine atom at the 6-position serves as a versatile synthetic handle, facilitating further molecular diversification through various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4] This allows for the systematic exploration of the chemical space around this position to optimize biological activity. The amino group at the 3-position is crucial for establishing key interactions, such as hydrogen bonds, with biological targets and can also serve as a point for further derivatization.

Comparative Analysis of Biological Activity

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section compares the performance of various this compound analogs and related derivatives against different biological targets.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with activity observed against various cancer cell lines.[5] SAR studies have revealed that substitutions at the C2, C3, and C6 positions play a critical role in determining their cytotoxic effects.

For instance, a study on 6-substituted imidazo[1,2-a]pyridines revealed that many of these compounds exhibit excellent activity against colon cancer cell lines HT-29 and Caco-2.[5] The cytotoxic analysis of a series of 3-aminoimidazo[1,2-a]pyridine derivatives showed that the nature of the substituent at the C2 position significantly impacts their anticancer potency. For example, a compound with a 2,4-difluorophenyl moiety at C2 and a p-chlorophenyl amine at C3 displayed high inhibitory activity against the B16F10 melanoma cell line. Another analog with a nitro group on the C2-substituent and a p-chlorophenyl ring at C3 demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Compound IDC2-SubstituentC3-SubstituentC6-SubstituentTarget Cell LineIC50 (µM)Reference
Analog A 2,4-difluorophenylp-chlorophenyl amineHB16F1014.39 ± 0.04
Analog B 4-nitrophenylp-chlorophenyl amineHHT-294.15 ± 2.93
Analog C Indolep-chlorophenyl amineHMCF-720.47 ± 0.10
Analog D Furanp-chlorophenyl amineHB16F10197.06 ± 14.42

The data in Table 1 clearly indicates that both the electronic and steric properties of the substituent at the C2 position are crucial for anticancer activity. Electron-withdrawing groups (e.g., nitro and difluorophenyl) appear to enhance potency.

Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a prominent feature in the design of kinase inhibitors.[6][7] Kinases are a class of enzymes that are often dysregulated in diseases like cancer, making them attractive therapeutic targets. The SAR of imidazo[1,2-a]pyridine-based kinase inhibitors has been extensively explored.

A series of imidazo[1,2-a]pyridine derivatives were evaluated as PI3K/mTOR dual inhibitors, where modifications at the 2, 6, and 8-positions of the ring were systematically investigated.[8][9] These studies led to the identification of potent inhibitors with nanomolar efficacy. Another study focused on the development of selective inhibitors for salt-inducible kinases (SIKs), starting from a pan-SIK inhibitor and achieving high selectivity for SIK1 through SAR-guided modifications.[10]

The general workflow for identifying and optimizing kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold is depicted in the following diagram:

G cluster_0 Lead Identification cluster_1 SAR Exploration cluster_2 Lead Optimization cluster_3 Candidate Selection High-Throughput Screening High-Throughput Screening Substitution at C2, C3, C6, C8 Substitution at C2, C3, C6, C8 High-Throughput Screening->Substitution at C2, C3, C6, C8 Hit Identification Fragment-Based Screening Fragment-Based Screening Literature/Patent Review Literature/Patent Review Scaffold Hopping Scaffold Hopping Potency Enhancement Potency Enhancement Substitution at C2, C3, C6, C8->Potency Enhancement SAR Data Bioisosteric Replacement Bioisosteric Replacement Selectivity Profiling Selectivity Profiling Potency Enhancement->Selectivity Profiling Optimized Leads ADME-Tox Optimization ADME-Tox Optimization Selectivity Profiling->ADME-Tox Optimization In vivo Efficacy Studies In vivo Efficacy Studies ADME-Tox Optimization->In vivo Efficacy Studies Preclinical Candidate Preclinical Development Preclinical Development In vivo Efficacy Studies->Preclinical Development

Caption: Kinase inhibitor discovery workflow.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the synthesis of this compound analogs and a representative biological assay.

Synthesis of 6-Bromo-N-aryl-2-phenylimidazo[1,2-a]pyridin-3-amine Analogs

A general and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives involves a one-pot, three-component reaction.

Step-by-step Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-aminopyridine (1.0 mmol) and an appropriate benzaldehyde derivative (1.0 mmol) in a 1:1 mixture of methanol and dichloromethane (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Cyclization: Add an isocyanide derivative (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

G 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Iminium Ion Intermediate Iminium Ion Intermediate 5-Bromo-2-aminopyridine->Iminium Ion Intermediate Benzaldehyde derivative Benzaldehyde derivative Benzaldehyde derivative->Iminium Ion Intermediate Isocyanide derivative Isocyanide derivative Final Product Final Product Isocyanide derivative->Final Product Iminium Ion Intermediate->Final Product

Caption: Three-component synthesis of analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at various positions of the imidazo[1,2-a]pyridine ring can lead to significant improvements in biological activity and selectivity. The bromine at the C6 position offers a gateway for extensive chemical exploration, while the amino group at C3 plays a vital role in target engagement.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the C2, C6, and the exocyclic amine at C3 to build a more comprehensive SAR profile.

  • Elucidating the mechanism of action of the most potent compounds through techniques like molecular docking and target-based assays.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics for in vivo studies.

By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of this compound analogs can be realized.

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A Comparative Guide to the Biological Target Validation of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of protein kinases.[1][2][3] This guide provides an in-depth, technical comparison of modern experimental strategies to validate the biological target of a specific member of this family, 6-Bromoimidazo[1,2-a]pyridin-3-amine. While the definitive target of this particular compound is not yet established in public literature, this guide will present a robust, multi-pronged workflow. We will hypothesize a plausible target, "Kinase X," based on the known activities of analogous structures, and detail the necessary experiments to rigorously validate this hypothesis.

Our approach is grounded in the principle of orthogonal validation, wherein multiple, independent experimental methods are employed to build a confident and comprehensive understanding of a compound's mechanism of action. This guide will compare and contrast direct target engagement assays, cellular functional assays, and genetic perturbation techniques.

The Target Validation Workflow: A Multi-Faceted Approach

A successful target validation strategy does not rely on a single experiment but rather on the convergence of evidence from multiple, independent lines of inquiry. The following diagram illustrates a logical workflow for validating that "Kinase X" is the direct and functionally relevant target of this compound.

Target Validation Workflow cluster_0 Initial Hypothesis Generation cluster_1 Direct Target Engagement cluster_2 Cellular Functional Consequences cluster_3 Genetic Validation cluster_4 Data Integration & Conclusion Hypothesized Target: Kinase X Hypothesized Target: Kinase X CETSA Cellular Thermal Shift Assay (CETSA) Hypothesized Target: Kinase X->CETSA Does the compound bind to Kinase X in cells? Phospho_Assay Phospho-Substrate Assay CETSA->Phospho_Assay Does binding inhibit Kinase X activity? Conclusion Validated Target CETSA->Conclusion siRNA siRNA Knockdown Phospho_Assay->siRNA Is the compound's effect dependent on Kinase X expression? CRISPR CRISPR/Cas9 Knockout Phospho_Assay->CRISPR Is the compound's effect abolished in the absence of Kinase X? Phospho_Assay->Conclusion siRNA->Conclusion CRISPR->Conclusion

Caption: A workflow for validating the biological target of a small molecule.

Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The first and most direct question to answer is whether this compound physically interacts with Kinase X within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures the thermal stabilization of a target protein upon ligand binding.[4][5][6]

Principle of CETSA

When a protein is heated, it denatures and aggregates. The temperature at which this occurs is its melting temperature (Tm). The binding of a small molecule can stabilize the protein's structure, leading to an increase in its Tm. CETSA quantifies the amount of soluble protein remaining at various temperatures, with and without the compound. A shift in the melting curve indicates direct target engagement.[5]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Culture and Treatment: Culture a relevant cell line that expresses Kinase X to approximately 80% confluency. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Heat the cell lysates at a specific temperature (pre-determined from a full melt curve to be on the slope of the curve for Kinase X) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase X in the supernatant using a detection method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of Kinase X.

Comparison with Alternatives
MethodPrincipleProsCons
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[4][5]Label-free; performed in a physiological context; provides evidence of direct binding.Not all binding events cause thermal stabilization; can be low-throughput if using Western blotting.[4]
Chemical Proteomics Immobilized compound is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[7][8][9]Unbiased, proteome-wide target identification.Requires chemical modification of the compound, which may alter its binding properties; may identify indirect binders.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[10]Label-free; does not require chemical modification of the compound.Not all binding events confer protease resistance; can be technically challenging.

Cellular Functional Consequences: Phospho-Substrate Assay

Demonstrating direct binding is a crucial first step, but it does not confirm that this binding event has a functional consequence. To validate Kinase X as a functional target, we must show that this compound modulates its activity in a cellular context. A common approach for kinases is to measure the phosphorylation of a known downstream substrate.

Principle of the Phospho-Substrate Assay

If this compound inhibits Kinase X, we expect to see a decrease in the phosphorylation of its substrate. This can be measured using various techniques, such as Western blotting with a phospho-specific antibody or a cell-based ELISA.

Experimental Protocol: In-Cell Western
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for an appropriate time.

  • Stimulation (if necessary): If Kinase X is part of a signaling pathway that requires activation, treat the cells with a known stimulus.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the phosphorylated form of the Kinase X substrate. Follow this with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) with a different colored dye is used for normalization.

  • Imaging and Analysis: Scan the plate using an infrared imager and quantify the fluorescence intensity. Normalize the phospho-substrate signal to the housekeeping protein signal. Plot the normalized signal against the compound concentration to determine the IC50.

Kinase Signaling Pathway Stimulus Stimulus Kinase X Kinase X Stimulus->Kinase X Substrate Substrate Kinase X->Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response This compound This compound This compound->Kinase X

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

Genetic Validation: siRNA vs. CRISPR/Cas9

Principle of Genetic Validation

If Kinase X is the true target, then cells lacking Kinase X should be resistant to the effects of this compound. In other words, the phenotype observed upon compound treatment in wild-type cells should be mimicked by the genetic perturbation in untreated cells, and the compound should have no further effect in the genetically modified cells.

Experimental Protocols

A. siRNA-mediated Knockdown:

  • Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the mRNA of Kinase X.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein.

  • Validation of Knockdown: Confirm the reduction of Kinase X protein levels by Western blotting.

  • Compound Treatment and Assay: Treat both control and knockdown cells with this compound and perform the previously described phospho-substrate assay.

B. CRISPR/Cas9-mediated Knockout:

  • Generation of Knockout Cell Line: Use CRISPR/Cas9 technology to generate a stable cell line in which the gene for Kinase X has been knocked out. This is a more involved process than transient knockdown.

  • Validation of Knockout: Confirm the complete absence of Kinase X protein by Western blotting.

  • Compound Treatment and Assay: Treat both wild-type and knockout cells with this compound and perform the phospho-substrate assay.

Comparison of Genetic Validation Methods
MethodPrincipleProsCons
siRNA Knockdown Small interfering RNAs guide the degradation of the target mRNA, leading to a transient reduction in protein expression.[15]Rapid and relatively easy to implement; allows for the study of essential genes where a full knockout would be lethal.[16]Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[13][16]
CRISPR/Cas9 Knockout A guide RNA directs the Cas9 nuclease to a specific genomic locus to create a double-strand break, which, upon repair, often results in a frameshift mutation and a non-functional protein.[16]Provides a complete and permanent loss of the target protein, leading to clearer results; generally has fewer off-target effects than RNAi.[13]More time-consuming to generate stable knockout cell lines; knockout of essential genes can be lethal, preventing further study.[16]

Synthesizing the Evidence: A Comprehensive Conclusion

The ultimate goal of this multi-faceted approach is to build a cohesive and compelling case for the biological target of this compound.

  • Positive CETSA results would provide strong evidence of direct binding in a cellular environment.

  • A dose-dependent decrease in substrate phosphorylation would demonstrate functional inhibition of the target's activity.

  • A loss of compound efficacy in siRNA or CRISPR-modified cells would genetically link the compound's mechanism of action to the presence of the target protein.

When the data from all three arms of this validation workflow are in agreement, a researcher can have high confidence that they have correctly identified the biological target. This rigorous, evidence-based approach is fundamental to mitigating risk in drug discovery and development, ensuring that resources are invested in compounds with a well-understood and therapeutically relevant mechanism of action.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromoimidazo[1,2-a]pyridin-3-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a small molecule from a preliminary hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that appears promising against its intended target may harbor a secret life of promiscuous interactions, leading to off-target effects and potential toxicity. This guide provides an in-depth technical comparison of methodologies for cross-reactivity profiling, using the kinase inhibitor scaffold 6-Bromoimidazo[1,2-a]pyridin-3-amine as a focal point. While direct, comprehensive cross-reactivity data for this specific compound is not extensively published, its structural motif is a well-established pharmacophore in numerous kinase inhibitors.[1][2][3][4][5] By examining the selectivity profiles of related, well-characterized compounds and detailing the state-of-the-art techniques to generate such data, this guide aims to equip researchers with the knowledge to thoroughly characterize their own molecules of interest.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, presents a significant challenge for the development of selective inhibitors. The high degree of structural conservation in the ATP-binding site, the primary target for many small molecule inhibitors, often leads to cross-reactivity.[6] This polypharmacology can be a double-edged sword. While it can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures. Therefore, a comprehensive understanding of a compound's selectivity profile is not just an academic exercise but a crucial step in translational research.

This guide will delve into three gold-standard methodologies for assessing kinase inhibitor selectivity:

  • KINOMEscan™ Competition Binding Assay: A high-throughput in vitro method to quantify the binding affinity of a compound against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): A technique to verify target engagement and assess compound binding within the complex milieu of a living cell.

  • Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS): A powerful tool for the unbiased identification of a compound's binding partners in a cellular lysate.

We will explore the principles behind each technique, provide detailed experimental protocols, and present a comparative analysis using publicly available data for representative kinase inhibitors, including those with structural similarities to the imidazo[1,2-a]pyridine scaffold.

Comparative Analysis of Kinase Inhibitor Selectivity

To illustrate the importance and interpretation of cross-reactivity data, we will compare the selectivity profiles of two well-characterized kinase inhibitors: Saracatinib (AZD0530) , a dual Src/Abl inhibitor, and GW-2580 , a highly selective cFMS inhibitor.[7][8][9] While not imidazopyridines themselves, they serve as excellent examples of a more promiscuous and a highly selective kinase inhibitor, respectively, providing a valuable framework for evaluating new chemical entities like this compound.

Kinase TargetSaracatinib (AZD0530) IC50 (nM)GW-2580 IC50 (nM)
Primary Targets
c-Src2.7>10,000
Abl<30>10,000
cFMS>10,00060
Key Off-Targets
c-Yes4>10,000
Fyn5>10,000
Lyn5>10,000
Lck6>10,000
Fgr9>10,000
Blk10>10,000
VEGFR230>10,000
PDGFRβ50>10,000

This table is a composite of data from multiple sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.

The data clearly demonstrates the different selectivity profiles. Saracatinib, while potent against its primary targets, also shows significant activity against other Src family kinases and other tyrosine kinases. In contrast, GW-2580 is highly selective for cFMS, with minimal off-target activity at concentrations up to 10 µM.[6][7][10][11] A compound like this compound, given the known promiscuity of some imidazopyridine scaffolds, would require thorough profiling to determine where it falls on this selectivity spectrum.

Methodologies for Cross-Reactivity Profiling

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for obtaining a broad overview of a compound's kinase selectivity.[12][13][14][15] It is a competition-based binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.

  • Kinase Preparation: A diverse panel of human kinases are expressed and tagged, often with a DNA label for quantification.[12]

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support, such as beads.[12]

  • Competitive Binding: The test compound, the tagged kinase, and the immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).[13]

  • Data Analysis: The results are usually expressed as a percentage of a vehicle control (e.g., DMSO). A lower percentage indicates a stronger interaction between the test compound and the kinase. This data can be used to calculate dissociation constants (Kd) or percentage inhibition at a specific concentration.

Caption: A generalized workflow for a KINOMEscan™ experiment.

Cellular Thermal Shift Assay (CETSA)

While in vitro assays like KINOMEscan™ are invaluable, they do not fully recapitulate the cellular environment. CETSA is a powerful technique that allows for the confirmation of target engagement in intact cells or even tissues.[16][17][18][19] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control for a defined period.

  • Heat Challenge: The cell suspensions are then heated to a range of temperatures.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the compound's potency in a cellular context.[17]

Caption: A step-by-step workflow for a CETSA experiment.

Affinity Chromatography-Mass Spectrometry (Affinity-MS)

For an unbiased identification of a compound's binding partners, Affinity-MS is a powerful approach.[20][21][22] This technique involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

  • Compound Immobilization: The test compound is chemically linked to a solid support, such as agarose or magnetic beads.

  • Cell Lysis: Cells are lysed to produce a complex protein mixture.

  • Affinity Purification: The cell lysate is incubated with the immobilized compound. Proteins that bind to the compound are "captured" on the beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are identified using mass spectrometry.

AffinityMS_Workflow cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis A Immobilize Compound on Beads C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash Away Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F

Caption: The general workflow for an Affinity-MS experiment.

Conclusion

The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity. While direct cross-reactivity profiling data for this compound is not yet widely available, the methodologies and comparative data presented in this guide offer a robust framework for its characterization. By employing a multi-pronged approach that combines broad, in vitro screening with in-cell target engagement and unbiased proteomic profiling, researchers can build a comprehensive picture of a compound's interactions. This knowledge is paramount for making informed decisions in the complex but rewarding journey of drug discovery.

References

  • Priceman, S. J., et al. (2014). Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy. Blood, 118(5), 1461-1471.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251.
  • Gucalp, A., et al. (2013). Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. Clinical Breast Cancer, 13(5), 361-365.
  • Reinecke, J., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(18), e3013.
  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • Wikipedia. (n.d.). Saracatinib. Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • Isakoff, S. J., et al. (2020). Results of a Randomized, Double-Blinded, Placebo-Controlled, Phase 2.5 Study of Saracatinib (AZD0530), in Patients with Recurrent Osteosarcoma Localized to the Lung. Cancers, 12(5), 1093.
  • Zeman, A. J., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 280(23), 5985-6002.
  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836-10844.
  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of step-by-step affinity capture. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Molina, D. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 213-225.
  • Guagnano, V., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701.
  • CU Anschutz Newsroom. (2018, July 11). Clinical trial results of tucatinib with T-DM1 shows promise in treating HER2+ breast cancer. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Targeted Oncology. (2023, October 5). Tucatinib Combo Produces Meaningful Activity in HER2+ Biliary Tract Cancer. Retrieved from [Link]

  • CU Anschutz Newsroom. (2019, December 11). Tucatinib “game changing” against stage IV HER2+ breast cancer, especially with brain metastases. Retrieved from [Link]

  • Targeted Oncology. (2020, November 1). New Therapies Provide Options in Metastatic Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved from [Link]

  • Gingras, A. C., et al. (2007). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions.
  • Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 937-942.
  • van Breemen, R. B., & Muchiri, R. N. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • G-Biosciences. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Stringer, B., et al. (2024). Population Pharmacokinetic Analysis of Tucatinib in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer. Clinical Pharmacokinetics, 63(1), 91-103.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 533-542.
  • Wang, Y., et al. (2024). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry, 67(16), 14345-14369.

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromoimidazo[1,2-a]pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique scaffold is featured in a variety of pharmacologically active agents. The efficient and reliable synthesis of this amine is therefore of critical importance to researchers in the field. This guide provides an in-depth comparison of two primary synthetic strategies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and a more traditional multi-step approach involving cyclization followed by amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide your selection of the optimal route for your research needs.

Route 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is an isocyanide-based multicomponent reaction that offers a highly convergent and atom-economical approach to constructing the 3-aminoimidazo[1,2-a]pyridine core in a single step.[1][2][3] This strategy involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often under acidic catalysis.

Mechanistic Insight

The reaction proceeds through an initial acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (imine) intermediate. The pyridine nitrogen then attacks the isocyanide, which is followed by an intramolecular cyclization to furnish the final 3-aminoimidazo[1,2-a]pyridine product. The use of 5-bromo-2-aminopyridine directly yields the desired 6-bromo-substituted scaffold.

Visualizing the GBB Reaction

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 2_Amino_5_bromopyridine 5-Bromo-2-aminopyridine Reaction One-Pot Reaction (Acid Catalyst, e.g., Sc(OTf)3) 2_Amino_5_bromopyridine->Reaction Aldehyde Aldehyde (e.g., Paraformaldehyde) Aldehyde->Reaction Isocyanide Isocyanide (e.g., TosMIC) Isocyanide->Reaction Target_Molecule This compound Reaction->Target_Molecule Cyclization Start 2-Amino-5-bromopyridine Reaction Condensation/ Cyclization (Heat, Base) Start->Reaction Reagent Chloroacetaldehyde or Bromoacetaldehyde diethyl acetal Reagent->Reaction Intermediate 6-Bromoimidazo[1,2-a]pyridine Reaction->Intermediate

Sources

A Comparative In Vivo Validation Guide for 6-Bromoimidazo[1,2-a]pyridin-3-amine as a Putative Wnt/β-catenin Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Bromoimidazo[1,2-a]pyridin-3-amine, a novel compound from a chemical class known for its broad therapeutic potential.[1][2] Drawing on evidence that related imidazopyridine derivatives can modulate the Wnt/β-catenin signaling pathway—a critical regulator of cell proliferation implicated in numerous cancers—this document outlines a rigorous, multi-phase study design.[3] Our objective is to objectively assess the compound's anti-tumor efficacy, tolerability, and pharmacokinetic profile in a relevant preclinical cancer model.

The performance of this compound (hereafter designated "IMP-3A") will be benchmarked against two key comparators: a standard-of-care chemotherapeutic agent, Paclitaxel , and a well-characterized Wnt/β-catenin pathway inhibitor, XAV939 , to provide both clinical and mechanistic context. This guide is intended for researchers in oncology and drug development, offering detailed protocols and explaining the scientific rationale behind each experimental choice.

Phase 1: Foundational In Vitro and Mechanistic Assessment

Prior to committing to costly and complex animal studies, a foundational in vitro data package is essential to establish biological activity and formulate a clear hypothesis. This initial phase confirms the compound's suitability for in vivo testing.

Essential Pre-Validation Data:

  • Cell Viability Screening: IC50 values for IMP-3A should be determined across a panel of cancer cell lines, particularly those with known Wnt pathway dysregulation (e.g., colon cancer lines like HT-29 and breast cancer lines like MCF-7).[4][5]

  • Mechanism of Action Confirmation: In vitro assays are required to confirm the hypothesis that IMP-3A inhibits the Wnt/β-catenin pathway. A TOP/FOP Flash reporter assay is the gold standard for measuring β-catenin/TCF-mediated transcription. A dose-dependent reduction in reporter activity would provide strong evidence for on-target activity.

  • Target Engagement Biomarkers: Western blot analysis should be used to demonstrate a reduction in downstream targets of Wnt signaling, such as c-Myc and Cyclin D1, and an increase in phosphorylated β-catenin, indicating its retention in the cytoplasm for degradation.[3]

Workflow for Preclinical Validation

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: In Vivo Efficacy & PD A Compound Synthesis & QC (IMP-3A) B Cell Viability Screen (IC50 Determination) A->B C Mechanism of Action Assay (e.g., TOP/FOP Flash) B->C D Target Engagement (Western Blot for p-β-catenin) C->D E Pharmacokinetics (PK) Single Dose Study D->E Proceed if MoA is confirmed F Tolerability & MTD (Maximum Tolerated Dose) E->F G Xenograft Model Implantation (e.g., HT-29 Cells) F->G Proceed with safe & effective dose range H Treatment & Monitoring (Tumor Volume, Body Weight) G->H I Endpoint Analysis (Tumor Weight, Biomarkers) H->I J Data Analysis & Comparison (vs. Paclitaxel & XAV939) I->J

Caption: Overall workflow for the in vivo validation of IMP-3A.

Phase 2: Pharmacokinetic and Tolerability Profiling

The primary objective of this phase is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of IMP-3A and to establish a safe and tolerable dose range for subsequent efficacy studies.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days prior to the study.

  • Vehicle Formulation: A suitable vehicle must be developed to solubilize IMP-3A for administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). The same vehicle will be used for the control group.

  • Dose Escalation:

    • Establish at least five dose cohorts (n=3 mice per cohort), starting with a low dose (e.g., 10 mg/kg) and escalating (e.g., 25, 50, 100, 200 mg/kg).

    • Administer IMP-3A daily via intraperitoneal (IP) injection for 14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Define toxicity endpoints: A body weight loss exceeding 20% or significant clinical distress should trigger euthanasia.

  • Endpoint: The MTD is defined as the highest dose that does not induce mortality or cause a mean body weight loss of more than 15% and from which the animals recover.

Data Summary: Pharmacokinetic Parameters

A parallel single-dose PK study should be conducted. The table below illustrates the type of data that should be collected to inform the dosing regimen for the efficacy study.

ParameterUnitIMP-3A (50 mg/kg, IP)Comparator: XAV939 (20 mg/kg, IP)
Cmax (Peak Concentration)ng/mLExperimental DataLiterature/Experimental Data
Tmax (Time to Peak)hoursExperimental DataLiterature/Experimental Data
AUC (0-last) (Area Under Curve)ng*h/mLExperimental DataLiterature/Experimental Data
t1/2 (Half-life)hoursExperimental DataLiterature/Experimental Data

Phase 3: Comparative In Vivo Efficacy Evaluation

This phase directly tests the anti-tumor activity of IMP-3A in a human tumor xenograft model. The choice of model is critical; based on the hypothesized mechanism, a colon cancer model with aberrant Wnt signaling is scientifically justified.

Wnt/β-catenin Signaling Pathway

The rationale for selecting a Wnt-driven cancer model is illustrated by the pathway's central role in promoting cell proliferation.

Wnt_Pathway cluster_n Wnt Wnt Ligand Fzd_LRP Frizzled/LRP Receptor Complex Wnt->Fzd_LRP binds Dvl Dvl Fzd_LRP->Dvl activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates IMP3A IMP-3A (Hypothesized) IMP3A->BetaCatenin promotes degradation? (Hypothesis) XAV939 XAV939 (Comparator) XAV939->DestructionComplex stabilizes (inhibits Tankyrase) BetaCatenin_n β-catenin BetaCatenin_n->TCF_LEF binds to

Caption: Simplified Wnt/β-catenin signaling pathway.

Experimental Protocol: HT-29 Colon Cancer Xenograft Study
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Culture: HT-29 human colorectal adenocarcinoma cells are cultured in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation:

    • Harvest HT-29 cells during the logarithmic growth phase.

    • Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group).

Treatment Groups and Dosing Schedule
GroupTreatmentDoseRouteSchedule
1Vehicle-IPDaily, 21 days
2IMP-3A (Low Dose)0.5 x MTDIPDaily, 21 days
3IMP-3A (High Dose)MTDIPDaily, 21 days
4Paclitaxel (Standard of Care)10 mg/kgIPQ3D, 21 days
5XAV939 (Mechanistic Comparator)20 mg/kgIPDaily, 21 days
  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI). TGI (%) is calculated at the end of the study using the formula: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., ~1500 mm³) or after 21-28 days of treatment.

  • Terminal Procedures and Biomarker Analysis:

    • At the study's end, collect terminal blood samples for potential PK analysis.

    • Excise tumors, weigh them, and divide them. One half should be snap-frozen in liquid nitrogen for Western blot analysis (β-catenin, c-Myc), and the other half fixed in formalin for immunohistochemistry (IHC) analysis (Ki-67 for proliferation).

Comparative Data Analysis

The efficacy of IMP-3A will be evaluated by comparing tumor growth curves and final TGI values against the vehicle and comparator arms.

Treatment GroupMean Final Tumor Volume (mm³)% TGI (Tumor Growth Inhibition)Mean Body Weight Change (%)
VehicleExperimental Data-Experimental Data
IMP-3A (Low Dose)Experimental DataCalculated DataExperimental Data
IMP-3A (High Dose)Experimental DataCalculated DataExperimental Data
Paclitaxel (10 mg/kg)Experimental DataCalculated DataExperimental Data
XAV939 (20 mg/kg)Experimental DataCalculated DataExperimental Data

Statistical analysis (e.g., one-way ANOVA with post-hoc tests) should be performed to determine the significance of the observed differences between groups. A successful outcome would be for IMP-3A to demonstrate statistically significant TGI compared to the vehicle group, with a favorable comparison to the standard-of-care and mechanistic comparators, all while maintaining an acceptable safety profile (minimal body weight loss).

Conclusion and Future Directions

This guide presents a systematic and robust approach to the in vivo validation of this compound. By following this phased methodology, researchers can generate a comprehensive data package that clearly defines the compound's therapeutic potential. Positive results, particularly significant TGI coupled with confirmed on-target biomarker modulation, would provide a strong rationale for advancing IMP-3A into more complex orthotopic or patient-derived xenograft (PDX) models and initiating formal IND-enabling toxicology studies.

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (n.d.). National Institutes of Health (NIH). [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-8-amine. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). National Institutes of Health (NIH). [Link]

  • Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. (2022). ResearchGate. [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-2-amine. (n.d.). PubChem. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). WestminsterResearch. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). ResearchGate. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). University of Westminster. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. [Link]

  • 6-Bromoimidazo(1,2-a)pyridin-3-amine. (n.d.). PubChem. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PubMed Central. [Link]

  • 6-Bromo-imidazo[1,2-a]pyridin-8-amine. (2011). PubMed. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). National Institutes of Health. [Link]

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A Comparative Benchmarking Guide for 6-Bromoimidazo[1,2-a]pyridin-3-amine: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, the identification of "privileged structures" offers a significant advantage. These molecular scaffolds are capable of binding to multiple biological targets, providing a robust foundation for developing novel therapeutics. The imidazo[1,2-a]pyridine core is one such privileged scaffold, recognized for its versatile biological activities. Derivatives of this structure have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1]

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives to target key signaling nodes, such as the PI3K/Akt/mTOR pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[1][4][5] This guide presents a comprehensive benchmarking framework for a novel investigational compound, 6-Bromoimidazo[1,2-a]pyridin-3-amine . Our objective is to provide researchers and drug development professionals with a systematic approach to evaluating its potency, selectivity, and cellular efficacy against established standard compounds.

This document will detail the experimental rationale, provide step-by-step protocols for key assays, and present a clear structure for data analysis and visualization. By comparing the investigational compound to a broad-spectrum inhibitor and a pathway-specific clinical drug, we can effectively contextualize its performance and guide its future development.

Compound Profiles: Test and Standard Articles

A rigorous benchmarking study requires well-characterized reference compounds. For this guide, we have selected two standards to compare against our investigational compound, this compound.

  • Investigational Compound: this compound

    • Rationale: A novel derivative of the imidazo[1,2-a]pyridine scaffold. Its 3-amine substitution provides a key point for potential interactions within a kinase ATP-binding pocket. The bromine atom at the 6-position can be leveraged for modulating selectivity and pharmacokinetic properties.

    • Hypothesis: Based on the scaffold's known activities, this compound is hypothesized to be an inhibitor of protein kinases, potentially within the PI3K/Akt/mTOR signaling cascade.

  • Standard Compound 1: Staurosporine

    • Rationale: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[6][7][8] It is widely used as a positive control in kinase assays and a tool for inducing apoptosis.[6][9] Its lack of selectivity makes it an excellent benchmark for understanding the broad kinome interactions of a new compound.[10]

    • Role: To assess the general kinase inhibitory potential of the test compound and to serve as a high-potency reference in biochemical and cellular assays.

  • Standard Compound 2: Alpelisib (Piqray)

    • Rationale: An FDA-approved, potent, and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[11][12][13] Mutations in the PIK3CA gene (which encodes p110α) are common in many cancers, making Alpelisib a clinically relevant, pathway-specific benchmark.[11][14][15]

    • Role: To benchmark the potency and selectivity of the test compound against a specific, clinically validated target within the PI3K/Akt/mTOR pathway.

Table 1: Physicochemical Properties of Profiled Compounds

Property This compound Staurosporine Alpelisib (Piqray)
Molecular Formula C₇H₆BrN₃[16] C₂₈H₂₆N₄O₃[7] C₁₉H₂₂F₃N₅O₂S[13]
Molecular Weight 212.05 g/mol [17] 466.54 g/mol [7] 513.6 g/mol
Structure Imidazo[1,2-a]pyridine Indolocarbazole Thiazole-dicarboxamide

| Primary MoA | Hypothesized Kinase Inhibitor | Broad-Spectrum Kinase Inhibitor[6] | Selective PI3Kα Inhibitor[11] |

Note: Data for the investigational compound is based on publicly available chemical information. The data presented for its biological activity in subsequent sections is illustrative and serves as a template for experimental analysis.

Benchmarking Strategy: A Multi-Tiered Evaluation Workflow

The causality behind our experimental design is to progress from broad, direct-target interactions to more complex, physiologically relevant systems. This tiered approach ensures that resources are focused on compounds with the most promising characteristics at each stage.

Benchmarking_Workflow cluster_0 Part 1: In Vitro Biochemical Screening cluster_1 Part 2: Cell-Based Validation cluster_2 Part 3: Preclinical Profiling biochem_screen Primary Screening: TR-FRET Kinase Assay ic50_det IC50 Determination (Potency) biochem_screen->ic50_det Hit Confirmation selectivity Kinome Selectivity Profiling (Broad Kinase Panel) ic50_det->selectivity Lead Prioritization pathway Target Engagement: Phospho-Protein Western Blot selectivity->pathway Advance to Cellular Models viability Functional Outcome: Cell Viability (MTT) Assay pathway->viability Confirm MoA adme In Vitro ADME (Solubility, Permeability, Stability) viability->adme Advance to Preclinical pk In Vivo Pharmacokinetics (Rodent Model) adme->pk Candidate Selection

Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Biochemical Potency and Selectivity

Expertise & Experience: The first step in characterizing a novel inhibitor is to measure its direct interaction with purified enzymes. This removes the complexities of a cellular environment (e.g., membrane permeability, off-target effects) and provides a clean measure of potency (IC₅₀). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for this, as it is a homogenous, robust, and high-throughput method suitable for screening and profiling.[18][19][20]

Experimental Protocol: Universal TR-FRET Kinase Assay

This protocol is adapted for a generic serine/threonine kinase but can be customized for specific targets.[21]

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Dilute kinase, biotinylated peptide substrate, and ATP to desired working concentrations in 1X Kinase Buffer.

    • Prepare serial dilutions of the test compound and standard inhibitors in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer.

  • Enzymatic Reaction:

    • In a 384-well assay plate, add 2.5 µL of the compound dilution (or DMSO for controls).

    • Add 5 µL of the kinase/peptide substrate mix.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate for 60-90 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Prepare a Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and a TR-FRET antibody pair (e.g., a Terbium-labeled phospho-specific antibody and a Streptavidin-acceptor fluorophore like XL665).

    • Add 10 µL of the Stop/Detection Buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

TRFRET_Principle cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Kinase Substrate Kinase->Substrate Phosphorylation pSubstrate ATP ATP ATP->Kinase ADP ADP Tb-Ab Tb-Antibody pSubstrate->Tb-Ab Binds SA-XL665 SA-Acceptor pSubstrate->SA-XL665 Binds Biotin Tb-Ab->SA-XL665 FRET Signal Kinase_I Substrate_I Kinase_I->Substrate_I No Phosphorylation ATP_I ATP Inhibitor Inhibitor Inhibitor->Kinase_I Blocks ATP Site Tb-Ab_I Tb-Antibody SA-XL665_I SA-Acceptor

Caption: Principle of the TR-FRET kinase assay for inhibitor screening.

Data Presentation: Biochemical IC₅₀ Values

Trustworthiness: The data below is illustrative, designed to model the output of a typical kinase panel screen. A trustworthy protocol requires running assays in triplicate and including appropriate controls (no enzyme, no ATP, DMSO vehicle) to ensure data validity.

Table 2: Illustrative IC₅₀ Values from Biochemical Kinase Assays (nM)

Kinase Target This compound Staurosporine Alpelisib
PI3Kα 15 6 5
PI3Kβ 250 30 250
PI3Kδ 80 3 28
PI3Kγ 450 70 260
Akt1 95 7 >10,000
mTOR 350 25 >10,000
CDK2 >5,000 4 >10,000

| SRC | >10,000 | 6 | >10,000 |

Data is hypothetical for the investigational compound. Values for standard compounds are representative of published data.[7][22]

Interpretation: In this hypothetical scenario, this compound shows potent inhibition of PI3Kα and moderate activity against Akt1, suggesting it may target the PI3K/Akt pathway. It displays favorable selectivity against other PI3K isoforms and unrelated kinases compared to the non-selective Staurosporine.

Part 2: Cell-Based Target Engagement and Functional Outcomes

Expertise & Experience: While biochemical assays measure direct enzyme inhibition, they do not predict a compound's activity in a living cell. Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its intended target in a complex proteome, and elicit a desired functional response (e.g., inhibiting proliferation).[11] We will first measure target engagement by quantifying the phosphorylation of a downstream substrate (p-Akt) and then assess the functional outcome with a cell viability assay.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates Alpelisib Alpelisib Alpelisib->PI3K Test_Cmpd Test Compound Test_Cmpd->PI3K Test_Cmpd->AKT ?

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

This protocol measures the inhibition of Akt phosphorylation, a key downstream event of PI3K activation.[23][24][25]

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which often has a PIK3CA mutation) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with a dose range of the test compound and standards for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.

  • Protein Extraction:

    • Place plates on ice, aspirate media, and wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Immunoblotting:

    • Normalize all samples by protein concentration, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Akt (Ser473), diluted in 5% BSA/TBST.

    • Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again, then apply an ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for Total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the p-Akt signal to the Total Akt signal.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[26][27][28][29][30]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standards.

    • Add the compounds to the wells and incubate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the media.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the percent viability against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Cellular Potency

Table 3: Illustrative Cellular Assay Data (MCF-7 Cell Line)

Assay Type Metric This compound Staurosporine Alpelisib
Target Engagement p-Akt (S473) Inhibition IC₅₀ (nM) 85 25 40

| Functional Outcome | Cell Growth Inhibition GI₅₀ (nM) | 350 | 40 | 220 |

Data is hypothetical for the investigational compound and serves as a template for analysis.

Interpretation: The hypothetical data shows that the test compound inhibits Akt phosphorylation in a cellular context, confirming target engagement. The GI₅₀ value is higher than the biochemical IC₅₀, which is expected due to factors like cell permeability and efflux pumps. The compound shows a functional effect on cell proliferation, albeit less potent than the non-selective cytotoxin Staurosporine, but in a similar range to the clinically relevant comparator, Alpelisib.

Part 3: Early Pharmacokinetic (ADME) Profile

Expertise & Experience: A potent molecule is not a drug until it can reach its target in the body. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to avoid costly late-stage failures.[31][32][33] In vitro ADME assays provide initial data on a compound's drug-like properties, while a preliminary in vivo pharmacokinetic (PK) study in rodents gives the first glimpse of how the compound behaves in a whole organism.[34][35]

Table 4: Key Pharmacokinetic Parameters for Lead Optimization

Parameter Assay Type Goal for Oral Drug Candidate Rationale
Solubility Kinetic/Thermodynamic Solubility > 50 µM Poor solubility can limit absorption and lead to variable exposure.
Permeability PAMPA / Caco-2 High (Papp > 10 x 10⁻⁶ cm/s) Essential for absorption from the gut into the bloodstream.
Metabolic Stability Liver Microsome Stability Assay t½ > 30 min Rapid metabolism leads to low exposure and short duration of action.
Plasma Protein Binding Equilibrium Dialysis Fraction Unbound (fu) > 1% Only the unbound drug is free to engage the target and exert a therapeutic effect.[31]
Bioavailability (%F) In Vivo Rodent PK Study > 30% The fraction of the administered dose that reaches systemic circulation.
Half-life (t½) In Vivo Rodent PK Study 2-12 hours Determines dosing frequency.

| Clearance (CL) | In Vivo Rodent PK Study | Low (< 20 mL/min/kg) | The rate at which the drug is eliminated from the body. |

Summary and Future Directions

This guide outlines a comprehensive and logically structured framework for the initial benchmarking of this compound, a novel kinase inhibitor candidate. By progressing from direct enzymatic inhibition to cellular target engagement and functional outcomes, this workflow provides a robust system for evaluating its therapeutic potential.

Based on our illustrative data, this compound emerges as a promising lead compound with potent and selective activity against the PI3K/Akt pathway. The next steps in its development would involve:

  • Broad Kinome Screening: Profile the compound against a large panel of kinases (>400) to fully define its selectivity and identify potential off-target liabilities.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to optimize potency, selectivity, and ADME properties.

  • In Vivo Efficacy Studies: Evaluate the compound's anti-tumor activity in relevant mouse xenograft models.

By adhering to this rigorous, data-driven benchmarking process, researchers can confidently identify and advance the most promising drug candidates, ultimately accelerating the delivery of new medicines to patients.

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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for a range of diseases, most notably cancer. While this scaffold has proven effective in generating potent inhibitors against key targets such as Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs), a comprehensive understanding of its off-target effects is paramount for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target profile of the imidazo[1,2-a]pyridine class of inhibitors, using 6-Bromoimidazo[1,2-a]pyridin-3-amine as a representative exemplar of the scaffold, against other well-established kinase inhibitor chemotypes. We will delve into the experimental methodologies used to generate these crucial selectivity profiles, offering insights into the causality behind experimental choices.

The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword

The fused bicyclic system of imidazo[1,2-a]pyridine offers a rigid and versatile framework for designing kinase inhibitors that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. This has led to the development of potent inhibitors of critical cancer targets, including PI3Kα and CDK2[1][2]. However, the very features that make this scaffold effective can also contribute to off-target binding. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, achieving absolute selectivity is a formidable challenge in kinase inhibitor development.

Undesired off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and can also confound the interpretation of experimental results in a research setting. Therefore, a thorough characterization of an inhibitor's selectivity profile is a critical step in its development and validation as a chemical probe or therapeutic agent.

Comparative Off-Target Analysis: Imidazo[1,2-a]pyridines vs. The Field

To contextualize the off-target profile of the imidazo[1,2-a]pyridine scaffold, we will compare it with other classes of inhibitors targeting PI3K and CDKs. For this analysis, we will use publicly available data for representative compounds.

PI3K Inhibitors: A Crowded Landscape

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a prime target for drug development[3][4].

Imidazo[1,2-a]pyridine-based PI3K Inhibitors:

Derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as potent PI3K inhibitors[5][6][7]. While comprehensive kinome-wide data for a single representative is sparse in the public domain, studies on related structures suggest a degree of promiscuity. For instance, a series of 2, 6, 8-substituted imidazopyridine derivatives were identified as potent PI3Kα inhibitors[7].

Comparator PI3K Inhibitors:

To provide a benchmark, we will examine the selectivity of two well-characterized PI3K inhibitors with different chemical scaffolds:

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with a thieno[3,2-d]pyrimidine core[3][8][9].

  • Taselisib (GDC-0032): A β-sparing PI3K inhibitor with an imidazobenzoxazepine core, showing preference for the α, δ, and γ isoforms[4][10][11].

Target KinaseImidazo[1,2-a]pyridine Scaffold (Representative Activity)Pictilisib (GDC-0941) IC50 (nM)Taselisib (GDC-0032) Ki (nM)
PI3Kα (p110α) Potent Inhibition (nM range)[7]3[8]0.29[10]
PI3Kβ (p110β) Varies with substitution33[8]9.1[10]
PI3Kδ (p110δ) Varies with substitution3[8]0.12[10]
PI3Kγ (p110γ) Varies with substitution75[8]0.97[10]
mTOR Often shows some inhibition>1000[8]>1000
DNA-PK Potential for inhibitionModest InhibitionNot reported
Other Kinases VariesLimited off-target kinasesLimited off-target kinases

This table presents a generalized view. Specific IC50/Ki values for the imidazo[1,2-a]pyridine scaffold are highly dependent on the specific substitutions.

The data suggests that while imidazo[1,2-a]pyridine-based inhibitors can achieve high potency for PI3Kα, achieving selectivity over other PI3K isoforms and the broader kinome requires careful optimization of the substitution pattern. Comparators like Pictilisib and Taselisib, while also having their own off-target profiles, have been extensively characterized, providing a clearer picture of their potential liabilities.

CDK Inhibitors: Targeting the Cell Cycle Engine

Cyclin-dependent kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer[12].

Imidazo[1,2-a]pyridine-based CDK Inhibitors:

This scaffold has yielded potent inhibitors of CDK2[2][13]. The compact nature of the imidazo[1,2-a]pyridine core allows it to fit snugly into the ATP-binding pocket of CDKs.

Comparator CDK Inhibitors:

We will compare the imidazo[1,2-a]pyridine scaffold to two clinically relevant CDK inhibitors:

  • Palbociclib (PD-0332991): A highly selective inhibitor of CDK4 and CDK6 with a pyridopyrimidine core[12][14][15].

  • Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9 with a pyrazolo[1,5-a]pyrimidine core[16][17][18].

Target KinaseImidazo[1,2-a]pyridine Scaffold (Representative Activity)Palbociclib IC50 (nM)Dinaciclib IC50 (nM)
CDK1 Varies with substitution>10,0003[16]
CDK2 Potent Inhibition (nM range)[2]9,1001[16]
CDK4 Moderate to potent inhibition13>100
CDK5 Varies with substitution>10,0001[16]
CDK6 Moderate to potent inhibition13>100
CDK9 Varies with substitution>10,0004[16]
Other Kinases VariesHighly selectiveInhibition of other kinases observed[19]

This comparison highlights a key trade-off in CDK inhibitor design. While Palbociclib achieves remarkable selectivity for CDK4/6, its utility is limited to cancers dependent on this axis. In contrast, broader spectrum inhibitors like Dinaciclib and many imidazo[1,2-a]pyridine-based compounds may have wider applications but also a greater potential for off-target effects and associated toxicities.

Deconstructing Off-Target Effects: Essential Experimental Workflows

To generate the data necessary for a comprehensive off-target analysis, a multi-pronged experimental approach is required. Here, we detail the core methodologies that form the foundation of a robust inhibitor profiling campaign.

Kinome-Wide Profiling: A Global View of Selectivity

The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. The KINOMEscan™ platform from DiscoverX (now part of Eurofins) is an industry-standard method for this purpose.

Experimental Rationale: This competition binding assay provides a quantitative measure of the interaction between an inhibitor and a large number of kinases, offering a broad and unbiased view of its selectivity.

Workflow for KINOMEscan™ Assay.

Detailed Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations.

  • Assay Assembly: In a multi-well plate, the test compound is incubated with a specific DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (DMSO vehicle) to calculate the percent inhibition. A dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations. The results are often visualized as a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

While in vitro kinase assays are invaluable, they do not always reflect an inhibitor's behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells[14][20][21].

Experimental Rationale: The principle behind CETSA is that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein, making it more resistant to thermal denaturation.

CETSA_Workflow A Treat cells with Inhibitor or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect soluble fraction D->E F Analyze protein levels by Western Blot or Mass Spectrometry E->F G Plot protein abundance vs. temperature F->G H Compare melting curves of Inhibitor vs. Vehicle G->H

General workflow of a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment: Culture cells to a suitable confluency and treat with the desired concentration of the kinase inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample and normalize them to ensure equal loading.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Phenotypic Screening: Unveiling Cellular Consequences

Ultimately, the biological effect of a kinase inhibitor is the result of its on- and off-target activities. Phenotypic screening assays are designed to measure the overall cellular response to a compound, providing a functional readout of its activity[11][20][22]. High-content imaging (HCI) is a particularly powerful approach for phenotypic screening, as it allows for the simultaneous measurement of multiple cellular parameters.

Experimental Rationale: By observing changes in cell morphology, proliferation, apoptosis, and the localization of key proteins, phenotypic screening can reveal the functional consequences of an inhibitor's activity and can help to identify potential off-target effects that might not be apparent from in vitro kinase profiling alone.

Phenotypic_Screening_Workflow A Seed cells in multi-well plates B Treat with a library of kinase inhibitors A->B C Incubate for a defined period B->C D Stain with fluorescent dyes for (e.g., nuclei, cytoskeleton, apoptosis markers) C->D E Automated microscopy to acquire images D->E F Image analysis software to quantify cellular features E->F G Data analysis and hit identification F->G

Workflow for a high-content imaging-based phenotypic screen.

Detailed Protocol: High-Content Imaging for Cell Cycle Analysis

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates (e.g., 96- or 384-well) suitable for imaging.

  • Compound Treatment: Treat the cells with the kinase inhibitor at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the cells for a period sufficient to observe the desired phenotype (e.g., 24-72 hours for cell cycle effects).

  • Staining: Fix and permeabilize the cells. Stain with fluorescent dyes to visualize cellular components of interest. For cell cycle analysis, this could include a DNA stain (e.g., DAPI or Hoechst) to determine DNA content and an antibody against a marker of mitosis (e.g., phospho-histone H3).

  • Image Acquisition: Use an automated high-content imaging system to acquire images from each well.

  • Image Analysis: Employ image analysis software to segment the images, identify individual cells, and quantify various parameters such as cell number, nuclear size and intensity, and the percentage of cells positive for the mitotic marker.

  • Data Analysis: Analyze the quantitative data to determine the dose-dependent effects of the inhibitor on cell proliferation and cell cycle distribution.

Downstream Signaling: The Ripple Effects of Off-Target Inhibition

The functional consequences of off-target kinase inhibition are determined by the role of the affected kinase in cellular signaling pathways.

PI3K Pathway:

Inhibition of unintended kinases in the PI3K/AKT/mTOR pathway can lead to complex and often unpredictable cellular responses. For example, off-target inhibition of mTOR in addition to PI3K can lead to a more complete shutdown of this signaling axis, which may be beneficial in some contexts but could also lead to increased toxicity[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates CellGrowth Cell Growth and Proliferation S6K->CellGrowth

Simplified PI3K/AKT/mTOR signaling pathway.

CDK Pathway:

Off-target inhibition of different CDKs can have varied effects on the cell cycle. For instance, an inhibitor designed to target CDK2 might also inhibit CDK1, leading to a more profound cell cycle arrest but also potentially greater toxicity to normal proliferating cells[8][9][23][24].

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M

Simplified overview of key CDK-cyclin complexes in the cell cycle.

Conclusion: A Holistic Approach to Kinase Inhibitor Profiling

The imidazo[1,2-a]pyridine scaffold is a valuable tool in the development of kinase inhibitors. However, like all kinase inhibitor chemotypes, it is not without its challenges, particularly with respect to off-target effects. A thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical component of drug discovery and development that has profound implications for both therapeutic efficacy and patient safety.

By employing a combination of kinome-wide profiling, cellular target engagement assays, and phenotypic screening, researchers can build a comprehensive picture of an inhibitor's activity. This multi-faceted approach allows for the rational design of more selective compounds, the anticipation of potential off-target liabilities, and the development of safer and more effective kinase-targeted therapies. The continued refinement of these methodologies, coupled with a deeper understanding of kinase biology, will undoubtedly pave the way for the next generation of precision medicines.

References

  • Sarkis, L. F. Y., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling. (2024). bioRxiv. [Link]

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  • Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. (2021). Cell Death & Disease, 12(3), 268. [Link]

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  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]

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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of successful therapeutics, including the well-known sedative-hypnotic Zolpidem and the anxiolytic Alpidem, as well as a pipeline of investigational agents targeting everything from cancer to infectious diseases.[2][3][4] However, as any seasoned drug developer knows, potent in vitro activity is only the first step. A compound's journey to becoming a viable drug is critically dependent on its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body.[5]

This guide provides a comparative study of the pharmacokinetic properties of various imidazo[1,2-a]pyridine derivatives. Moving beyond a simple recitation of data, we will delve into the experimental methodologies used to assess these properties, explain the causal relationships between chemical structure and pharmacokinetic behavior, and offer insights for researchers aiming to optimize this promising scaffold for clinical success.

The Imperative of Early Pharmacokinetic Assessment

The drug development pipeline is fraught with attrition, and poor pharmacokinetic properties are a leading cause of failure. A compound that cannot reach its target in sufficient concentration, or that is cleared too rapidly, or that forms toxic metabolites, will fail regardless of its potency.[5] Therefore, a thorough understanding of a compound's ADME profile is not a late-stage checkbox but a foundational pillar of any successful drug discovery program. Early in vitro and in vivo ADME testing allows for the selection of candidates with favorable drug-like attributes, guides chemical structure optimization, and helps predict potential drug-drug interactions and human pharmacokinetics.[6][7]

The journey of an orally administered drug, governed by its ADME properties, is a complex sequence of events that determines its ultimate efficacy and safety.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI_Tract Oral Dose (GI Tract) Bloodstream Systemic Circulation (Bloodstream) GI_Tract->Bloodstream Absorption Tissues Peripheral Tissues (Site of Action/Toxicity) Bloodstream->Tissues Distribution Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Elimination Liver->Bloodstream Bile Bile Liver->Bile Elimination Excretion_Out Excretion_Out Kidney->Excretion_Out Urine Excretion_Out2 Excretion_Out2 Bile->Excretion_Out2 Feces

Caption: The journey of an oral drug through the body (ADME).

Core Methodologies for Pharmacokinetic Profiling

To build a robust PK profile, a tiered approach combining in vitro assays and in vivo studies is essential.[7] Below, we detail the core experimental protocols that form the foundation of this assessment.

Absorption: Crossing the Barrier

Absorption determines the extent and rate at which a drug enters systemic circulation. For oral drugs, this primarily involves crossing the intestinal epithelium.

Key Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption.[8] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Assessment (A to B): The test compound is added to the apical (A) side (mimicking the gut lumen) of the Transwell®. Samples are taken from the basolateral (B) side (mimicking the bloodstream) at various time points.

  • Efflux Assessment (B to A): To assess active efflux (e.g., by P-glycoprotein), the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER & Lucifer Yellow) Culture->TEER Add_A Add compound to Apical (A) side TEER->Add_A Add_B Add compound to Basolateral (B) side TEER->Add_B Sample_B Sample from Basolateral (B) side over time Add_A->Sample_B Absorption (A->B) LCMS Quantify compound by LC-MS/MS Sample_B->LCMS Sample_A Sample from Apical (A) side over time Add_B->Sample_A Efflux (B->A) Sample_A->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc Microsomal_Stability_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Mix Prepare mixture: Test Compound + Liver Microsomes Start Initiate reaction by adding NADPH Mix->Start Incubate Incubate at 37°C Start->Incubate Sample Take aliquots at 0, 5, 15, 30 min Incubate->Sample Quench Stop reaction with cold acetonitrile Sample->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and Intrinsic Clearance LCMS->Calculate

Caption: Workflow for the liver microsomal stability assay.

Distribution: Reaching the Target

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues. A key parameter is Plasma Protein Binding (PPB), as only the unbound (free) drug is generally available to exert its pharmacological effect.

Key Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The RED method is a common and reliable way to measure the fraction of a drug bound to plasma proteins. [9] Step-by-Step Methodology:

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules (the drug) to pass through.

  • Sample Loading: The test compound is added to plasma, which is then pipetted into one chamber (the plasma chamber). Buffer is added to the other chamber (the buffer chamber).

  • Incubation: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Quantification: The concentration of the drug in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Data Analysis: The percentage of bound drug is calculated using the concentrations from the plasma and buffer chambers.

Comparative Pharmacokinetic Analysis of Imidazo[1,2-a]pyridine Derivatives

The structural diversity of the imidazo[1,2-a]pyridine scaffold leads to a wide range of pharmacokinetic profiles. By comparing established drugs with investigational compounds, we can derive valuable structure-pharmacokinetic relationships (SPRs).

GABA-A Receptor Modulators: The Hypnotics and Anxiolytics

This class, which includes Zolpidem and Alpidem, represents the most well-characterized imidazo[1,2-a]pyridines.

Table 1: Comparative Pharmacokinetic Parameters of Zolpidem and Alpidem

Parameter Zolpidem Alpidem Reference(s)
Route of Administration Oral, Sublingual Oral ,[10] [11]
Bioavailability (F) ~70% ~32-35% (estimated) ,[12],[13] [11]
Time to Peak (Tmax) ~1.6 - 2 hours ~1.0 - 2.5 hours ,[10] [11]
Plasma Protein Binding ~92.5% ~99.4% ,[10] [11]
Elimination Half-life (t½) ~2-3 hours ~19 hours (highly variable) ,[12] [11]
Primary Metabolism Hepatic (CYP3A4, 2C9, 1A2) Extensive (Hydroxylation, Dealkylation) ,[12],[14] [11]

| Excretion | Kidney (56%), Feces (34%) | Mainly Feces |,[12] [11]|

Analysis and Insights:

  • Rapid Onset: Both Zolpidem and Alpidem are rapidly absorbed, with Tmax values around 2 hours, consistent with their intended use for insomnia and anxiety, respectively. [10][11][15]* Metabolism and Half-Life: Zolpidem's short half-life of 2-3 hours is ideal for a hypnotic, minimizing next-day "hangover" effects. [12]It is extensively metabolized by several CYP enzymes, primarily CYP3A4, which creates a potential for drug-drug interactions. [10][14]In contrast, Alpidem has a much longer and more variable half-life, which may have contributed to the liver toxicity issues that led to its withdrawal. [11]* Distribution: Both compounds exhibit high plasma protein binding, meaning a large portion of the drug in circulation is inactive. [10][11]Changes in protein levels (e.g., in certain diseases) could significantly alter the free fraction and, therefore, the drug's effect and toxicity.

Emerging Derivatives: Kinase Inhibitors and Anti-Infectives

More recent research has focused on adapting the imidazo[1,2-a]pyridine scaffold for other therapeutic areas, which has required significant chemical modification to achieve desirable PK profiles.

Table 2: Pharmacokinetic Data for Selected Investigational Imidazo[1,2-a]pyridines

Compound Class Key Finding Observation Reference(s)
Anti-TB Agent (Compound 18) High Potency & Improved PK Showed good oral exposure (AUC) and a half-life of 4.5 hours (PO) in mice, a significant improvement over earlier analogues. ,[16] [17]
Anti-TB Agent (Compound 8) High Potency, Poor Exposure Despite potent in vitro activity, high lipophilicity led to poor plasma exposure due to precipitation and extended gut absorption. [18]
PDGFR Inhibitor (Compound 11) P-glycoprotein (Pgp) Efflux Poor oral exposure in rats was attributed not to instability but to high Pgp efflux, a common challenge for this chemical class. [19]
PDGFR Inhibitor (Compound 28) Overcoming Pgp Efflux Integration of a fluorine-substituted piperidine significantly reduced Pgp efflux and improved oral bioavailability. [19]

| pan-PI3K Inhibitor (Compound 14) | Good Oral Exposure | This derivative demonstrated good oral exposure in rats and in vivo efficacy in a mouse xenograft model, showing successful optimization. | [20]|

Analysis and Structure-Pharmacokinetic Relationships (SPR):

  • Lipophilicity and Solubility: As seen with the anti-TB agents, there is a delicate balance. Increasing lipophilicity can enhance potency but may severely compromise absorption and exposure if it leads to poor solubility. [18]* Metabolic Stability: Researchers developing anti-TB agents found that strategic placement of substituents could block sites of metabolism. For example, one compound's stability in rat liver microsomes was significantly improved (19% metabolized vs. 71% for an earlier analogue) by modifying the pyridine ring. [16]* Transporter Interactions: The development of PDGFR inhibitors clearly demonstrates the critical impact of efflux transporters like P-gp. [19]The initial potent compound (11) was a "Pgp substrate," meaning it was actively pumped out of cells, limiting its absorption and efficacy. The successful optimization to compound 28, which incorporated a specific chemical motif to reduce this efflux, underscores the importance of screening for transporter interactions early in development. [19]This is a key lesson for any project involving the imidazo[1,2-a]pyridine scaffold.

Conclusion for the Drug Development Professional

The imidazo[1,2-a]pyridine scaffold remains an exceptionally valuable starting point for drug discovery. However, its successful translation from a potent "hit" to a clinical candidate is governed by pharmacokinetics.

Key Takeaways:

  • Early and Integrated Profiling is Non-Negotiable: ADME properties must be assessed early and iteratively alongside potency and selectivity. Waiting until lead optimization is too late.

  • Metabolism is a Key Optimization Axis: The scaffold is susceptible to hepatic metabolism, particularly via CYP enzymes. Understanding which CYPs are involved and designing analogues that block metabolic soft spots is crucial for improving half-life and reducing potential drug-drug interactions.

  • Mind the Transporters: As demonstrated by kinase inhibitor programs, imidazo[1,2-a]pyridine derivatives can be substrates for efflux transporters like P-gp, which can severely limit oral bioavailability. Assays like the Caco-2 screen are essential to identify and mitigate this risk.

  • Balance Physicochemical Properties: A delicate balance between lipophilicity (for potency) and hydrophilicity (for solubility and absorption) must be achieved. High lipophilicity can lead to poor "drug-like" properties and suboptimal exposure.

By embracing a PK-driven optimization strategy and utilizing the robust in vitro and in vivo tools at our disposal, the full therapeutic potential of the versatile imidazo[1,2-a]pyridine scaffold can be realized.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromoimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and proper disposal of 6-Bromoimidazo[1,2-a]pyridin-3-amine. As a brominated heterocyclic compound, this reagent requires specific procedures to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Profile and Regulatory Imperative

Understanding the "why" behind stringent disposal protocols begins with the chemical's intrinsic properties and regulatory classification. This compound is not only a valuable research chemical but also a substance that demands respect due to its hazard profile.

Chemical and Toxicological Profile: This compound is classified with the following hazards, mandating that it be treated as a hazardous substance from acquisition to disposal[1][2]:

  • Harmful if swallowed (H302)[2][3]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Regulatory Context: As a halogenated organic compound, this compound falls under strict environmental regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific rules for wastes containing halogenated organic compounds[4][5][6]. Disposing of this chemical via standard trash or sewer systems is a regulatory violation and can lead to environmental contamination and significant penalties[4][7][8]. The final disposal method for such compounds is typically high-temperature incineration at a licensed facility to ensure complete destruction[5][9].

Hazard & Regulatory Summary Details
GHS Hazard Statements H302, H315, H319, H335
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye Contact[10]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA) for hazardous wastes. Specifically regulated as a halogenated organic compound[4][6].
Prohibited Disposal Methods DO NOT dispose of in sanitary sewers, regular trash, or by evaporation in a fume hood[8].
Required Disposal Method Collection as hazardous chemical waste for subsequent treatment at a licensed waste disposal facility, typically via controlled incineration[9].

Personnel Protection and Safe Handling

Proper disposal begins with safe handling during use. The personal protective equipment (PPE) required for handling the pure compound must also be used when handling its waste.

PPE Category Specification & Rationale
Eye/Face Protection Chemical safety goggles or a face shield must be worn to protect against dust particles and splashes[11][12][13].
Skin Protection A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Latex gloves are not recommended[11]. Contaminated gloves must be disposed of as hazardous waste[9].
Respiratory Protection All handling of solid this compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[1][11].

Safe Handling Practices:

  • Avoid the formation and inhalation of dust[1][9].

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday[9][14].

  • Ensure an eyewash station and safety shower are readily accessible[10][15].

Step-by-Step Waste Collection Protocol

All materials contaminated with this compound must be collected as hazardous waste. The key to compliant disposal is meticulous segregation and containerization at the point of generation.

Step 1: Establish a Satellite Accumulation Area (SAA) Designate a specific area in the lab, at or near where the waste is generated, for hazardous waste containers[7][16]. This area must be under the control of laboratory personnel[4].

Step 2: Select and Prepare the Waste Container

  • Compatibility: Use a container made of a material compatible with the waste. For solid waste and solutions, a high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate[7].

  • Condition: The container must be in good condition, free of leaks or cracks[16].

  • Labeling: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" [16][17].

Step 3: Segregate and Collect Waste

  • Solid Waste: Collect un-used or waste this compound, along with contaminated weighing papers, gloves, and wipers, directly into the labeled solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, labeled liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, non-halogenated solvents) unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Empty Containers: An empty container that held the pure compound must be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste[8]. After rinsing, the container can often be disposed of as regular trash, but labels must be defaced[8].

Step 4: Store the Waste Container Keep the hazardous waste container securely capped at all times, except when adding waste[7][16]. Store it in your designated SAA, away from incompatible materials like strong oxidizing agents[15].

G cluster_generation Point of Generation cluster_waste_types Waste Streams cluster_collection Waste Collection & Storage gen Experiment Using This compound solid Solid Waste (Excess reagent, contaminated gloves) gen->solid generates liquid Liquid Waste (Reaction mixtures, solutions) gen->liquid generates glass Contaminated Labware (Pipettes, vials) gen->glass generates container Properly Labeled Hazardous Waste Container (Kept Closed) solid->container liquid->container glass->container collect into saa Store in Designated Satellite Accumulation Area (SAA) container->saa place in

Laboratory Waste Collection Workflow

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental release.

For a Small Spill (e.g., inside a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Wear PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Contain: Prevent the spread of dust or liquid.

  • Clean Up: Carefully sweep up the solid material or absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite)[1][14].

  • Collect: Place all cleanup materials into your labeled hazardous waste container[8][13].

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[13][17].

For a Large Spill (e.g., outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response team.

  • Secure: Restrict access to the area.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

The Final Disposal Pathway: From Lab to Destruction

The journey of the waste does not end at your SAA. Understanding the complete lifecycle reinforces the importance of your role in the initial steps.

G lab Waste Generated & Collected in Laboratory SAA pickup Schedule Pickup with Institution's EHS Office lab->pickup transport EHS Transports Waste to Central Accumulation Area pickup->transport manifest Waste Manifested & Profiled for Off-site Shipment transport->manifest disposal Transport to Licensed Hazardous Waste Facility manifest->disposal incineration High-Temperature Incineration (Final Destruction) disposal->incineration

Complete Chemical Waste Disposal Pathway

Once your waste container is full, you will typically schedule a pickup with your EHS department. They are responsible for transporting the waste from your lab to a central facility, where it is consolidated with other chemical waste. From there, it is transported by a licensed hazardous waste contractor to a treatment, storage, and disposal facility (TSDF) for final destruction, ensuring it never enters the ecosystem.

References

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A Senior Application Scientist's Guide to Handling 6-Bromoimidazo[1,2-a]pyridin-3-amine: A Protocol for Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities is foundational to discovery. 6-Bromoimidazo[1,2-a]pyridin-3-amine is one such compound, a heterocyclic amine with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The irritating properties of the compound necessitate stringent measures to prevent direct contact. While detailed toxicological data for this specific molecule are not extensively published, the precautionary principle dictates that it should be handled as a potentially hazardous substance. A comprehensive risk assessment should be performed before any new procedure involving this compound, considering the quantities being used, the nature of the experiment, and the potential for aerosol generation.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense; the primary methods for exposure control are engineering solutions.[2]

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[3][4] This is crucial to minimize the inhalation of any dust or vapors. The fume hood's airflow should be checked and certified to be functioning correctly before starting any work.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3][4]

Personal Protective Equipment (PPE) Protocol: A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent exposure through the identified routes. The selection of appropriate PPE is a critical component of the Chemical Hygiene Plan (CHP) as mandated by OSHA.[2][5][6]

Eye and Face Protection

Given the serious eye irritation hazard[1], appropriate eye protection is mandatory.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when handling this compound.[7]

  • Face Shield: When there is a significant risk of splashes, such as during the transfer of larger quantities or when handling solutions, a face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection

Preventing skin contact is paramount due to the compound's irritant nature.[1]

  • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[3][4] Always inspect gloves for any signs of degradation or punctures before use.[9] Double gloving is advisable when handling the pure compound or concentrated solutions. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[9]

  • Laboratory Coat: A full-length, long-sleeved laboratory coat should be worn and kept fastened to protect the skin and personal clothing.[10]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory to protect against spills.[10]

Respiratory Protection

While working in a fume hood should prevent respiratory exposure, there are situations where additional respiratory protection may be necessary.

  • Respirator: In the case of a significant spill or if there is a potential for aerosol generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training.

PPE Selection Summary
Protection Type Specification Rationale
Eye/Face Chemical splash goggles (ANSI Z87.1); Face shield for splash riskProtects against serious eye irritation (H319)[1]
Hand Nitrile gloves (double-gloving recommended)Prevents skin irritation (H315)[1]
Body Full-length, long-sleeved lab coatProtects skin from accidental contact
Footwear Closed-toe shoesProtects feet from spills
Respiratory NIOSH-approved respirator (as needed)Prevents respiratory irritation (H335)[1]

Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Pre-handling Checklist
  • Verify that the chemical fume hood is operational.

  • Ensure that an appropriate spill kit is readily available.

  • Locate the nearest safety shower and eyewash station.

  • Don all required PPE as outlined in the table above.

  • Read the Safety Data Sheet (SDS) for the compound and any other chemicals being used.

Weighing and Transferring
  • Perform all weighing and transfers of the solid compound within a chemical fume hood.

  • Use a disposable weigh boat or creased weighing paper to contain the solid.

  • Handle the compound with a spatula; avoid creating dust.

  • If transferring to a reaction vessel, do so carefully to prevent spillage.

  • After transfer, decontaminate the spatula and weighing area.

In-use Handling
  • Keep all containers of this compound tightly closed when not in use.[4]

  • Clearly label all solutions containing the compound.[12]

  • Avoid working alone in the laboratory.[12]

Post-handling Procedures
  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Properly dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Remove PPE in the correct order to avoid cross-contamination, and dispose of gloves.

  • Wash hands thoroughly with soap and water after removing gloves.[13]

Spill and Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is crucial.

Minor Spills (within a fume hood)
  • Alert nearby personnel.

  • Use an appropriate absorbent material from a spill kit to contain and clean up the spill.[3]

  • Place the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate solvent.

Major Spills (outside a fume hood)
  • Evacuate the immediate area and alert others.

  • If the spill is significant, evacuate the laboratory and notify the appropriate emergency response personnel.

  • Prevent entry to the contaminated area.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9]

Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response prep Risk Assessment & SOP Review ppe Don Appropriate PPE prep->ppe eng Verify Engineering Controls (Fume Hood) ppe->eng weigh Weighing & Transferring eng->weigh Proceed to Handling react Reaction/Procedure weigh->react decon Decontaminate Workspace & Equipment react->decon Procedure Complete spill Spill Occurs react->spill Potential Incident exposure Personal Exposure Occurs react->exposure waste Segregate & Label Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands doff->wash spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol & Seek Medical Attention exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

Conclusion

The responsible and safe handling of this compound is a cornerstone of professional laboratory practice. By integrating a thorough understanding of its hazards with the consistent application of engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can mitigate risks and foster a culture of safety. This proactive approach not only protects individuals but also ensures the continued advancement of scientific discovery.

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  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

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  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

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  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

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  • Capot Chemical. MSDS of 6-bromoimidazo[1,2-b]pyridazine. [Link]

  • PubChem. 6-Bromoimidazo(1,2-a)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromoimidazo[1,2-a]pyridin-2-amine. National Center for Biotechnology Information. [Link]

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  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.